molecular formula C7H16O B1223330 (S)-(+)-2-Heptanol CAS No. 6033-23-4

(S)-(+)-2-Heptanol

Cat. No.: B1223330
CAS No.: 6033-23-4
M. Wt: 116.2 g/mol
InChI Key: CETWDUZRCINIHU-ZETCQYMHSA-N
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Description

(2S)-2-heptanol is a secondary alcohol that is heptane substituted by a hydroxy group at position 2 (the 2S-stereoisomer). It has a role as a metabolite. It is a secondary alcohol and a fatty alcohol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-heptan-2-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETWDUZRCINIHU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6033-23-4
Record name (+)-2-Heptanol
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Record name 2-Heptanol, (+)-
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Record name (2S)-heptan-2-ol
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Record name 2-HEPTANOL, (+)-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of (S)-(+)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of (S)-(+)-2-Heptanol. The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this chiral alcohol. All quantitative data are presented in a structured tabular format for ease of comparison. Furthermore, this guide outlines detailed experimental methodologies for the determination of key chemical properties and includes a visualization of a typical experimental workflow for its synthesis and purification.

Chemical Structure and Identification

This compound is a chiral secondary alcohol. The "(S)" designation refers to the stereochemical configuration at the chiral center (the carbon atom bonded to the hydroxyl group), as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).

The structure of this compound consists of a seven-carbon chain with a hydroxyl group located on the second carbon atom.

Molecular Identifiers:

  • IUPAC Name: (2S)-heptan-2-ol[1]

  • CAS Number: 6033-23-4[2][3]

  • Molecular Formula: C₇H₁₆O[1][3]

  • InChI: 1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1[2]

  • InChIKey: CETWDUZRCINIHU-ZETCQYMHSA-N[2]

  • SMILES: CCCCC--INVALID-LINK--O[2][4]

Quantitative Chemical Properties

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueUnits
Molecular Weight116.20 g/mol [1][2]
Density0.815 at 25 °Cg/mL[2]
Boiling Point149-150°C[2]
Melting Point-30.45 (estimate)°C[5]
Refractive Index1.421 at 20 °C
Optical Rotation [α]+10 (neat) at 24 °C°[2]
Flash Point64°C[2]
Vapor Pressure1 at 15 °CmmHg[2]
Water Solubility3569 at 25 °Cmg/L[5]

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus.

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

  • Thermometer (calibrated)

Procedure:

  • Place a small volume (e.g., 10 mL) of this compound and a few boiling chips into the round-bottom flask.

  • Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Begin heating the sample gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor condenses in the condenser.

  • The boiling point is the temperature at which the vapor and liquid are in equilibrium, and this is recorded as the temperature at which a steady drip of condensate is observed from the condenser. This temperature should remain constant.

Measurement of Optical Rotation

The optical rotation is a critical parameter for confirming the enantiomeric purity of this compound and is measured using a polarimeter.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube), typically 1 dm in length

  • Sodium D-line light source (589 nm)

  • Sample of this compound

Procedure:

  • Calibrate the polarimeter using a blank (e.g., air or the solvent if a solution is being measured).

  • Carefully fill the polarimeter cell with neat (undiluted) this compound, ensuring there are no air bubbles in the light path.

  • Place the filled cell into the polarimeter.

  • Observe the rotation of the plane of polarized light through the eyepiece or on the digital display.

  • The observed rotation (α) is recorded.

  • The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where l is the path length in decimeters and c is the concentration in g/mL. For a neat liquid, c is the density.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity. It is determined using a refractometer.

Apparatus:

  • Abbe refractometer or a digital refractometer

  • Temperature-controlled water bath (for Abbe refractometer)

  • Sample of this compound

  • Dropper

  • Lens paper and ethanol for cleaning

Procedure:

  • Ensure the prism of the refractometer is clean and dry.

  • Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).

  • Using a clean dropper, apply a small drop of this compound onto the prism.

  • Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C).

  • Look through the eyepiece (for an Abbe refractometer) and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index value from the scale or digital display.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique to assess the purity of this compound and to identify any volatile impurities.

Apparatus:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5)

  • Helium or nitrogen as the carrier gas

  • Syringe for sample injection

  • Sample of this compound

  • A suitable solvent (e.g., dichloromethane or methanol) for sample dilution

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent (e.g., 1% v/v).

  • Set the GC operating conditions:

    • Injector Temperature: Typically 250 °C.

    • Detector Temperature: Typically 250-300 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Record the chromatogram.

  • The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of an enantiomerically pure alcohol like this compound, which often involves asymmetric synthesis or resolution of a racemic mixture.

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_workup Reaction Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Ketone and Chiral Catalyst) reaction Asymmetric Reduction start->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Fractional Distillation concentration->distillation gc_purity Purity Analysis (GC) distillation->gc_purity optical_rotation Enantiomeric Purity (Polarimetry) distillation->optical_rotation spectroscopy Structural Confirmation (NMR, IR) distillation->spectroscopy final_product Pure this compound spectroscopy->final_product

Caption: Workflow for Synthesis and Analysis of this compound.

References

An In-depth Technical Guide to the Physical Characteristics of (S)-(+)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical and chemical properties of (S)-(+)-2-Heptanol, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, standard experimental methodologies for property determination, and a logical workflow for the characterization of chiral compounds.

Compound Identification and General Properties

This compound is a chiral secondary alcohol. Its enantiomeric purity is a critical parameter for its application in stereospecific synthesis and pharmaceutical development.

IdentifierValue
IUPAC Name (2S)-heptan-2-ol[1]
Synonyms (S)-2-Heptanol, d-2-Heptanol, (+)-2-Heptanol[1]
CAS Number 6033-23-4[2]
Molecular Formula C₇H₁₆O[2]
Molecular Weight 116.20 g/mol [1]
InChI Key CETWDUZRCINIHU-ZETCQYMHSA-N[1]
SMILES CCCCC--INVALID-LINK--O[1]

Physical and Chemical Data

The physical characteristics of this compound are summarized below. These values are essential for its handling, purification, and use in various chemical processes.

PropertyValue
Appearance Clear, colorless liquid with a mild alcohol odor[3][4]
Boiling Point 158-160 °C[3]
Density Approximately 0.815 - 0.817 g/mL at 25 °C
Refractive Index (n20/D) 1.421 - 1.422[3]
Specific Optical Rotation ([α]24/D) +10° (neat)
Flash Point 64 °C (147.2 °F) - closed cup
Vapor Pressure 1.23 mmHg[3]
Vapor Density 4.01 (Air = 1.0)[5]
Water Solubility 0.35 g/100mL[3]

Safety Information

This compound is a combustible liquid and requires appropriate handling and storage procedures.

Safety AspectDetails
GHS Classification Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system), Flammable liquids (Category 4)[5][6][7]
Signal Word Warning[7]
Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Precautionary Statements P210, P261, P264, P271, P280, P302+P352, P305+P351+P338[5]
Personal Protective Equipment Eyeshields, gloves, suitable respirator[7]

Experimental Protocols

The determination of the physical properties of this compound relies on standardized experimental techniques. Below are detailed methodologies for key measurements.

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

  • Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then secured in a Thiele tube containing mineral oil, ensuring the sample is fully immersed.[8]

  • Heating: The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform temperature distribution.[8]

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Measurement: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[9]

A pycnometer, or specific gravity bottle, is used for precise density measurements of liquids.

  • Preparation: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

  • Sample Filling: The pycnometer is filled with this compound. Care is taken to avoid air bubbles. The stopper, which has a fine capillary, is inserted, allowing excess liquid to be expelled.

  • Thermostatting: The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

  • Final Weighing: The outside of the pycnometer is carefully dried, and its mass is measured.

  • Calculation: The density is calculated by subtracting the empty mass from the filled mass to get the mass of the liquid, and then dividing by the known volume of the pycnometer.

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

  • Calibration: The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.

  • Measurement: The prism is closed, and light is passed through the sample. The telescope eyepiece is adjusted until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[10]

A polarimeter is used to measure the angle through which a chiral compound rotates plane-polarized light.[11]

  • Instrument Preparation: The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank sample cell filled with the solvent (if a solution is used) or an empty cell for a neat liquid.[12]

  • Sample Preparation: The polarimeter sample tube (typically 1 dm in length) is filled with neat this compound, ensuring no air bubbles are present in the light path.[12][13]

  • Measurement: The sample tube is placed in the polarimeter, and the observed rotation (α) is measured.[12]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL (for neat liquids, 'c' is the density).[13] The temperature and the wavelength of light used (typically the sodium D-line, 589 nm) are always reported with the specific rotation.[14]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the physical characterization of a chiral compound such as this compound.

G cluster_0 Sample Preparation & Identification cluster_1 Physical Property Measurement cluster_2 Data Analysis & Reporting A Acquire/Synthesize This compound B Purification (e.g., Distillation) A->B C Confirm Identity (NMR, MS) B->C D Boiling Point Determination C->D E Density Measurement C->E F Refractive Index Measurement C->F G Optical Rotation (Polarimetry) C->G H Compare Data to Literature Values D->H E->H F->H G->H I Assess Purity (Chemical & Enantiomeric) H->I J Compile Technical Data Sheet I->J

Workflow for Physical Characterization of a Chiral Compound.

References

(S)-(+)-2-Heptanol CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(+)-2-Heptanol, a chiral alcohol with significant applications in the pharmaceutical and fragrance industries. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and explores its biological activity.

Chemical Identity and Properties

This compound, also known as (2S)-heptan-2-ol, is a secondary alcohol with the CAS number 6033-23-4.[1] Its chiral nature makes it a valuable intermediate in the asymmetric synthesis of complex molecules.

IUPAC Name and Synonyms
  • IUPAC Name: (2S)-heptan-2-ol[1]

  • Synonyms: (S)-(+)-2-Hydroxyheptane, d-2-Heptanol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 6033-23-4[1]
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1]
Appearance Clear, colorless liquid[2]
Odor Mild alcohol odor[2]
Boiling Point 160-162 °C
Melting Point -30.15 °C
Density 0.817 g/mL at 25 °C
Solubility Insoluble in water; soluble in most organic solvents.[2][3]
Flash Point 140 °F (60 °C)
Refractive Index ~1.420 at 20 °C

Synthesis and Chiral Separation

The production of enantiomerically pure this compound is crucial for its application in pharmaceuticals. This can be achieved through enantioselective synthesis or by resolution of a racemic mixture.

Racemic Synthesis of 2-Heptanol

A common method for the synthesis of racemic 2-heptanol is the reduction of 2-heptanone (methyl n-amyl ketone).

Experimental Protocol: Reduction of 2-Heptanone with Sodium

  • Materials:

    • 2-heptanone (methyl n-amyl ketone)

    • 95% Ethanol

    • Water

    • Sodium metal

    • 1:1 Hydrochloric acid

    • Anhydrous sodium sulfate

  • Procedure:

    • In a 3-liter round-bottomed flask equipped with a reflux condenser, dissolve 228 g (2 moles) of 2-heptanone in a mixture of 600 mL of 95% ethanol and 200 mL of water.[4]

    • Gradually add 130 g (5.6 gram atoms) of sodium metal in the form of wire through the condenser. Control the reaction rate to prevent it from becoming too violent, maintaining the temperature below 30°C by cooling the flask with running water.[4][5]

    • Once all the sodium has dissolved, add 2 liters of water and cool the mixture to 15°C.[4][5]

    • Separate the upper oily layer and wash it with 50 mL of 1:1 hydrochloric acid, followed by 50 mL of water.[4]

    • Dry the organic layer over 20 g of anhydrous sodium sulfate.[4]

    • Distill the dried product using a fractionating column. The pure 2-heptanol will distill at 155–157.5°C.[4]

Enantioselective Synthesis of this compound

Biocatalytic reduction of 2-heptanone offers a green and highly selective method to produce this compound. Baker's yeast (Saccharomyces cerevisiae) contains alcohol dehydrogenases that can selectively reduce the ketone to the (S)-enantiomer.

Experimental Protocol: Biocatalytic Reduction of 2-Heptanone using Saccharomyces cerevisiae

  • Materials:

    • 2-heptanone

    • Baker's yeast (Saccharomyces cerevisiae)

    • Sucrose

    • D-Glucose

    • Deionized water

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Diatomaceous earth

  • Procedure:

    • In a sterile flask, prepare a culture medium by dissolving sucrose and D-glucose in deionized water.

    • Inoculate the medium with a culture of Saccharomyces cerevisiae and allow it to grow at a suitable temperature (e.g., 30°C) with agitation until a desired cell density is reached.

    • Add 2-heptanone to the yeast culture. The substrate can be added neat or dissolved in a minimal amount of a water-miscible solvent like ethanol to aid dispersion.

    • Continue the incubation with agitation for a period of 24-72 hours, monitoring the conversion of the ketone to the alcohol by gas chromatography (GC).

    • After the reaction is complete, separate the yeast cells from the broth by centrifugation or filtration through a pad of diatomaceous earth.

    • Extract the aqueous broth with ethyl acetate (3 x volume of the broth).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by distillation under reduced pressure.

    • Determine the enantiomeric excess (ee) of the product by chiral GC analysis.

Chiral Separation

For the separation of enantiomers from a racemic mixture, chiral chromatography is the method of choice.

Workflow for Chiral GC Separation of 2-Heptanol Enantiomers

G Workflow for Chiral GC Separation cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis racemic_mixture Racemic 2-Heptanol Mixture dissolve Dissolve in appropriate solvent (e.g., hexane, isopropanol) racemic_mixture->dissolve injection Inject sample into GC dissolve->injection separation Separation on a chiral column (e.g., β-cyclodextrin based) injection->separation detection Detection by FID separation->detection chromatogram Obtain chromatogram with separated enantiomer peaks detection->chromatogram integration Integrate peak areas chromatogram->integration ee_calculation Calculate enantiomeric excess (ee) integration->ee_calculation

Caption: Workflow for the chiral separation and analysis of 2-heptanol enantiomers by Gas Chromatography.

Applications in Drug Development

The chirality of this compound is of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug molecule dictates its pharmacological activity. It serves as a valuable chiral building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). A notable application is its use in the synthesis of a potent vasopressin V₂ receptor agonist, where the specific stereochemistry of the alcohol is critical for the desired biological activity of the final drug molecule.

Biological Activity and Mechanism of Action

This compound has been identified as a volatile organic compound with antimicrobial properties. Recent studies have elucidated its antifungal activity against Botrytis cinerea, a common plant pathogen.

Proposed Antifungal Mechanism of Action

The antifungal mechanism of 2-heptanol against B. cinerea is believed to involve a two-pronged attack on the fungal cells.[6] Firstly, it disrupts the integrity of the plasma membrane, leading to the leakage of essential intracellular components.[6] Secondly, it accelerates amino acid metabolism within the fungal cells.[6][7] This metabolic disruption, combined with the loss of cellular contents, ultimately leads to fungal cell death.[6]

G Proposed Antifungal Mechanism of this compound S_2_Heptanol This compound FungalCell Botrytis cinerea Cell S_2_Heptanol->FungalCell interacts with MembraneDisruption Disruption of Plasma Membrane Integrity FungalCell->MembraneDisruption MetabolicAlteration Acceleration of Amino Acid Metabolism FungalCell->MetabolicAlteration Leakage Leakage of Intracellular Components MembraneDisruption->Leakage NutrientDepletion Intracellular Nutrient Depletion MetabolicAlteration->NutrientDepletion CellDeath Fungal Cell Death Leakage->CellDeath NutrientDepletion->CellDeath

Caption: Diagram illustrating the proposed mechanism of antifungal action of this compound against Botrytis cinerea.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It can cause skin and eye irritation.[1] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry, and well-ventilated place away from sources of ignition.

References

Chirality and stereoisomerism of 2-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chirality and Stereoisomerism of 2-Heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptanol (C₇H₁₆O) is a secondary alcohol that serves as a versatile solvent and a crucial chiral intermediate in the synthesis of enantiomerically pure compounds for the pharmaceutical, flavor, and fragrance industries.[1][2] Its stereochemical properties are of paramount importance, as the biological and sensory activities of its enantiomers can differ significantly. This guide provides a comprehensive overview of the chirality and stereoisomerism of 2-heptanol, including its physical and chemical properties, synthesis of the racemate, and detailed protocols for its enzymatic kinetic resolution.

Introduction to the Stereochemistry of 2-Heptanol

The molecular structure of 2-heptanol features a single stereocenter at the second carbon atom (C2), the carbon bearing the hydroxyl group. This chirality gives rise to a pair of non-superimposable mirror images known as enantiomers. These stereoisomers are designated as (R)-(-)-2-heptanol and (S)-(+)-2-heptanol based on the Cahn-Ingold-Prelog priority rules.[3][4]

While enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment, they exhibit distinct optical activities, rotating plane-polarized light in equal but opposite directions.[2] This differential interaction with plane-polarized light is a cornerstone of their characterization. Furthermore, their interactions with other chiral molecules, such as biological receptors or enzymes, can vary dramatically, leading to different physiological or olfactory responses.

Chirality_of_2_Heptanol s_node s_node mirror r_node r_node

Caption: Enantiomers of 2-Heptanol.

Physicochemical and Chiroptical Properties

The distinct stereochemistry of 2-heptanol's enantiomers is primarily manifested in their chiroptical properties, specifically their specific rotation. The general physical properties of the racemic mixture are well-documented.

Property(R)-(-)-2-HeptanolThis compoundRacemic 2-Heptanol
Molecular Formula C₇H₁₆OC₇H₁₆OC₇H₁₆O
Molar Mass 116.20 g/mol 116.20 g/mol 116.20 g/mol [2]
CAS Number 6033-24-5[3][5]6033-23-4[4]543-49-7[6]
Appearance Colorless LiquidColorless LiquidColorless Liquid
Boiling Point ~159 °C~159 °C159 °C[2]
Density 0.818 g/mL at 25°C0.818 g/mL at 25°C0.817 g/mL at 25°C[1]
Specific Rotation [α] -9.5° (neat)[7]+9.5° (neat) (inferred)

Synthesis of Racemic 2-Heptanol

Racemic 2-heptanol is typically synthesized via the reduction of the corresponding ketone, 2-heptanone (methyl amyl ketone). This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being a common and convenient laboratory method.

Synthesis_Workflow start 2-Heptanone (in Ethanol) reagent Sodium Borohydride (NaBH4) Addition start->reagent 1. reaction Reduction Reaction (Room Temperature) reagent->reaction 2. workup Aqueous Work-up (Water/Acid Addition) reaction->workup 3. extraction Organic Extraction (e.g., with Diethyl Ether) workup->extraction 4. drying Drying of Organic Phase (e.g., with Na2SO4) extraction->drying 5. purification Solvent Removal & Distillation drying->purification 6. product Racemic (±)-2-Heptanol purification->product 7.

Caption: Workflow for the synthesis of racemic 2-heptanol.

Experimental Protocol: Reduction of 2-Heptanone with NaBH₄
  • Dissolution: Dissolve 2-heptanone (1 equiv.) in methanol or ethanol (approx. 5-10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, approx. 0.25-0.30 equiv.) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-heptanol can be purified by fractional distillation to yield the pure racemic product.

Enantioselective Resolution

The separation of racemic 2-heptanol into its constituent enantiomers is most effectively achieved through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the acylation of one enantiomer, leaving the other unreacted. Lipase B from Candida antarctica (often immobilized as Novozym 435) is highly effective for this transformation.[8]

Principle of Lipase-Catalyzed Kinetic Resolution

In the presence of an acyl donor (e.g., vinyl acetate or succinic anhydride), the lipase selectively acylates one enantiomer (typically the R-enantiomer for secondary alcohols) at a much faster rate than the other. This results in a mixture containing one unreacted enantiomer (the S-alcohol) and the ester of the other enantiomer (the R-acetate). These two compounds, having different functional groups, can then be readily separated by standard chromatographic techniques.

Kinetic_Resolution cluster_products Reaction Mixture racemate Racemic (R,S)-2-Heptanol enzyme Lipase B (Candida antarctica) racemate->enzyme reagents + Acyl Donor (e.g., Succinic Anhydride) reagents->enzyme s_alcohol (S)-2-Heptanol (Unreacted, High e.e.) enzyme->s_alcohol Slow/ No Reaction r_ester (R)-2-Heptyl Succinate (Esterified) enzyme->r_ester Fast Reaction separation Separation (e.g., Chromatography) s_alcohol->separation r_ester->separation final_s Pure (S)-2-Heptanol separation->final_s Fraction 1 final_r_ester Pure (R)-Ester separation->final_r_ester Fraction 2

Caption: Workflow for enzymatic kinetic resolution of 2-heptanol.

Quantitative Data from Lipase-Catalyzed Resolution

The efficiency of a kinetic resolution is quantified by the conversion percentage and the enantiomeric excess (e.e.) of the products. An ideal resolution stops at or near 50% conversion, yielding both the unreacted substrate and the product with high enantiomeric purity.

Enzyme SourceAcyl DonorUnreacted AlcoholYielde.e. (%)Reference
Candida antarctica Lipase BSuccinic AnhydrideThis compound44%99.3%[8]
Candida antarctica Lipase BVinyl AcetateThis compound43-45%>99%[8]
Experimental Protocol: Kinetic Resolution with Candida antarctica Lipase B

This protocol is based on the findings of Patil et al. (2000).[8]

  • Reaction Setup: In a suitable flask, combine racemic 2-heptanol (1 equiv.), succinic anhydride (0.5 equiv.), and an appropriate organic solvent (e.g., heptane or tert-butyl methyl ether). Note: The reaction can also be run using the substrate, 2-heptanol, as the solvent.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture (typically 1-10% by weight of the substrate).

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress.

  • Monitoring: Periodically withdraw small aliquots of the reaction mixture. Filter off the enzyme and analyze the sample by chiral Gas Chromatography (GC) to determine the conversion and the enantiomeric excess of the remaining (S)-2-heptanol.

  • Reaction Termination: When the conversion approaches 45-50% (which typically yields the highest e.e. for the unreacted enantiomer), stop the reaction by filtering off the enzyme. The enzyme can be washed with solvent and reused.

  • Separation: The resulting mixture contains (S)-2-heptanol and the (R)-2-heptyl hemisuccinate ester.

    • The acidic ester can be removed by washing the organic solution with a mild aqueous base (e.g., NaHCO₃ solution).

    • The unreacted (S)-2-heptanol remains in the organic phase.

  • Purification: The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting enantioenriched (S)-2-heptanol can be further purified by distillation or column chromatography if necessary.

  • Recovery of (R)-enantiomer (Optional): The (R)-ester, extracted into the basic aqueous phase, can be recovered by acidification followed by extraction. The ester can then be hydrolyzed (e.g., using NaOH in methanol/water) to yield (R)-2-heptanol.

Conclusion

2-Heptanol is a fundamental chiral building block whose utility is intrinsically linked to its stereochemistry. The synthesis of the racemate is straightforward via ketone reduction. For applications requiring enantiopure forms, enzymatic kinetic resolution with lipases provides a robust and highly selective method for separating the (R) and (S) enantiomers. The detailed protocols and data presented in this guide offer a technical foundation for the synthesis, resolution, and analysis of 2-heptanol stereoisomers, catering to the needs of professionals in chemical research and drug development.

References

The Enigmatic Presence of (S)-(+)-2-Heptanol in the Plant Kingdom: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Heptanol, a chiral secondary alcohol, is a naturally occurring volatile organic compound found in a variety of plants. Its presence contributes to the characteristic aroma of many essential oils and plant extracts. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, delving into its biosynthesis, methods for its extraction and analysis, and a summary of quantitative data reported in the scientific literature. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug development who are interested in the biological origins and analytical determination of this specific chiral molecule.

Natural Occurrence of this compound

This compound has been identified as a volatile constituent in a range of plant species, contributing to their unique aromatic profiles. Its presence has been confirmed in various plant parts, including flowers, leaves, and rhizomes. Notable plant species reported to contain this compound are listed below.

Table 1: Documented Natural Occurrence of this compound in Plants

FamilyGenusSpeciesCommon NamePlant PartReference(s)
TheaceaeCamelliasinensisTea PlantFlowers, Leaves[1][2]
TheaceaeCamelliaoleiferaTea Oil CamelliaPetals[3]
ZingiberaceaeCurcumalongaTurmericRhizome[4][5]
ZingiberaceaeAframomummeleguetaGrains of Paradise-[6]
ZingiberaceaeZingiberofficinaleGinger-[6]
PoaceaeZeamaysMaize/Corn-[7]

While 2-heptanol has been identified in the essential oil of Curcuma longa (turmeric), specific analysis of its enantiomeric distribution in this plant is not extensively documented in the readily available scientific literature.[4][5] However, a significant finding has been reported for Camellia oleifera, where (S)-2-Heptanol was identified as a major volatile compound in its petals, constituting up to 20.95% of the total volatile compounds.[3]

Biosynthesis of this compound in Plants

The biosynthesis of secondary alcohols like this compound in plants is believed to originate from fatty acid metabolism. The proposed pathway involves the reduction of a corresponding ketone, 2-heptanone. This biosynthetic route is a part of the larger network of secondary metabolite production in plants.

A conceptual diagram of the proposed biosynthetic pathway is presented below.

Biosynthetic Pathway of this compound Proposed Biosynthetic Pathway of this compound Fatty_Acid_Pool Fatty Acid Pool (e.g., Octanoic Acid) Beta_Oxidation β-Oxidation Fatty_Acid_Pool->Beta_Oxidation Heptanoyl_CoA Heptanoyl-CoA Beta_Oxidation->Heptanoyl_CoA Thioesterase Thioesterase Heptanoyl_CoA->Thioesterase Heptanoic_Acid Heptanoic Acid Thioesterase->Heptanoic_Acid Decarboxylation Decarboxylation Heptanoic_Acid->Decarboxylation Two_Heptanone 2-Heptanone Decarboxylation->Two_Heptanone ADH Alcohol Dehydrogenase (ADH) / Carbonyl Reductase (S-selective) Two_Heptanone->ADH S_2_Heptanol This compound ADH->S_2_Heptanol

Caption: Proposed biosynthesis of this compound from fatty acids.

Experimental Protocols

The accurate identification and quantification of this compound in plant matrices require specialized analytical techniques. The following sections detail the methodologies for the extraction and chiral analysis of this compound.

Extraction of Volatile Compounds from Plant Material using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted from methods used for the analysis of volatile compounds in tea (Camellia sinensis) and can be optimized for other plant materials.

Objective: To extract volatile organic compounds, including 2-heptanol, from a plant sample for subsequent GC-MS analysis.

Materials:

  • Fresh or properly stored plant material (e.g., leaves, flowers, rhizomes)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Weigh a precise amount of the plant material (e.g., 1.0 g of finely ground powder or fresh tissue) and place it into a 20 mL headspace vial.

  • Internal Standard Addition (Optional but Recommended): Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial for quantitative analysis.

  • Incubation/Equilibration: Seal the vial and place it in a heater-stirrer or water bath set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

  • SPME Extraction: Insert the SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the sample. Expose the fiber to the headspace for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.

  • Desorption and GC-MS Analysis: Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS. Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 5 minutes) at an appropriate temperature (e.g., 250°C).

HS-SPME Experimental Workflow HS-SPME Workflow for Plant Volatiles Sample_Prep 1. Sample Preparation (Plant material in vial) Equilibration 2. Equilibration (Heating and Stirring) Sample_Prep->Equilibration SPME_Extraction 3. SPME Extraction (Fiber exposure to headspace) Equilibration->SPME_Extraction GCMS_Analysis 4. GC-MS Analysis (Thermal desorption in GC inlet) SPME_Extraction->GCMS_Analysis

Caption: Workflow for HS-SPME extraction of plant volatiles.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Heptanol

This protocol provides a general framework for the enantioselective analysis of 2-heptanol. Specific parameters may require optimization based on the instrument and column used.

Objective: To separate and quantify the enantiomers of 2-heptanol.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chiral capillary column (e.g., β-cyclodextrin-based column such as B-Dex 325 or equivalent).

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: Increase to 120°C at 1.5°C/min

    • Ramp 2: Increase to 200°C at 2°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 230°C

  • Ion Source Temperature: 200°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Procedure:

  • Injection: Inject the sample extract (from HS-SPME or solvent extraction) into the GC-MS system.

  • Chromatographic Separation: The enantiomers of 2-heptanol are separated on the chiral column based on their differential interactions with the stationary phase.

  • Mass Spectrometric Detection: The eluted compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for identification.

  • Data Analysis:

    • Identification: Identify the peaks corresponding to the (R)- and (S)-enantiomers of 2-heptanol by comparing their retention times and mass spectra with those of authentic standards.

    • Quantification: Determine the peak area of each enantiomer. The concentration and enantiomeric ratio can be calculated using a calibration curve prepared with standards of known concentration and enantiomeric composition.

Chiral GC-MS Analysis Workflow Chiral GC-MS Analysis Workflow Injection 1. Sample Injection Separation 2. Chiral GC Separation Injection->Separation Detection 3. MS Detection Separation->Detection Data_Analysis 4. Data Analysis (Identification & Quantification) Detection->Data_Analysis

Caption: Workflow for chiral GC-MS analysis.

Quantitative Data Summary

The quantitative analysis of this compound in plants is an emerging area of research, and comprehensive data across a wide range of species is still limited. The following table summarizes the available quantitative data.

Table 2: Quantitative Data for this compound in Plants

Plant SpeciesPlant PartAnalytical MethodConcentration / Relative Abundance of this compoundReference
Camellia oleiferaPetalsNot specifiedUp to 20.95% of total volatile compounds[3]

It is important to note that the concentration of volatile compounds in plants can vary significantly depending on factors such as the plant's genetic makeup, developmental stage, growing conditions, and the extraction method used.

Conclusion

This technical guide has synthesized the current knowledge on the natural occurrence, biosynthesis, and analysis of this compound in plants. While its presence has been confirmed in several species, there is a clear need for more extensive quantitative studies to determine the enantiomeric distribution of 2-heptanol across a broader range of the plant kingdom. The provided experimental protocols offer a solid foundation for researchers to undertake such investigations. A deeper understanding of the natural distribution and biosynthesis of this compound will not only enhance our knowledge of plant secondary metabolism but also open avenues for its potential applications in the flavor, fragrance, and pharmaceutical industries.

References

(S)-(+)-2-Heptanol: An In-depth Technical Guide to its Role as an Insect Alarm Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Heptanol is a chiral secondary alcohol that has been identified as a key component of the alarm pheromone system in certain insect species. This guide provides a comprehensive overview of the chemical properties, biological activity, and the underlying mechanisms of action of this compound as an insect alarm pheromone, with a primary focus on the stingless bee Melipona solani. The information presented herein is intended to serve as a technical resource for researchers in chemical ecology, insect behavior, and those involved in the development of novel pest management strategies.

Chemical Properties of this compound

This compound is the (S)-enantiomer of 2-heptanol. Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Appearance Colorless liquid
Odor Mild, fruity
Boiling Point 158-160 °C
Density 0.817 g/mL at 25 °C
Chirality Exists as two enantiomers: this compound and (R)-(-)-2-Heptanol

Biological Role as an Alarm Pheromone in Melipona solani

Research has identified this compound as the primary alarm pheromone of the stingless bee Melipona solani[1]. It is produced and stored in the mandibular glands of worker bees and is released in response to a threat, such as an attack on the colony. The release of this pheromone elicits a distinct alarm behavior in nestmates, characterized by rapid and agitated flight away from the source of the disturbance[1].

Quantitative Analysis of this compound in Melipona solani

Gas chromatography-mass spectrometry (GC-MS) analysis of mandibular gland extracts from Melipona solani has revealed the presence of this compound. The (R)-enantiomer was not detected in these extracts[1].

GlandCompoundAmount (ng/bee)
Mandibular GlandThis compound~1.5
Electrophysiological and Behavioral Responses

Electrophysiological and behavioral studies have been conducted to characterize the response of Melipona solani to this compound.

Electroantennography (EAG)

Behavioral Assays

Behavioral bioassays are crucial for determining the ecological function of a semiochemical. In the case of Melipona solani, behavioral experiments have demonstrated that this compound induces a significant alarm response[1]. Interestingly, while only the (S)-enantiomer is produced by the bees, behavioral assays have shown that they respond similarly to the (S)-isomer, the (R)-isomer, and a racemic mixture[1].

CompoundBehavioral Response
This compoundAlarm (agitated flight)
(R)-(-)-2-HeptanolAlarm (agitated flight)
Racemic (±)-2-HeptanolAlarm (agitated flight)
Control (hexane)No significant response

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the study of this compound as an alarm pheromone.

Pheromone Extraction and Analysis

Objective: To extract and identify volatile compounds from the mandibular glands of Melipona solani.

Protocol:

  • Insect Collection: Collect worker bees from a healthy colony and immobilize them by chilling.

  • Gland Dissection: Dissect the mandibular glands under a stereomicroscope.

  • Solvent Extraction: Place the dissected glands in a vial containing a non-polar solvent such as hexane for a defined period (e.g., 30 minutes) to extract the volatile compounds.

  • Concentration: Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and identification.

    • Column: A chiral capillary column (e.g., a cyclodextrin-based column) is essential for separating the enantiomers of 2-heptanol[3].

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different volatilities. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 230°C).

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the resulting fragments is analyzed to identify the compounds by comparing the fragmentation patterns with a known library or with an authentic standard of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Insect Worker Bee Collection Gland Mandibular Gland Dissection Insect->Gland Extract Solvent Extraction (Hexane) Gland->Extract Concentrate Concentration Extract->Concentrate GC Gas Chromatography (Chiral Column) Concentrate->GC MS Mass Spectrometry (EI) GC->MS Data Data Analysis (Library Matching) MS->Data

GC-MS analysis workflow for this compound identification.
Electrophysiological Analysis (Electroantennography - EAG)

Objective: To measure the antennal response of Melipona solani to this compound.

Protocol:

  • Antenna Preparation: Excise an antenna from a live, immobilized bee.

  • Electrode Placement: Mount the antenna between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base or the head of the bee.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying a known concentration of this compound is injected into the airstream for a short duration.

  • Signal Recording and Amplification: The potential difference between the electrodes is amplified and recorded using a specialized software. The resulting negative voltage deflection is the EAG response.

  • Dose-Response: Repeat the stimulus delivery with a range of concentrations of the pheromone to generate a dose-response curve.

EAG_Workflow cluster_setup Experimental Setup cluster_measurement Measurement Bee Immobilized Bee Antenna Excised Antenna Bee->Antenna Electrodes Electrode Placement (Recording & Reference) Antenna->Electrodes Stimulus Stimulus Delivery (this compound) Electrodes->Stimulus Recording Signal Amplification & Recording Stimulus->Recording Analysis EAG Response Analysis Recording->Analysis

Workflow for Electroantennography (EAG) analysis.
Behavioral Bioassay (Y-tube Olfactometer)

Objective: To assess the behavioral response of Melipona solani to this compound.

Protocol:

  • Apparatus: A Y-tube olfactometer consists of a glass or plastic tube shaped like a 'Y'. Each arm of the 'Y' is connected to an odor source, and the base of the 'Y' is where the insect is introduced.

  • Airflow: A controlled and purified airflow is passed through each arm of the olfactometer.

  • Odor Source: A filter paper treated with a known concentration of this compound in a solvent (e.g., hexane) is placed in one arm's odor source chamber. A filter paper with the solvent alone serves as the control in the other arm.

  • Insect Introduction: A single worker bee is introduced at the base of the Y-tube.

  • Observation: The bee is allowed a set amount of time to make a choice between the two arms. The first arm the bee enters and the time spent in each arm are recorded.

  • Data Analysis: The number of bees choosing the pheromone arm versus the control arm is statistically analyzed (e.g., using a chi-square test) to determine if there is a significant preference or avoidance.

Olfactory Signaling Pathway

The perception of this compound in insects begins with its detection by olfactory receptor neurons (ORNs) housed in sensilla on the antennae. While the specific olfactory receptor for this compound in Melipona solani has not yet been identified, the general mechanism of insect olfaction for alcohols is believed to involve G-protein coupled receptors (GPCRs)[4][5][6][7][8].

Proposed Signaling Pathway:

  • Binding: this compound molecules enter the sensillum lymph and bind to an Odorant Binding Protein (OBP). The OBP transports the hydrophobic pheromone molecule to the dendritic membrane of an ORN.

  • Receptor Activation: The pheromone-OBP complex interacts with a specific olfactory receptor (OR), which is a type of GPCR. This binding event causes a conformational change in the OR.

  • G-Protein Activation: The activated OR interacts with a heterotrimeric G-protein, causing the exchange of GDP for GTP on the Gα subunit.

  • Second Messenger Cascade: The activated Gα subunit dissociates and activates an effector enzyme, such as adenylyl cyclase. This leads to the production of a second messenger, like cyclic AMP (cAMP).

  • Ion Channel Opening: The second messenger binds to and opens cyclic nucleotide-gated ion channels in the ORN membrane.

  • Depolarization and Action Potential: The influx of cations through the opened channels depolarizes the neuron's membrane, generating an action potential that is transmitted to the antennal lobe of the brain for processing.

Signaling_Pathway Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP binds to OR Olfactory Receptor (GPCR) OBP->OR presents to G_Protein G-Protein OR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Ion_Channel Ion Channel Second_Messenger->Ion_Channel opens Depolarization Depolarization Ion_Channel->Depolarization leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential

Proposed olfactory signaling pathway for this compound.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in insects is not fully elucidated. However, it is likely derived from fatty acid metabolism, a common route for the synthesis of many insect pheromones[9][10]. Secondary alcohols can be produced through the modification of fatty acyl precursors.

Hypothesized Biosynthetic Pathway:

  • Fatty Acid Synthesis: The pathway likely starts with the de novo synthesis of a fatty acid, such as octanoic acid (a C8 fatty acid), from acetyl-CoA and malonyl-CoA.

  • β-Oxidation/Modification: The fatty acid may undergo a limited number of β-oxidation cycles or other modifications to yield a 7-carbon intermediate.

  • Hydroxylation: A specific hydroxylase enzyme introduces a hydroxyl group at the second carbon position of the 7-carbon chain, forming 2-heptanol. The stereospecificity of this reaction would determine the production of the (S)-enantiomer.

  • Release: The newly synthesized this compound is then stored in the mandibular glands until it is released.

Conclusion

This compound serves as a critical alarm signal for the stingless bee Melipona solani, triggering a rapid and coordinated defensive response. This technical guide has provided a detailed overview of its chemical properties, biological function, and the experimental methodologies used to study it. The elucidation of the specific olfactory receptors, the intricacies of the signaling cascade, and the complete biosynthetic pathway remain important areas for future research. A deeper understanding of these mechanisms holds significant potential for the development of novel and targeted strategies for pest management and for the conservation of beneficial insect species.

References

Chiral Secondary Alcohols: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral secondary alcohols are fundamental structural motifs in a vast array of biologically active molecules, serving as crucial building blocks and key stereocenters in numerous pharmaceuticals, agrochemicals, and natural products. The stereochemistry of the hydroxyl group profoundly influences the pharmacological and toxicological properties of these molecules, making the enantioselective synthesis of chiral secondary alcohols a paramount objective in modern organic chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis, analysis, and application of chiral secondary alcohols, tailored for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Analysis of Synthetic Methodologies

The enantioselective synthesis of chiral secondary alcohols can be broadly categorized into three main approaches: asymmetric reduction of prochiral ketones, kinetic resolution of racemic secondary alcohols, and dynamic kinetic resolution. The choice of method often depends on factors such as substrate scope, scalability, cost, and desired enantiopurity. Below are summary tables of quantitative data for key synthetic methodologies.

Asymmetric Reduction of Prochiral Ketones

Asymmetric reduction of prochiral ketones is a highly atom-economical method to produce enantiomerically enriched secondary alcohols. This can be achieved through biocatalysis or chemical catalysis.

Table 1: Biocatalytic Reduction of Ketones to Chiral Secondary Alcohols

SubstrateBiocatalystProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)Reference
AcetophenoneLactobacillus paracasei BD101(S)>9999[1][2]
4'-ChloroacetophenoneCandida tropicalis PBR-2(S)43>99[3]
Ethyl 4-chloroacetoacetateRecombinant enzyme (CpSADH)(R)9599[4]
1-TetraloneLactobacillus paracasei BD101(R)95>99
Benzoyl acetonitrileRhodotorula glutinis(S)>99>99[5]
4'-Hydroxyacetophenone(S)-1-phenylethanol dehydrogenase(S)-90[6]

Table 2: Chemical Catalytic Asymmetric Reduction of Ketones

| Substrate | Catalyst System | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference | | :--- | :--- | :--- | :--- | :--- | | Acetophenone | (S)-Me-CBS / BH₃·THF | (R) | 97 | 96 |[1][7][8] | | 1-Tetralone | (S)-Me-CBS / BH₃·THF | (R) | 95 | 94 |[1][7][8] | | α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- | (R) | - | 96 | | | Acetophenone | [Mn(CO)₂(chiral (NH)₂P₂)]Br / i-PrOH | - | >99 | 99 |[9] | | Substituted Acetophenones | Ir(III)-ferrocenyl phosphinite / i-PrOH | - | up to 99 | up to 99 |[10] |

Kinetic Resolution of Racemic Secondary Alcohols

Kinetic resolution separates a racemic mixture by the differential reaction rate of the two enantiomers with a chiral catalyst or reagent, with a theoretical maximum yield of 50% for each enantiomer.

Table 3: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

SubstrateLipaseAcyl Donor(S)-Alcohol ee (%)(R)-Ester ee (%)Selectivity (s)Reference
1-PhenylethanolNovozym 435Vinyl acetate>99>99>200[11]
1-(o-Tolyl)ethanolAmidine-Based Catalyst(EtCO)₂O--2-3 fold higher than 1-phenylethanol[12]
rac-1-IndanolChiral DMAP analogueAcetic anhydride99.2-14-52[13]
1-(2-Pyrenyl)ethanolChiral DMAP derivativeIsobutyric anhydride--up to 250

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic and analytical procedures. This section provides protocols for key experiments in the field of chiral secondary alcohols.

Biocatalytic Asymmetric Reduction of Acetophenone using Lactobacillus paracasei

This protocol describes the whole-cell bioreduction of acetophenone to (S)-1-phenylethanol.

Materials:

  • Lactobacillus paracasei BD101 culture

  • MRS broth

  • Acetophenone

  • Glucose

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Shaking incubator

Procedure:

  • Cultivation of Microorganism: Inoculate Lactobacillus paracasei BD101 into MRS broth and incubate at 37°C for 24 hours with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5000 rpm for 10 minutes. Wash the cell pellet twice with sterile phosphate buffer (pH 7.0).

  • Bioreduction: Resuspend the cell pellet in phosphate buffer containing glucose (as a cofactor regeneration source). Add acetophenone to the cell suspension.

  • Reaction: Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

  • Extraction: After the reaction, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.

Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone

This protocol outlines the enantioselective reduction of a ketone using a chiral oxazaborolidine catalyst.[1][7][8][14]

Materials:

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 2 M HCl

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution.

  • Borane Addition: Cool the flask to 0°C and add the borane-THF solution dropwise. Stir the mixture for 10 minutes at 0°C.

  • Substrate Addition: Add a solution of the prochiral ketone in anhydrous THF dropwise to the catalyst-borane mixture at 0°C.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Quenching: Upon completion, cool the reaction to 0°C and slowly add methanol to quench the excess borane.

  • Hydrolysis: Add 2 M HCl and stir the mixture for 30 minutes.

  • Extraction: Extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude alcohol by flash column chromatography and determine the enantiomeric excess by chiral HPLC.

Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol

This protocol details the enzymatic resolution of a racemic alcohol through transesterification.

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Shaker or magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a vial, add the racemic secondary alcohol, anhydrous organic solvent, and the immobilized lipase.

  • Acylation: Add the acyl donor to the mixture.

  • Reaction: Seal the vial and place it on a shaker or stirrer at a controlled temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with solvent and reused.

  • Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the enantioenriched alcohol and ester can be separated by column chromatography.

Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric composition of a chiral secondary alcohol.

Materials:

  • Sample of the chiral secondary alcohol

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the alcohol sample in the mobile phase.

  • HPLC Analysis: Inject the sample onto the chiral HPLC column.

  • Method Development: Optimize the mobile phase composition (ratio of hexane to isopropanol) and flow rate to achieve baseline separation of the two enantiomers.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Signaling Pathways and Workflows

Visualizing complex biological and chemical processes is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows related to chiral secondary alcohols.

Signaling Pathway of β-Adrenergic Agonists

Many cardiovascular drugs are chiral secondary alcohols that act as β-adrenergic receptor agonists or antagonists. The diagram below illustrates the signaling cascade initiated by a β-agonist like Isoproterenol or Denopamine.[9][15][16][17]

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist β-Agonist (e.g., Isoproterenol) BAR β-Adrenergic Receptor Agonist->BAR Binds to G_protein G Protein (Gs) BAR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Leads to Contraction Increased Cardiac Contraction Ca_ion->Contraction Results in

β-Adrenergic agonist signaling cascade.
Experimental Workflow for Biocatalytic Reduction

The following diagram outlines the general workflow for the asymmetric reduction of a ketone using a whole-cell biocatalyst.

Biocatalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_analysis Analysis & Purification Culture Microorganism Culture Harvest Cell Harvesting & Washing Culture->Harvest Reaction Reaction Setup: - Cells - Buffer - Substrate (Ketone) - Co-substrate Harvest->Reaction Incubation Incubation (Controlled Temp. & Shaking) Reaction->Incubation Extraction Product Extraction Incubation->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis

Workflow for whole-cell biocatalytic reduction.
Logical Relationship in Kinetic vs. Dynamic Kinetic Resolution

This diagram illustrates the fundamental difference between classical kinetic resolution and dynamic kinetic resolution, highlighting the in-situ racemization step that allows for a theoretical 100% yield in the latter.

Resolution_Comparison cluster_kr Kinetic Resolution cluster_dkr Dynamic Kinetic Resolution Racemate_KR Racemic Alcohol (R)-OH + (S)-OH Product_KR (R)-Ester Racemate_KR->Product_KR Fast Reaction Unreacted_KR (S)-Alcohol Racemate_KR->Unreacted_KR Slow Reaction Racemate_DKR Racemic Alcohol (R)-OH + (S)-OH Product_DKR (R)-Ester (up to 100% yield) Racemate_DKR->Product_DKR Fast Reaction Racemization In-situ Racemization of (S)-OH to (R)-OH Racemate_DKR->Racemization Slow Reacting Enantiomer Racemization->Racemate_DKR

Kinetic vs. Dynamic Kinetic Resolution.

Conclusion

The synthesis of enantiomerically pure secondary alcohols is a vibrant and continually evolving field of research with profound implications for the pharmaceutical and chemical industries. The methodologies presented in this guide, from biocatalytic and chemical asymmetric reductions to kinetic resolutions, offer a powerful toolkit for accessing these valuable chiral building blocks. The choice of a specific method will be dictated by the particular substrate, desired scale, and economic considerations. As our understanding of catalysis and enzymatic processes deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of chiral secondary alcohols, further enabling the discovery and development of novel therapeutics and advanced materials.

References

Navigating the Laboratory Landscape: A Comprehensive Safety Guide for (S)-(+)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Heptanol, a chiral secondary alcohol, is a valuable building block in pharmaceutical and chemical synthesis. However, its handling demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides an in-depth overview of the necessary safety precautions for the laboratory use of this compound, addressing its physicochemical properties, toxicological profile, and appropriate handling procedures to ensure a safe research environment.

Section 1: Hazard Identification and Classification

This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Understanding its specific hazard classifications is the first step in implementing appropriate safety measures.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Skin Corrosion/IrritationCategory 2[1]H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3[1]H335: May cause respiratory irritation[1]
Acute Toxicity (Dermal)Category 4[2]H312: Harmful in contact with skin[2]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 1[2]H410: Very toxic to aquatic life with long lasting effects[2]

Section 2: Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physicochemical Data of this compound

PropertyValue
CAS Number6033-23-4
Molecular FormulaC7H16O[3]
Molecular Weight116.20 g/mol [4]
AppearanceColorless to light yellow liquid[1]
Boiling Point149 - 150 °C (300 - 302 °F)
Flash Point64 °C (147 °F)[1]
Density0.815 g/cm3 at 25 °C (77 °F)
Vapor Pressure1 hPa at 15 °C (59 °F)
Vapor Density4.01 (Air = 1.0)
Solubility in Water3.3 g/L[3]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure and prevent accidents.

Engineering Controls and Ventilation

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.[1] Use only non-sparking tools and explosion-proof electrical equipment to prevent ignition sources.[2][5] Eyewash stations and safety showers should be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for personal safety. The following diagram illustrates the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Eye_Protection Eye/Face Protection (Safety glasses with side-shields or goggles) Skin_Protection Skin Protection (Chemical-resistant gloves, lab coat) Respiratory_Protection Respiratory Protection (Use in well-ventilated area; respirator if ventilation is inadequate) Handler Researcher Handler->Eye_Protection Handler->Skin_Protection Handler->Respiratory_Protection Emergency_Procedures cluster_spill Spill Response cluster_exposure Personal Exposure Start Incident Occurs Evacuate Evacuate Area & Remove Ignition Sources Start->Evacuate Spill Inhalation Inhalation: Move to Fresh Air Start->Inhalation Exposure Skin_Contact Skin Contact: Remove Contaminated Clothing, Wash with Soap & Water Start->Skin_Contact Exposure Eye_Contact Eye Contact: Rinse with Water for 15 mins Start->Eye_Contact Exposure Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Start->Ingestion Exposure Contain Contain Spill with Inert Absorbent Material Evacuate->Contain Collect Collect and Place in a Sealed Container for Disposal Contain->Collect Clean Clean the Affected Area Collect->Clean Seek_Medical Seek Medical Attention Inhalation->Seek_Medical Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Ingestion->Seek_Medical

References

Technical Guide to (S)-(+)-2-Heptanol: A Material Safety Data Sheet Compendium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for (S)-(+)-2-Heptanol (CAS No. 6033-23-4), compiled from various safety data sheets (SDS) and chemical databases. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the chemical's properties and associated hazards to ensure safe handling and use in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a chiral secondary alcohol.[1] It presents as a clear, colorless liquid with a mild odor.[2][3] It is insoluble in water but soluble in most organic liquids like ethanol and diethyl ether.[1][2]

PropertyValueSource(s)
Molecular Formula C₇H₁₆O[4][5][6]
Molecular Weight 116.20 g/mol [3][4][5]
CAS Number 6033-23-4[4][6][7][8]
Appearance Clear, colorless liquid[2][3]
Odor Mild alcohol odor[2][3]
Boiling Point 149 - 150 °C (300 - 302 °F)
Melting Point -30.2 °C (-22.4 °F)[1]
Flash Point 71 °C (160 °F) (Closed Cup)[1]
Density 0.817 g/mL[1]
Vapor Density 4.01 (Air = 1.0)[7]
Solubility in Water Insoluble[2]

Toxicological Information

This compound is classified as harmful in contact with skin and causes skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7]

Toxicity MetricValueSpeciesRouteSource(s)
LD₅₀ (Lethal Dose, 50%) No specific data for this compound found. For 2-Heptanol (racemic): 2580 mg/kgRatOral
LD₅₀ (Lethal Dose, 50%) For 2-Heptanol (racemic): 1780 mg/kgRabbitDermal
LC₅₀ (Lethal Concentration, 50%) No data available-Inhalation
Skin Corrosion/Irritation Category 2 (Causes skin irritation)--[8]
Serious Eye Damage/Irritation Category 2A/2 (Causes serious eye irritation)--[7][8]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)--[8]

Fire and Explosion Hazard Data

This compound is a flammable liquid and vapor.[8] Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[2][8]

Hazard ParameterValue/InformationSource(s)
Flammability Flammable Liquid (Category 3/4)[8]
Flash Point 71 °C (160 °F) (Closed Cup)[1]
Explosion Limits No data available
Autoignition Temperature No data available[7]
Suitable Extinguishing Media Alcohol-resistant foam, dry chemical powder, carbon dioxide, water spray (for large fires only).[8]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂) and other pyrolysis products typical of burning organic material.[8]
Special Firefighting Procedures Wear self-contained breathing apparatus. Use water spray to cool unopened containers.[7][9]

Exposure Controls and Personal Protection

To minimize exposure, work in a well-ventilated area, preferably under a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[10]

Control ParameterRecommendationSource(s)
Engineering Controls Use in a well-ventilated area. Use explosion-proof electrical/ventilating/lighting equipment.[10]
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[8][9]
Skin Protection Wear protective gloves and clothing to prevent skin exposure.[8][11]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use an approved respirator.[10][11]
General Hygiene Wash hands thoroughly after handling. Immediately change contaminated clothing.

Experimental Protocols Overview

The data presented in this guide are derived from standardized experimental protocols. While the specific details of each study are not provided in the source SDS, this section outlines the general methodologies employed for key toxicological and flammability assessments.

Acute Oral Toxicity (LD₅₀)

The acute oral toxicity, represented by the LD₅₀ value, is typically determined using guidelines established by the Organisation for Economic Co-operation and Development (OECD).[12][13] Common methods include:

  • OECD Test Guideline 420 (Fixed Dose Procedure): This method involves administering the substance at one of several fixed dose levels to a group of animals of a single sex.[14] The procedure aims to identify a dose causing evident toxicity without causing mortality, thereby reducing animal suffering.[14]

  • OECD Test Guideline 423 (Acute Toxic Class Method): This is a sequential testing method using a small number of animals per step to classify a substance into a toxicity category based on the observed mortality.[12]

  • OECD Test Guideline 425 (Up-and-Down Procedure): This method allows for the estimation of the LD₅₀ with a confidence interval by adjusting the dose for each subsequent animal based on the outcome for the previous one.[12]

In these tests, the substance is administered orally (often by gavage) to a group of rodents, and the animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.[15][16] The LD₅₀ is the statistically derived single dose that is expected to cause death in 50% of the animals.[16][17]

Flash Point Determination

The flash point of a volatile liquid is determined using standardized test methods, with the Pensky-Martens closed-cup test being a common procedure.[18][19]

  • ASTM D93 (Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester): This method is applicable for petroleum products and other liquids within a specific temperature range.[20][21][22] In this procedure, a sample of the liquid is placed in a brass test cup and heated at a controlled rate while being stirred.[18] An ignition source is periodically directed into the cup, and the flash point is the lowest temperature at which the vapors above the liquid ignite to produce a flash.[18]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G start Start: Handling this compound risk_assessment 1. Risk Assessment - Review SDS - Identify Hazards start->risk_assessment ppe 2. Personal Protective Equipment (PPE) - Safety Goggles - Protective Gloves - Lab Coat risk_assessment->ppe handling 3. Safe Handling - Use in well-ventilated area (fume hood) - Avoid contact with skin and eyes - Ground equipment to prevent static discharge ppe->handling storage 4. Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from ignition sources and incompatibles handling->storage spill Spill or Release Occurs handling->spill No exposure Exposure Occurs handling->exposure No disposal 7. Waste Disposal - Dispose of as hazardous waste - Follow local regulations handling->disposal After Use storage->disposal spill_response 5. Spill Response - Evacuate area - Remove ignition sources - Absorb with inert material - Collect in sealed container spill->spill_response Yes spill_response->disposal first_aid 6. First Aid - Eye: Rinse with water for 15 min - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Do NOT induce vomiting exposure->first_aid Yes first_aid->ppe Seek medical attention & re-evaluate procedure end End of Procedure disposal->end

References

The Metabolic Fate of (S)-(+)-2-Heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Heptanol, a secondary alcohol with a chiral center, is a naturally occurring compound found in various plants and is also recognized as a metabolite of the industrial solvent n-heptane. Understanding its metabolic pathway is crucial for assessing its toxicological profile and its potential interactions with xenobiotics. This technical guide provides an in-depth overview of the metabolic transformation of this compound, detailing the enzymatic processes, quantitative data, and experimental methodologies.

Metabolic Pathways of this compound

The metabolism of this compound primarily involves oxidation to its corresponding ketone, 2-heptanone, followed by conjugation reactions to facilitate its excretion from the body. The key enzymatic players in this biotransformation are alcohol dehydrogenases (ADHs), cytochrome P450 enzymes (particularly CYP2E1), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). The stereochemistry of this compound plays a significant role in its metabolic fate, with enzymes often exhibiting stereoselectivity.

Oxidation to 2-Heptanone

The initial and rate-limiting step in the metabolism of this compound is its oxidation to 2-heptanone. This conversion is primarily catalyzed by NAD+-dependent alcohol dehydrogenases (ADHs) and the microsomal cytochrome P450 enzyme, CYP2E1.

  • Alcohol Dehydrogenase (ADH): ADHs are cytosolic enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. Studies on various secondary alcohols suggest that ADH exhibits stereoselectivity. While specific kinetic data for human ADH with this compound is limited, research on related secondary alcohols indicates that the (S)-enantiomer is often a preferred substrate for certain ADH isoforms[1].

  • Cytochrome P450 2E1 (CYP2E1): This microsomal enzyme is known for its role in the metabolism of small molecular weight compounds, including ethanol and various industrial solvents. CYP2E1 can also oxidize secondary alcohols. The oxidation of 2-heptanol to 2-heptanone has been observed in in vitro systems utilizing human liver microsomes, with CYP2E1 being a significant contributor[2].

Phase II Conjugation Reactions

Following its formation, this compound, and to a lesser extent 2-heptanone, can undergo Phase II conjugation reactions to form more water-soluble metabolites that are readily excreted.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of this compound, forming a glucuronide conjugate. UGTs, particularly isoforms in the UGT1A and UGT2B families, are known to metabolize a wide range of xenobiotics, including secondary alcohols. The stereoselectivity of UGTs has been demonstrated for various chiral alcohols, suggesting that the rate of glucuronidation may differ between the (S)- and (R)-enantiomers of 2-heptanol[3][4].

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of this compound, forming a sulfate conjugate. Cytosolic SULTs, such as those in the SULT1A and SULT2A families, are involved in the sulfation of a variety of endogenous and exogenous compounds. Like UGTs, SULTs can exhibit stereoselectivity towards chiral substrates.

Quantitative Data on this compound Metabolism

Quantitative data on the metabolism of this compound is primarily derived from studies investigating exposure to n-heptane, where 2-heptanol is a major metabolite. Direct pharmacokinetic studies on this compound are limited.

ParameterSpeciesMatrixValueReference
Urinary Concentration of 2-Heptanol HumanUrineUp to 840.4 µg/L (post-exposure to n-heptane)[5]
Urinary Concentration of 2-Heptanone HumanUrineWeak to moderate association with n-heptane exposure[5]
Half-life of 2-Heptanol HumanUrine< 3 hours (post-exposure to n-heptane)[5]

Table 1: Quantitative Data on 2-Heptanol and 2-Heptanone in Humans Following n-Heptane Exposure.

ParameterSpeciesMatrixValueNotes
Oxidation of (S)-2-Heptanol Saccharomyces cerevisiaeWhole cells(S)-enantiomer preferentially oxidizedImplies stereoselective alcohol dehydrogenase activity.
Glucuronidation of Secondary Alcohols HumanRecombinant UGT2B17Highly stereoselective for (R)-enantiomersSuggests potential for stereoselective glucuronidation of 2-heptanol.[3]

Table 2: In Vitro Stereoselectivity in 2-Heptanol Metabolism.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is a general guideline for assessing the metabolic stability and metabolite profile of this compound.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM (typically 0.5-1 mg/mL protein concentration), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (at various concentrations, e.g., 1-100 µM) to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites (e.g., 2-heptanone) using a validated LC-MS/MS method.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Separation

This protocol outlines a method for the separation and quantification of this compound and its potential (R)-enantiomer.

Materials:

  • Chiral GC column (e.g., CP Chirasil-DEX CB)

  • GC-MS system

  • This compound and (R)-(-)-2-Heptanol standards

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Organic solvent (e.g., hexane)

Procedure:

  • Sample Preparation: Extract the analyte from the biological matrix using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Derivatization: Evaporate the solvent and add the derivatization reagent (e.g., BSTFA) to the dried extract. Heat the mixture to facilitate the reaction, which converts the polar hydroxyl group into a more volatile silyl ether.

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into the GC-MS system.

    • Separation: Utilize a temperature program on the chiral column to separate the enantiomers.

    • Detection: Use the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of the derivatized enantiomers.

  • Quantification: Generate calibration curves using derivatized standards of known concentrations of each enantiomer to quantify their respective amounts in the sample.[6]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion S_2_Heptanol This compound Heptanone 2-Heptanone S_2_Heptanol->Heptanone ADH, CYP2E1 (Oxidation) Glucuronide (S)-2-Heptyl-β-D-glucuronide S_2_Heptanol->Glucuronide UGTs (Glucuronidation) Sulfate (S)-2-Heptyl-sulfate S_2_Heptanol->Sulfate SULTs (Sulfation) Urine_Bile Urine / Bile Glucuronide->Urine_Bile Sulfate->Urine_Bile

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start: This compound microsomes Human Liver Microsomes + NADPH regenerating system start->microsomes incubation Incubation at 37°C microsomes->incubation termination Reaction Termination (Acetonitrile) incubation->termination centrifugation Centrifugation termination->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data Data Analysis: Metabolite ID & Quantification lcms->data

Caption: Workflow for in vitro metabolism of this compound.

Conclusion

This compound undergoes a two-phase metabolic process involving oxidation to 2-heptanone, followed by glucuronidation and sulfation. The stereochemistry of the molecule likely influences the rate and extent of these transformations. Further research is warranted to fully elucidate the specific human enzyme isoforms involved and to obtain comprehensive pharmacokinetic data for this compound. The experimental protocols and analytical methods described herein provide a framework for conducting such investigations, which are essential for a thorough risk assessment and understanding of the disposition of this compound in humans.

References

Olfactory Properties of (S)-(+)-2-Heptanol and its Enantiomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory properties of the enantiomers of 2-heptanol: (S)-(+)-2-heptanol and (R)-(-)-2-heptanol. A significant disparity in odor perception between these chiral molecules underscores the stereospecific nature of human olfactory receptors, a critical consideration in the fields of flavor science, fragrance development, and pharmacology. This document outlines the distinct odor profiles, the underlying signaling pathways, and the experimental methodologies used to characterize these differences.

Quantitative Olfactory Data

The distinct olfactory characteristics of the (S)-(+)- and (R)-(-)-2-heptanol enantiomers are summarized in the table below.

Compound Odor Profile Synonyms
This compound Green, Fruity, Oily, Fatty, Herbal[4](2S)-heptan-2-ol, d-2-Heptanol
(R)-(-)-2-Heptanol Fruity, Sweet, Oily, Fattyl-2-Heptanol

Olfactory Signaling Pathway

The perception of odorants like the 2-heptanol enantiomers is initiated by the binding of these molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

The canonical olfactory signal transduction pathway is as follows:

  • Odorant Binding: An odorant molecule, such as this compound, binds to a specific olfactory receptor.

  • G-Protein Activation: The activated receptor interacts with a heterotrimeric G-protein (Gαolf). This interaction causes the Gα subunit to release GDP and bind GTP.

  • Adenylyl Cyclase Activation: The GTP-bound Gαolf subunit dissociates and activates adenylyl cyclase III.

  • cAMP Production: Activated adenylyl cyclase III converts ATP into cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the olfactory sensory neuron's membrane.

  • Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain, where the signal is further processed.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein Gαolf (GDP) OR->G_protein Activates AC Adenylyl Cyclase III ATP ATP CNG CNG Ion Channel Depolarization Depolarization (Action Potential) CNG->Depolarization Cation Influx (Na+, Ca2+) G_protein_active Gαolf (GTP) G_protein->G_protein_active GDP -> GTP G_protein_active->AC Activates cAMP cAMP ATP:s->cAMP:n Conversion cAMP->CNG Binds & Opens

Figure 1. The canonical olfactory signal transduction pathway initiated by odorant binding.

Experimental Protocols

The characterization of the olfactory properties of chiral molecules like 2-heptanol relies on sophisticated analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a complex mixture.

Methodology:

  • Sample Preparation: A solution of the 2-heptanol enantiomers (either individually or as a racemic mixture) is prepared in a suitable solvent.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The enantiomers are separated based on their differential interaction with a chiral stationary phase in the GC column.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification.

  • Olfactometry: The other stream is directed to a sniffing port where a trained sensory panelist inhales the effluent and records the odor characteristics (description, intensity, and duration) at specific retention times.

  • Data Analysis: The data from the chemical detector and the sensory panel are correlated to assign specific odors to the separated enantiomers.

GCO_Workflow Sample 2-Heptanol Enantiomer Sample GC Gas Chromatograph (Chiral Column) Sample->GC Splitter Effluent Splitter GC->Splitter Detector Chemical Detector (e.g., MS, FID) Splitter->Detector SniffingPort Sniffing Port Splitter->SniffingPort Data Data Correlation (Odor-Structure) Detector->Data Panelist Sensory Panelist SniffingPort->Panelist Panelist->Data

Figure 2. A generalized workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Panel Evaluation for Odor Threshold Determination

Determining the odor threshold, the lowest concentration of a substance that can be detected by a certain percentage of a population (typically 50%), is crucial for quantifying the potency of an odorant.

Methodology:

  • Panelist Selection and Training: A panel of human assessors is selected based on their olfactory acuity and trained to recognize and rate the intensity of different odors.

  • Sample Preparation: A series of dilutions of each 2-heptanol enantiomer in an odorless solvent (e.g., water or air) is prepared. The concentration range should span from well below the expected threshold to clearly detectable levels.

  • Presentation Method: A forced-choice presentation method, such as the three-alternative forced-choice (3-AFC) method, is commonly used. In this method, panelists are presented with three samples, two of which are blanks (solvent only) and one contains the diluted odorant.

  • Evaluation: Panelists are asked to identify the sample that is different from the other two.

  • Data Collection: The responses are collected for each concentration level.

  • Threshold Calculation: The odor threshold is calculated as the concentration at which 50% of the panel can correctly identify the odorant-containing sample.

Sensory_Panel_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Analysis Panel Select & Train Sensory Panel Presentation 3-AFC Presentation (2 Blanks, 1 Sample) Panel->Presentation Dilutions Prepare Serial Dilutions of Enantiomers Dilutions->Presentation Identification Panelist Identifies Odd Sample Presentation->Identification Data Collect Responses for each Concentration Identification->Data Threshold Calculate Odor Threshold (50% Correct Identification) Data->Threshold

Figure 3. A workflow for determining odor thresholds using a sensory panel.

Conclusion

The distinct olfactory properties of the (S)-(+)- and (R)-(-)-2-heptanol enantiomers provide a clear example of the importance of stereochemistry in odor perception. While quantitative odor threshold data for these specific enantiomers remains to be definitively established in the literature, the qualitative differences in their aroma profiles are significant. The methodologies of Gas Chromatography-Olfactometry and sensory panel evaluation are indispensable tools for elucidating these differences. A thorough understanding of the olfactory signaling pathway provides the fundamental biological context for these perceptual distinctions. For researchers and professionals in drug development and fragrance science, the case of the 2-heptanol enantiomers serves as a reminder of the critical role that molecular geometry plays in biological interactions.

References

Methodological & Application

Enantioselective Synthesis of (S)-(+)-2-Heptanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-(+)-2-Heptanol, a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Three primary methodologies are presented: biocatalytic reduction of 2-heptanone using Saccharomyces cerevisiae (baker's yeast), kinetic resolution of racemic 2-heptanol via lipase-catalyzed acylation, and asymmetric reduction of 2-heptanone using a Corey-Bakshi-Shibata (CBS) catalyst.

Introduction

This compound is a chiral secondary alcohol of significant interest in organic synthesis. Its enantiomerically pure form is a crucial intermediate for the preparation of various bioactive molecules. The stereoselective synthesis of this compound can be achieved through several methods, each with its own advantages in terms of enantioselectivity, yield, and operational simplicity. This guide offers detailed protocols for three robust and widely applicable methods, enabling researchers to select the most suitable approach for their specific needs.

Data Presentation

The following table summarizes the quantitative data for the described enantioselective synthesis methods of this compound.

MethodSubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (ee) (%)Key Reaction Conditions
Biocatalytic Reduction 2-HeptanoneSaccharomyces cerevisiae (Baker's Yeast)~55>99 (S)Biphasic system, 50 hours reaction time.[1]
Lipase-Catalyzed Kinetic Resolution (±)-2-HeptanolPseudomonas cepacia Lipase (PSL) / Vinyl Acetate~45-50>95 (S)Anhydrous organic solvent, reaction monitoring to ~50% conversion.[2]
Asymmetric Reduction (CBS) 2-Heptanone(R)-2-Methyl-CBS-oxazaborolidine / Borane-THF complexHigh>95 (S)Anhydrous THF, low temperature (e.g., -78 °C to room temperature).[3][4][5]
Asymmetric Transfer Hydrogenation 2-HeptanoneRu(II)/TsDPEN Complex / Formic acid/TriethylamineHighHighAqueous or organic solvent, mild temperature.[6][7]

Experimental Protocols

Biocatalytic Reduction of 2-Heptanone with Saccharomyces cerevisiae

This protocol describes the enantioselective reduction of 2-heptanone to this compound using commercially available baker's yeast. This method is environmentally friendly and often results in high enantioselectivity.[1]

Materials:

  • 2-Heptanone

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Sucrose (or glucose)

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In an Erlenmeyer flask, suspend a specified amount of active dry baker's yeast in a sucrose solution (e.g., 50 g/L in tap water).

  • Activate the yeast by stirring the suspension at room temperature for approximately 30 minutes.

  • Add 2-heptanone to the activated yeast suspension. The concentration of the substrate is a critical parameter and should be optimized (e.g., starting with 1-2 g/L).

  • Seal the flask (e.g., with a cotton plug or a fermentation lock) to allow for CO₂ release while preventing contamination.

  • Stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Upon completion, add diatomaceous earth to the reaction mixture to aid in the filtration of the yeast cells.

  • Filter the mixture through a Büchner funnel. Wash the yeast cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

  • Determine the enantiomeric excess of the product by chiral GC analysis.

Expected Outcome: This method typically yields this compound with high enantiomeric excess (>99%) and moderate yields (around 55%).[1]

Lipase-Catalyzed Kinetic Resolution of (±)-2-Heptanol

This protocol details the kinetic resolution of racemic 2-heptanol using a lipase to selectively acylate the (R)-enantiomer, leaving the desired this compound unreacted.[2][8]

Materials:

  • (±)-2-Heptanol

  • Immobilized Lipase (e.g., from Pseudomonas cepacia or Candida antarctica)

  • Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Reaction vessel with a stirrer

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add racemic 2-heptanol and the anhydrous organic solvent.

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Stir the suspension at the desired temperature (e.g., room temperature to 45 °C).

  • Add the acyl donor (typically 0.5-0.6 equivalents to achieve ~50% conversion).

  • Monitor the reaction progress by chiral GC, analyzing for the disappearance of the starting material and the formation of the ester. The goal is to stop the reaction at approximately 50% conversion to maximize the yield and enantiomeric excess of the unreacted alcohol.

  • Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed with the solvent and reused.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of this compound and (R)-2-heptyl acetate.

  • Separate the unreacted alcohol from the ester by column chromatography on silica gel.

  • Determine the enantiomeric excess of the recovered this compound by chiral GC analysis.

Expected Outcome: This method can provide this compound with high enantiomeric excess (>95%) and a theoretical maximum yield of 50%.

Asymmetric Reduction of 2-Heptanone via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the highly enantioselective reduction of 2-heptanone to this compound using a chiral oxazaborolidine catalyst.[3][4][5][9]

Materials:

  • 2-Heptanone

  • (R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene or prepared in situ)

  • Borane solution (e.g., BH₃·THF or BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syringes for transfer of anhydrous reagents

Procedure:

  • Set up a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (typically 5-10 mol%) in anhydrous THF to the flask.

  • Cool the catalyst solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Slowly add the borane solution (e.g., 1.0 M BH₃·THF, typically 0.6-1.0 equivalents) to the catalyst solution and stir for a few minutes.

  • Slowly add a solution of 2-heptanone in anhydrous THF to the catalyst-borane mixture.

  • Stir the reaction at the low temperature for a specified time (e.g., 1-2 hours), then allow it to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the this compound by chiral GC analysis.

Expected Outcome: The CBS reduction is known for its high enantioselectivity, often exceeding 95% ee, and typically provides high chemical yields.

Visualizations

Enantioselective_Synthesis_Workflow cluster_reduction Asymmetric Reduction cluster_resolution Kinetic Resolution ketone 2-Heptanone reduction_step Enantioselective Reduction ketone->reduction_step s_heptanol_reduction This compound reduction_step->s_heptanol_reduction racemate (±)-2-Heptanol resolution_step Lipase-Catalyzed Acylation racemate->resolution_step s_heptanol_resolution This compound (unreacted) resolution_step->s_heptanol_resolution Slow r_ester (R)-2-Heptyl Acetate (product) resolution_step->r_ester Fast

Caption: Overview of the main synthetic strategies for this compound.

Biocatalytic_Reduction_Workflow start Activate Baker's Yeast in Sucrose Solution add_ketone Add 2-Heptanone start->add_ketone fermentation Stir at Room Temperature (48-72h) add_ketone->fermentation filtration Filter with Celite® fermentation->filtration extraction Extract with Ethyl Acetate filtration->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the biocatalytic reduction of 2-heptanone.

Lipase_Resolution_Workflow start Dissolve (±)-2-Heptanol in Anhydrous Solvent add_lipase Add Immobilized Lipase start->add_lipase add_acyl_donor Add Acyl Donor add_lipase->add_acyl_donor reaction Stir at Controlled Temp. (Monitor to ~50% conversion) add_acyl_donor->reaction filter_lipase Filter to Remove Lipase reaction->filter_lipase separation Column Chromatography filter_lipase->separation s_product This compound separation->s_product r_ester (R)-2-Heptyl Acetate separation->r_ester

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.

References

Synthesis of (S)-(+)-2-Heptanol via Enantioselective Reduction of 2-Heptanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the chiral alcohol (S)-(+)-2-heptanol through the enantioselective reduction of the prochiral ketone, 2-heptanone. This compound is a valuable chiral building block in the pharmaceutical industry, where stereochemistry is critical for the desired biological activity of drug molecules. Two primary methods are presented: a biocatalytic approach using Saccharomyces cerevisiae (baker's yeast) and a chemo-catalytic method employing the Corey-Bakshi-Shibata (CBS) reduction.

Introduction

The asymmetric reduction of ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis. The production of enantiomerically pure alcohols is of paramount importance in the development of pharmaceuticals, agrochemicals, and flavors. This note focuses on two robust and highly selective methods for the synthesis of this compound.

Biocatalytic Reduction: The use of whole-cell biocatalysts, such as baker's yeast, offers a green and cost-effective approach. The enzymes within the yeast, primarily alcohol dehydrogenases, can exhibit high enantioselectivity, leading to the formation of one enantiomer over the other.

Corey-Bakshi-Shibata (CBS) Reduction: This powerful chemical method utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction of a ketone by a borane reagent.[1][2] The CBS reduction is renowned for its high enantioselectivity and broad substrate scope.[1] To produce the (S)-alcohol, the (R)-catalyst is employed.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound using the two described methods.

Table 1: Biocatalytic Reduction of 2-Heptanone using Saccharomyces cerevisiae

ParameterValueReference
BiocatalystSaccharomyces cerevisiae (dry baker's yeast, Type II)[3]
Substrate2-Heptanone[3]
Product(S)-2-Heptanol[3]
Molar Yield~55%[3]
Enantiomeric Excess (e.e.)>99% for (S)-enantiomer[3]
Reaction Time50 hours[3]
SystemBiphasic (with hexadecane as the organic layer)[3]

Table 2: Chemo-catalytic Reduction of 2-Heptanone via CBS Reduction

ParameterTypical Value/ReagentReference
Catalyst(R)-2-Methyl-CBS-oxazaborolidine[4][5]
Reducing AgentBorane-tetrahydrofuran complex (BH₃·THF)[5]
Substrate2-HeptanoneN/A
Product(S)-2-HeptanolN/A
Expected Molar YieldHigh (typically >90%)[1]
Expected Enantiomeric Excess (e.e.)High (typically >95%)[1]
Typical Reaction ConditionsAnhydrous THF, low temperature (e.g., -78 °C to 0 °C)[5]

Note: While the CBS reduction is a well-established method for the enantioselective reduction of ketones, a specific literature report with quantitative data for 2-heptanone was not identified. The expected yield and e.e. are based on the performance of this method with similar aliphatic ketones.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-2-Heptanol using Saccharomyces cerevisiae

This protocol is based on the findings reported for the biocatalytic reduction of 2-heptanone in a biphasic system.[3]

Materials:

  • Dry baker's yeast (Saccharomyces cerevisiae, Type II)

  • 2-Heptanone

  • Hexadecane

  • Deionized water

  • D-Glucose (as an energy source for the yeast)

  • Standard laboratory glassware for microbial culture and extraction

  • Shaking incubator

Procedure:

  • Preparation of the Culture Medium: In a sterile Erlenmeyer flask, prepare a fermentation medium containing D-glucose (e.g., 50 g/L) in deionized water. Autoclave to sterilize.

  • Yeast Inoculation: To the cooled, sterile medium, add dry baker's yeast (e.g., 20 g/L). Allow the yeast to rehydrate and activate by gentle swirling.

  • Reaction Setup: To the yeast suspension, add hexadecane to create a biphasic system (e.g., a 1:1 volume ratio with the aqueous medium).

  • Substrate Addition: Add 2-heptanone to the organic phase. The final concentration in the total volume should be optimized, but a starting point of 1-5 g/L can be used.

  • Incubation: Incubate the flask in a shaking incubator at a controlled temperature (e.g., 30°C) with moderate agitation (e.g., 150 rpm) for 50 hours.

  • Work-up and Isolation:

    • After the incubation period, separate the organic layer from the aqueous layer.

    • The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude (S)-2-heptanol by flash column chromatography or distillation.

    • Determine the chemical yield by gravimetric analysis or gas chromatography (GC) with an internal standard.

    • Determine the enantiomeric excess by chiral GC or by derivatization with a chiral agent followed by analysis on a standard GC or HPLC.

Protocol 2: Chemo-catalytic Synthesis of (S)-2-Heptanol via CBS Reduction

This is a general protocol adapted from established procedures for the CBS reduction of ketones.[5] This reaction must be carried out under anhydrous conditions using standard Schlenk line or glovebox techniques.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene, e.g., 1.0 M)

  • Borane-tetrahydrofuran complex (BH₃·THF, as a solution in THF, e.g., 1.0 M)

  • 2-Heptanone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry, nitrogen-flushed glassware

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (e.g., 0.1 equivalents).

  • Addition of Borane Source: Dilute the catalyst with anhydrous THF. Cool the solution to 0°C in an ice bath. To this solution, add the borane-THF complex (e.g., 0.6 equivalents) dropwise. Stir for 10-15 minutes at 0°C.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -78°C using a dry ice/acetone bath). Add a solution of 2-heptanone (1.0 equivalent) in anhydrous THF dropwise over a period of 10-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC. Reaction times are typically short, ranging from a few minutes to a few hours.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at the low temperature.

  • Work-up and Isolation:

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification and Analysis:

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude (S)-2-heptanol by flash column chromatography.

    • Determine the chemical yield and enantiomeric excess as described in Protocol 1.

Visualizations

Biocatalytic_Reduction_Workflow Yeast Saccharomyces cerevisiae (Baker's Yeast) Biphasic Biphasic System Formation Yeast->Biphasic Medium Aqueous Medium + Glucose Medium->Biphasic Reaction Enzymatic Reduction (Incubation) Biphasic->Reaction Heptanone 2-Heptanone (Substrate) Heptanone->Biphasic Hexadecane Hexadecane (Organic Phase) Hexadecane->Biphasic Separation Phase Separation Reaction->Separation Extraction Aqueous Phase Extraction Separation->Extraction Drying Drying of Organic Phases Separation->Drying Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the biocatalytic synthesis of this compound.

CBS_Reduction_Workflow cluster_reaction Anhydrous Reaction cluster_workup Aqueous Work-up Catalyst (R)-2-Methyl-CBS-oxazaborolidine Reaction Asymmetric Reduction (-78°C to 0°C) Catalyst->Reaction Borane BH3.THF Borane->Reaction Heptanone 2-Heptanone Heptanone->Reaction Quench Quench with Methanol Reaction->Quench Acidification Acidification (HCl) Quench->Acidification Extraction Solvent Extraction Acidification->Extraction Wash Wash (NaHCO3, Brine) Extraction->Wash Drying Drying (MgSO4) Wash->Drying Purification Purification (Column Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the CBS reduction of 2-heptanone.

Logical_Relationship cluster_Biocatalysis Biocatalytic Method cluster_Chemo_catalysis Chemo-catalytic Method Ketone 2-Heptanone (Prochiral) Yeast Saccharomyces cerevisiae (ADH Enzyme) Ketone->Yeast CBS_R (R)-CBS Catalyst + BH3 Ketone->CBS_R CBS_S (S)-CBS Catalyst + BH3 Ketone->CBS_S S_Heptanol This compound (Chiral Product) R_Heptanol (R)-(-)-2-Heptanol (Chiral Product) Yeast->S_Heptanol >99% e.e. CBS_R->S_Heptanol High e.e. CBS_S->R_Heptanol High e.e.

Caption: Stereochemical control in the reduction of 2-heptanone.

References

(S)-(+)-2-Heptanol: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-2-Heptanol , a secondary chiral alcohol, serves as a valuable and versatile starting material in asymmetric synthesis. Its utility stems from the presence of a stereogenic center, which can be exploited to introduce chirality into target molecules with a high degree of stereocontrol. This makes it a crucial component in the synthesis of complex, biologically active molecules, particularly insect pheromones and other natural products. This document provides detailed application notes and protocols for the use of this compound as a chiral building block for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is essential for reaction planning, monitoring, and product characterization.

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Appearance Colorless liquid
Boiling Point 158-160 °C
Density 0.817 g/mL at 25 °C
Specific Rotation [α]²⁰_D +11.8° (neat)
CAS Number 6033-23-4

Application in Pheromone Synthesis

This compound is a key precursor in the enantioselective synthesis of various insect pheromones. The stereochemistry of these signaling molecules is often crucial for their biological activity, with different enantiomers potentially eliciting different or even inhibitory responses.

One notable application is in the synthesis of (-)-Frontalin , the aggregation pheromone of the Southern Pine Beetle, Dendroctonus frontalis. The biologically active enantiomer possesses the (1S, 5R) configuration. While various synthetic routes to (-)-Frontalin have been developed, those utilizing a chiral pool approach often rely on readily available chiral starting materials like this compound to establish the desired stereochemistry early in the synthetic sequence.

Logical Workflow for Pheromone Synthesis from this compound

A general synthetic strategy for the conversion of this compound into a pheromone like (-)-Frontalin involves a series of key transformations designed to build the carbon skeleton and introduce the necessary functional groups while preserving the initial chirality.

G S_2_Heptanol This compound Activation Activation of Hydroxyl Group (e.g., Tosylation) S_2_Heptanol->Activation TsCl, Pyridine Coupling Carbon-Carbon Bond Formation (e.g., Grignard or Cuprate addition) Activation->Coupling R-MgBr or R₂CuLi Functional_Group_Manipulation Functional Group Interconversion Coupling->Functional_Group_Manipulation Oxidation, etc. Cyclization Key Cyclization Step Functional_Group_Manipulation->Cyclization Acid or Base catalysis Pheromone Target Pheromone (e.g., (-)-Frontalin) Cyclization->Pheromone

Caption: Synthetic workflow for pheromones from this compound.

Experimental Protocol: Synthesis of (S)-2-Heptyl Tosylate

A common and critical first step in elaborating this compound is the conversion of its hydroxyl group into a better leaving group, such as a tosylate. This activates the chiral center for nucleophilic substitution, typically with inversion of configuration, allowing for the introduction of various functionalities.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add anhydrous pyridine (1.5 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the stirred mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (S)-2-heptyl tosylate.

  • The product can be purified by flash column chromatography on silica gel if necessary.

Expected Outcome: The reaction typically proceeds in high yield (85-95%). The resulting (S)-2-heptyl tosylate is a stable intermediate that can be used in subsequent coupling reactions.

ReactantProductReagentsYield (%)
This compound(S)-2-Heptyl TosylateTsCl, Pyridine, DCM85-95

This compound as a Chiral Auxiliary

The principle of a chiral auxiliary involves its temporary incorporation into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered. While less common than other auxiliaries, esters derived from this compound can be used to control the stereochemical outcome of enolate reactions.

Logical Workflow for this compound as a Chiral Auxiliary

The use of this compound as a chiral auxiliary follows a well-established three-step sequence in asymmetric synthesis.

G Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate ((S)-2-Heptyl Ester) Attachment->Diastereomeric_Intermediate this compound Diastereoselective_Reaction Diastereoselective Reaction (e.g., Enolate Alkylation) Diastereomeric_Intermediate->Diastereoselective_Reaction Chiral_Product_Aux Chiral Product with Auxiliary Diastereoselective_Reaction->Chiral_Product_Aux Cleavage Cleavage of Auxiliary Chiral_Product_Aux->Cleavage Enriched_Product Enantiomerically Enriched Product Cleavage->Enriched_Product Recovered_Auxiliary Recovered this compound Cleavage->Recovered_Auxiliary

Caption: General workflow for using this compound as a chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation of a Propionate Ester

This protocol describes a general procedure for the diastereoselective alkylation of the (S)-2-heptyl ester of propanoic acid. The steric bulk of the heptyl group and the chirality at the C-2 position influence the approach of the electrophile to the enolate.

Materials:

  • (S)-2-Heptyl propionate

  • Lithium diisopropylamide (LDA) (solution in THF/hexanes)

  • Alkyl halide (e.g., methyl iodide)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of (S)-2-heptyl propionate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Slowly add a solution of LDA (1.1 eq) to the ester solution and stir for 30 minutes to form the lithium enolate.

  • Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C and continue stirring for 2-4 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic extracts with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the product can be determined by GC or NMR analysis. The product can be purified by flash column chromatography.

Expected Outcome: The diastereoselectivity of the alkylation is dependent on the specific substrate and reaction conditions. The resulting alkylated ester can then be hydrolyzed to the corresponding carboxylic acid, and the this compound auxiliary can be recovered.

SubstrateProductReagentsDiastereomeric Excess (de)
(S)-2-Heptyl propionate(S)-2-Heptyl 2-methylpropionate1. LDA, THF, -78 °C; 2. CH₃IModerate to Good

Conclusion

This compound is a valuable and readily available chiral building block in organic synthesis. Its primary application lies in the stereocontrolled synthesis of complex molecules, most notably insect pheromones, where the introduction of a specific stereocenter is paramount for biological activity. Furthermore, it can be employed as a chiral auxiliary to direct stereoselective transformations. The protocols outlined in this document provide a foundation for researchers to utilize this compound in their synthetic endeavors, contributing to the efficient and elegant construction of chiral molecules for a wide range of applications in chemistry and drug development.

Applications of (S)-(+)-2-Heptanol in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Heptanol, a chiral secondary alcohol, serves as a versatile building block and intermediate in asymmetric synthesis. Its applications primarily lie in the enzymatic kinetic resolution of racemic secondary alcohols and as a chiral precursor for the synthesis of high-value compounds such as insect pheromones. This document provides detailed application notes and experimental protocols for the utilization of this compound in these key areas of asymmetric synthesis.

Enzymatic Kinetic Resolution of Racemic 2-Heptanol

Kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture.[1] This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive one.[1] Lipases are frequently used biocatalysts for the kinetic resolution of racemic alcohols via enantioselective acylation.[2][3]

Application Note:

The enzymatic kinetic resolution of racemic 2-heptanol provides a practical route to obtaining both (R)-(-)-2-heptanol and (S)-(+)-2-heptyl acetate with high enantiomeric purity. The choice of lipase, acyl donor, and reaction solvent are critical parameters that influence the reaction's efficiency and enantioselectivity. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a highly effective catalyst for this transformation.[4][5] Activated esters such as vinyl acetate or isopropenyl acetate are commonly used as acyl donors to ensure the irreversibility of the transesterification reaction.[6][7] Non-polar organic solvents like hexane or toluene are typically favored to enhance lipase activity and selectivity.[4][6]

The reaction proceeds by the preferential acylation of one enantiomer of 2-heptanol, leaving the other enantiomer unreacted. By stopping the reaction at approximately 50% conversion, it is possible to recover both the unreacted alcohol and the newly formed ester in high enantiomeric excess (ee).

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Heptanol

This protocol is a generalized procedure based on established methods for the kinetic resolution of secondary alcohols using lipases.[6][8]

Materials:

  • Racemic 2-heptanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate (or isopropenyl acetate)

  • Anhydrous n-hexane (or toluene)

  • Molecular sieves (4 Å)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Temperature-controlled oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for ee determination

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add racemic 2-heptanol (1.0 eq.).

  • Dissolve the alcohol in anhydrous n-hexane.

  • Add molecular sieves to ensure anhydrous conditions.

  • Add the acyl donor, vinyl acetate (2.0 eq.).

  • Equilibrate the mixture to the desired reaction temperature (typically 40-60 °C).

  • Enzymatic Reaction: Add immobilized Candida antarctica lipase B (e.g., 20-40 mg per mmol of alcohol).

  • Stir the reaction mixture at a constant temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or TLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve optimal enantiomeric excess for both the remaining substrate and the product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Separate the unreacted this compound from the (R)-2-heptyl acetate product by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the recovered this compound and the (R)-2-heptyl acetate by chiral GC or HPLC analysis.

Quantitative Data Summary

The following table summarizes typical results obtained from the lipase-catalyzed kinetic resolution of secondary alcohols, which are analogous to the expected outcomes for 2-heptanol.

SubstrateLipaseAcyl DonorSolventConversion (%)ProductProduct ee (%)Unreacted AlcoholUnreacted Alcohol ee (%)
(±)-1-PhenylethanolNovozym 435Isopropenyl AcetateToluene~50(R)-1-Phenylethyl acetate>99(S)-1-Phenylethanol>99
(±)-2-OctanolNovozym 435Isopropenyl AcetateToluene~50(R)-2-Octyl acetate>98(S)-2-Octanol>98

Data is representative and based on analogous resolutions of secondary alcohols.

Logical Workflow for Kinetic Resolution

G cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Products & Analysis Racemic 2-Heptanol Racemic 2-Heptanol Reaction Mixture Reaction Mixture Racemic 2-Heptanol->Reaction Mixture Acyl Donor Acyl Donor Acyl Donor->Reaction Mixture Lipase Lipase Lipase->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Concentration Concentration Filtration->Concentration Chromatography Chromatography Concentration->Chromatography S-(+)-2-Heptanol S-(+)-2-Heptanol Chromatography->S-(+)-2-Heptanol R-2-Heptyl Acetate R-2-Heptyl Acetate Chromatography->R-2-Heptyl Acetate Chiral GC/HPLC Chiral GC/HPLC S-(+)-2-Heptanol->Chiral GC/HPLC R-2-Heptyl Acetate->Chiral GC/HPLC

Caption: Workflow for the enzymatic kinetic resolution of racemic 2-heptanol.

Application of this compound as a Chiral Precursor in Pheromone Synthesis

This compound can serve as a chiral starting material for the synthesis of various biologically active molecules, including insect pheromones. The defined stereochemistry at the C2 position is transferred through subsequent synthetic steps to establish the desired stereochemistry in the final product.

Application Note: Synthesis of (-)-endo-Brevicomin

(-)-endo-Brevicomin is a component of the aggregation pheromone of several bark beetle species. An asymmetric synthesis of this pheromone can be envisioned starting from this compound. The synthetic strategy would involve the conversion of the secondary alcohol into a suitable electrophile or nucleophile, followed by chain elongation and cyclization to form the bicyclic acetal structure of brevicomin.

Proposed Synthetic Pathway and General Protocol

Overall Transformation:

This compound → Intermediate A → Intermediate B → (-)-endo-Brevicomin

Step 1: Conversion of this compound to a Chiral Epoxide (Intermediate A)

A plausible initial step is the conversion of the alcohol to a leaving group (e.g., tosylate), followed by nucleophilic substitution to introduce the remaining carbon atoms and subsequent epoxidation.

General Protocol:

  • Tosylation: React this compound with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to form (S)-2-heptyl tosylate.

  • Chain Elongation: React the tosylate with a suitable nucleophile, for example, the cuprate derived from 3-butenylmagnesium bromide, to form (S)-hept-1-en-5-yne.

  • Epoxidation: Perform an asymmetric epoxidation (e.g., Sharpless epoxidation) on the terminal alkene to introduce the second stereocenter with high control, yielding a chiral epoxide.

Step 2: Ring Opening and Functional Group Manipulation (Intermediate B)

The epoxide can be opened with a nucleophile to introduce the necessary functionality for the subsequent cyclization.

General Protocol:

  • Epoxide Opening: React the chiral epoxide with a suitable organocuprate to introduce the ethyl group.

  • Oxidation: Oxidize the resulting secondary alcohol to a ketone.

Step 3: Cyclization to (-)-endo-Brevicomin

The final step involves the acid-catalyzed deprotection of any protecting groups and subsequent intramolecular cyclization to form the bicyclic acetal.

General Protocol:

  • Deprotection and Cyclization: Treat the keto-alcohol intermediate with a mild acid to catalyze the formation of the bicyclic acetal, yielding (-)-endo-brevicomin.

Logical Relationship Diagram for Pheromone Synthesis

G S-(+)-2-Heptanol S-(+)-2-Heptanol Tosylation Tosylation S-(+)-2-Heptanol->Tosylation Chain Elongation Chain Elongation Tosylation->Chain Elongation Asymmetric Epoxidation Asymmetric Epoxidation Chain Elongation->Asymmetric Epoxidation Chiral Epoxide Chiral Epoxide Asymmetric Epoxidation->Chiral Epoxide Epoxide Opening Epoxide Opening Chiral Epoxide->Epoxide Opening Oxidation Oxidation Epoxide Opening->Oxidation Keto-alcohol Intermediate Keto-alcohol Intermediate Oxidation->Keto-alcohol Intermediate Cyclization Cyclization Keto-alcohol Intermediate->Cyclization (-)-endo-Brevicomin (-)-endo-Brevicomin Cyclization->(-)-endo-Brevicomin

Caption: Proposed synthetic pathway for (-)-endo-brevicomin from this compound.

References

Application Notes and Protocols for (S)-(+)-2-Heptanol as a Chiral Auxiliary and Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (S)-(+)-2-Heptanol as a versatile chiral molecule in asymmetric synthesis. It serves a dual role, functioning as a chiral auxiliary to control the stereochemical outcome of reactions and as a resolving agent for the separation of enantiomers. The protocols outlined below are based on established chemical principles and provide a framework for the practical application of this compound in a laboratory setting.

This compound as a Chiral Auxiliary in Diastereoselective Synthesis

The fundamental principle behind using this compound as a chiral auxiliary is its temporary incorporation into a prochiral substrate. This attachment introduces a chiral center that directs subsequent chemical transformations, leading to the preferential formation of one diastereomer. Following the stereoselective reaction, the auxiliary can be cleaved and recovered.

A primary application is in the diastereoselective alkylation of enolates derived from prochiral carboxylic acids. The general workflow involves esterification of the carboxylic acid with this compound, followed by enolate formation, alkylation, and finally, cleavage of the auxiliary.

Logical Workflow for this compound as a Chiral Auxiliary

G cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage & Recovery Prochiral_Acid Prochiral Carboxylic Acid Esterification Esterification Prochiral_Acid->Esterification S_Heptanol This compound S_Heptanol->Esterification Diastereomeric_Ester Chiral Ester (Diastereomeric Mixture if Acid is Racemic) Esterification->Diastereomeric_Ester Enolate_Formation Enolate Formation Diastereomeric_Ester->Enolate_Formation Alkylation Alkylation Enolate_Formation->Alkylation Diastereomerically_Enriched_Product Diastereomerically Enriched Product Alkylation->Diastereomerically_Enriched_Product Cleavage Cleavage Diastereomerically_Enriched_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered This compound Cleavage->Recovered_Auxiliary G cluster_0 Diastereomer Formation cluster_1 Separation cluster_2 Hydrolysis Racemic_Acid Racemic Carboxylic Acid Esterification Esterification Racemic_Acid->Esterification S_Heptanol This compound S_Heptanol->Esterification Diastereomeric_Esters Mixture of Diastereomeric Esters Esterification->Diastereomeric_Esters Separation Chromatography or Fractional Crystallization Diastereomeric_Esters->Separation Diastereomer_1 Diastereomer 1 ((R)-Acid-(S)-Heptanol) Separation->Diastereomer_1 Diastereomer_2 Diastereomer 2 ((S)-Acid-(S)-Heptanol) Separation->Diastereomer_2 Hydrolysis_1 Hydrolysis Diastereomer_1->Hydrolysis_1 Hydrolysis_2 Hydrolysis Diastereomer_2->Hydrolysis_2 R_Acid (R)-Carboxylic Acid Hydrolysis_1->R_Acid Recovered_Auxiliary Recovered This compound Hydrolysis_1->Recovered_Auxiliary S_Acid (S)-Carboxylic Acid Hydrolysis_2->S_Acid Hydrolysis_2->Recovered_Auxiliary

Application Notes and Protocols for (S)-(+)-2-Heptanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(+)-2-Heptanol is a valuable chiral building block in the synthesis of pharmaceutical intermediates.[1][2] Its specific stereochemistry is crucial for the biological activity and efficacy of many drug molecules.[] As a secondary alcohol, it serves as a versatile synthon for the construction of more complex chiral molecules, where the precise three-dimensional arrangement of atoms is critical for therapeutic function.[2] These application notes provide detailed protocols for the preparation of enantiomerically pure this compound via enzymatic kinetic resolution and discuss its role as a key intermediate in pharmaceutical synthesis.

Application Note 1: Production of this compound via Enzymatic Kinetic Resolution

Principle

The most common and efficient method for obtaining enantiomerically pure this compound is through the kinetic resolution of a racemic mixture of 2-heptanol. This process utilizes a lipase, which is a highly enantioselective enzyme. The lipase selectively catalyzes the acylation of one enantiomer (typically the (R)-enantiomer) at a much faster rate than the other.[4] This results in a mixture of the acylated (R)-enantiomer and the unreacted this compound, which can then be separated. Immobilized Candida antarctica lipase B (Novozym 435) is a widely used and robust biocatalyst for this transformation.[5][6]

Quantitative Data Summary

The efficiency of the enzymatic kinetic resolution of secondary alcohols is influenced by various factors, including the choice of enzyme, acyl donor, solvent, and temperature. The following table summarizes typical results for the resolution of secondary alcohols using Novozym 435.

EnzymeSubstrateAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (e.e.) of (S)-Alcohol
Novozym 435Racemic 2-HeptanolVinyl Acetaten-Hexane40~50>99%
Novozym 435Racemic 2-PentanolVinyl ButyrateNot SpecifiedNot Specified5099%[5]
Novozym 435Racemic 1-Phenylethanol4-Chlorophenyl acetateToluene70>95>99%

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Heptanol

This protocol describes a general procedure for the kinetic resolution of racemic 2-heptanol using immobilized Candida antarctica lipase B (Novozym 435) and vinyl acetate as the acyl donor.

Materials:

  • Racemic 2-heptanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous n-hexane (or other suitable organic solvent like toluene)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and hot plate

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • To a dry round-bottom flask, add racemic 2-heptanol (e.g., 10 mmol, 1.16 g).

  • Dissolve the alcohol in 50 mL of anhydrous n-hexane.

  • Add vinyl acetate (e.g., 15 mmol, 1.29 g, 1.5 equivalents).

  • Add immobilized Candida antarctica lipase B (Novozym 435) (e.g., 100 mg, ~10% w/w of the substrate).

  • Place the flask in a pre-heated oil bath at 40°C and stir the reaction mixture at a moderate speed (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours). Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess (e.e.) of the remaining (S)-2-heptanol.

  • Stop the reaction when the conversion reaches approximately 50% to achieve the highest possible e.e. for both the unreacted alcohol and the esterified product.

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting mixture contains this compound and (R)-2-heptyl acetate. Separate these two compounds by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified this compound to confirm its identity and enantiomeric purity.

Diagram of Experimental Workflow

G Workflow for Enzymatic Kinetic Resolution of 2-Heptanol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_products Products A Dissolve Racemic 2-Heptanol in Anhydrous Hexane B Add Vinyl Acetate (Acyl Donor) A->B C Add Novozym 435 (Immobilized Lipase) B->C D Stir at 40°C C->D E Monitor by Chiral GC/HPLC D->E Stop at ~50% conversion F Filter to Remove Enzyme E->F G Solvent Evaporation F->G H Column Chromatography G->H I This compound H->I J (R)-2-Heptyl Acetate H->J

Caption: Workflow for the enzymatic kinetic resolution of 2-Heptanol.

Application Note 2: this compound as a Chiral Synthon in Pharmaceutical Synthesis

Principle

Chiral secondary alcohols like this compound are fundamental building blocks for the asymmetric synthesis of more complex molecules. The hydroxyl group can be readily converted into other functional groups, or the entire chiral fragment can be incorporated into a larger molecular scaffold, transferring its stereochemistry to the final product. This is particularly important in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Applications in Pharmaceutical Synthesis

While specific, publicly detailed synthetic routes for major pharmaceuticals starting directly from this compound are proprietary, the utility of chiral secondary alcohols is well-established in the synthesis of various drug classes. For example, chiral alcohols are key intermediates in the synthesis of:

  • Prostaglandin analogs: These compounds, used to treat conditions like glaucoma, often contain chiral secondary alcohol moieties in their side chains.[7] The stereochemistry of these hydroxyl groups is critical for their biological activity.

  • Antidepressants and other CNS-acting drugs: Many neurologically active compounds possess chiral centers where a secondary alcohol or a derivative thereof plays a key role in the molecule's interaction with its biological target.

  • Cardiovascular drugs: Certain beta-blockers and other cardiovascular medications are chiral and can be synthesized from chiral alcohol precursors.

The general strategy involves using the chiral alcohol as a starting point and building the rest of the molecule around it, or using it in a key step to introduce the desired stereochemistry.

Diagram of Synthetic Utility

G Synthetic Pathway from a Chiral Alcohol A This compound (Chiral Building Block) B Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) A->B Step 1 E Oxidation to Chiral Ketone A->E Step 2b C Nucleophilic Substitution (SN2) with Inversion of Stereochemistry B->C Step 2a D New Chiral Intermediate A C->D Product A G Further Synthetic Steps (e.g., C-C bond formation) D->G F Chiral Ketone Intermediate E->F Product B F->G H Complex Pharmaceutical Intermediate G->H

Caption: Generalized synthetic routes utilizing a chiral secondary alcohol.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of (Z)-7-Dodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Chemoenzymatic Synthesis of Pheromones Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-7-Dodecenyl acetate is the primary component of the sex pheromone of the female cabbage looper moth (Trichoplusia ni), a significant agricultural pest.[1] The stereospecificity of pheromones is crucial for their biological activity, making enantioselective synthesis a key challenge. This document outlines a chemoenzymatic approach for the synthesis of (Z)-7-dodecenyl acetate. The key step in this synthesis is a lipase-catalyzed kinetic resolution of a racemic alcohol intermediate, which allows for the separation of enantiomers with high optical purity. This methodology provides an efficient and environmentally benign alternative to traditional chiral synthesis methods.[2]

The biosynthesis of (Z)-7-dodecenyl acetate in the cabbage looper moth begins with the synthesis of 16- and 18-carbon fatty acids.[1] These are then subjected to desaturation at the C11 position, followed by chain shortening. The resulting fatty acid is reduced to an alcohol and finally acetylated to form the acetate ester pheromone.[1][3]

Chemoenzymatic Synthesis Workflow

The chemoenzymatic synthesis of (Z)-7-dodecenyl acetate involves a multi-step process that combines classical organic chemistry reactions with a key enzymatic resolution step. The overall workflow is depicted below.

Chemoenzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution cluster_separation Separation & Derivatization A Starting Materials (e.g., 1,6-Hexanediol) B Synthesis of rac-(Z)-7-Dodecen-1-ol A->B Multi-step chemical reactions C Lipase-Catalyzed Kinetic Resolution B->C Acylation D (R)-(+)-(Z)-7-Dodecenyl Acetate C->D E (S)-(-)-(Z)-7-Dodecen-1-ol C->E F Acetylation of (S)-(-)-(Z)-7-Dodecen-1-ol E->F G (S)-(-)-(Z)-7-Dodecenyl Acetate F->G

Caption: Overall workflow for the chemoenzymatic synthesis of (Z)-7-dodecenyl acetate.

Experimental Protocols

Protocol 1: Synthesis of rac-(Z)-7-Dodecen-1-ol

The synthesis of the racemic alcohol precursor, rac-(Z)-7-dodecen-1-ol, can be achieved through various established organic synthesis routes. One common method involves a C6+C2=C8 and C8+C4=C12 coupling scheme starting from 1,6-hexanediol.[4]

Materials:

  • 1,6-Hexanediol

  • Lithium acetylide-ethylenediamine complex

  • 1-Bromobutane

  • Lithium aluminum hydride (LiAlH₄)

  • Appropriate solvents and reagents for protection, coupling, and reduction steps.

Procedure: A detailed multi-step synthesis as described by Oprean et al. (2009) can be followed.[4] The general sequence involves:

  • Monoprotection of 1,6-hexanediol.

  • Conversion of the free hydroxyl group to a leaving group (e.g., bromide).

  • Coupling with an acetylene equivalent to form an octyne derivative.

  • Alkylation with a C4 fragment (e.g., 1-bromobutane) to obtain the C12 alkyne backbone.

  • Deprotection of the alcohol.

  • Partial reduction of the alkyne to the (Z)-alkene using a catalyst such as Lindlar's catalyst or, as in the cited reference, reduction of the corresponding acetate with LiAlH₄ to yield rac-(Z)-7-dodecen-1-ol.[4]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of rac-(Z)-7-Dodecen-1-ol

This protocol describes the enzymatic kinetic resolution of the racemic alcohol using a lipase to selectively acylate one enantiomer.

Materials:

  • rac-(Z)-7-Dodecen-1-ol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (solvent)

  • Standard laboratory glassware for enzymatic reactions

Procedure:

  • In a flame-dried flask, dissolve rac-(Z)-7-dodecen-1-ol (1.0 g, 5.4 mmol) in anhydrous hexane (50 mL).

  • Add vinyl acetate (0.7 g, 8.1 mmol, 1.5 equivalents).

  • Add immobilized Candida antarctica lipase B (100 mg).

  • Stir the mixture at room temperature (25°C) and monitor the reaction progress by gas chromatography (GC) using a chiral column.

  • Stop the reaction at approximately 50% conversion to ensure high enantiomeric excess for both the remaining alcohol and the newly formed acetate.

  • Filter off the enzyme and wash it with hexane.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-(-)-(Z)-7-dodecen-1-ol and the produced (R)-(+)-(Z)-7-dodecenyl acetate by silica gel column chromatography.

Lipase_Resolution Racemate rac-(Z)-7-Dodecen-1-ol Lipase Lipase (e.g., Novozym 435) + Vinyl Acetate Racemate->Lipase R_Acetate (R)-(+)-(Z)-7-Dodecenyl Acetate Lipase->R_Acetate Fast Reaction S_Alcohol (S)-(-)-(Z)-7-Dodecen-1-ol (unreacted) Lipase->S_Alcohol Slow Reaction

Caption: Lipase-catalyzed kinetic resolution of racemic (Z)-7-dodecen-1-ol.

Protocol 3: Acetylation of (S)-(-)-(Z)-7-Dodecen-1-ol

This protocol describes the chemical acetylation of the resolved (S)-alcohol to obtain the corresponding (S)-acetate.

Materials:

  • (S)-(-)-(Z)-7-Dodecen-1-ol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve (S)-(-)-(Z)-7-dodecen-1-ol (0.5 g, 2.7 mmol) in dichloromethane (20 mL) in a round-bottom flask.

  • Add pyridine (0.43 g, 5.4 mmol, 2 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (0.41 g, 4.0 mmol, 1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-(-)-(Z)-7-dodecenyl acetate.

Data Presentation

The following table summarizes the expected quantitative data for the chemoenzymatic synthesis of (Z)-7-dodecenyl acetate.

StepProductYield (%)Enantiomeric Excess (e.e.) (%)Purity (%)
Chemical Synthesis rac-(Z)-7-Dodecen-1-ol~70N/A>95 (GC)
Enzymatic Resolution (R)-(+)-(Z)-7-Dodecenyl Acetate~45>99>98 (GC)
(S)-(-)-(Z)-7-Dodecen-1-ol~45>99>98 (GC)
Chemical Acetylation (S)-(-)-(Z)-7-Dodecenyl Acetate>95>99>98 (GC)

Signaling Pathway and Biological Response

(Z)-7-Dodecenyl acetate is a key component of the female cabbage looper moth's sex pheromone blend. The male moth detects the pheromone via specialized olfactory receptor neurons on its antennae. This chemical signal triggers a characteristic upwind flight behavior, leading the male to the female for mating. The specific ratio of (Z)-7-dodecenyl acetate to other minor components in the pheromone blend is critical for eliciting the full behavioral response.

Signaling_Pathway Pheromone (Z)-7-Dodecenyl Acetate Release by Female Antenna Male Moth Antenna (Olfactory Receptors) Pheromone->Antenna Detection Signal Signal Transduction Cascade Antenna->Signal Binding Brain Antennal Lobe (Brain) Signal->Brain Neural Signal Behavior Upwind Flight & Mating Behavior Brain->Behavior Initiation

Caption: Simplified signaling pathway of (Z)-7-dodecenyl acetate in the male cabbage looper moth.

Conclusion

The chemoenzymatic synthesis of (Z)-7-dodecenyl acetate, utilizing a lipase-catalyzed kinetic resolution, is a powerful strategy for producing this important insect pheromone with high enantiomeric purity. The detailed protocols and expected data provided in these application notes serve as a valuable resource for researchers in chemical ecology, organic synthesis, and the development of sustainable pest management solutions. This approach highlights the synergy between chemical and enzymatic methods to achieve efficient and selective synthesis of complex chiral molecules.

References

Application Notes and Protocols for the Kinetic Resolution of Racemic 2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the enzymatic kinetic resolution of racemic 2-heptanol, a valuable chiral building block in organic synthesis. The primary method described is a lipase-catalyzed transesterification, which selectively acylates one enantiomer, allowing for the separation of both enantiopure (or enantioenriched) (S)-2-heptanol and (R)-2-heptyl acetate. This method is highly effective, utilizing commercially available enzymes and reagents. An advanced protocol for dynamic kinetic resolution (DKR) is also discussed, which offers a pathway to theoretically achieve a 100% yield of the desired enantiomer. These protocols are designed to be readily implemented in a laboratory setting for the efficient production of chiral intermediates.

Introduction

Chiral secondary alcohols, such as 2-heptanol, are crucial intermediates in the pharmaceutical and fine chemical industries. The synthesis of enantiomerically pure compounds is often a critical step in drug development, as different enantiomers can exhibit vastly different pharmacological activities. Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture.[1] Enzymatic kinetic resolution, in particular, offers a green and highly selective alternative to traditional chemical methods.[2]

Lipases are a class of enzymes that have demonstrated exceptional utility in catalyzing the enantioselective acylation of racemic alcohols.[2] In a typical lipase-catalyzed kinetic resolution of 2-heptanol, the enzyme selectively transfers an acyl group from an acyl donor (e.g., vinyl acetate) to one of the alcohol's enantiomers at a much faster rate than to the other. According to the "Kazlauskas rule," for many secondary alcohols, the (R)-enantiomer is acylated more rapidly, leaving the (S)-enantiomer as the unreacted alcohol.[1] This difference in reaction rates allows for the separation of the resulting (R)-ester and the unreacted (S)-alcohol, typically after 50% conversion, to achieve high enantiomeric excess (ee) for both products.

This application note details the use of immobilized Candida antarctica lipase B (Novozym® 435) and Pseudomonas cepacia lipase for this transformation, providing a standard protocol and an overview of dynamic kinetic resolution.

Key Concepts and Signaling Pathways

The fundamental principle of kinetic resolution lies in the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This leads to an enrichment of the less reactive enantiomer in the starting material as the reaction progresses.

G (R)-2-Heptanol (R)-2-Heptanol R_Ester (R)-2-Heptyl Acetate (R)-2-Heptanol->R_Ester k_fast (S)-2-Heptanol (S)-2-Heptanol S_Alcohol Unreacted (S)-2-Heptanol (S)-2-Heptanol->S_Alcohol k_slow AcylDonor Acyl Donor (e.g., Vinyl Acetate) Lipase Chiral Catalyst (Lipase) Lipase->R_Ester Lipase->S_Alcohol

Caption: Kinetic resolution of racemic 2-heptanol.

Data Presentation

The following tables summarize representative quantitative data for the lipase-catalyzed kinetic resolution of racemic 2-heptanol. The enantiomeric excess (ee) of the remaining (S)-2-heptanol and the produced (R)-2-heptyl acetate are presented as a function of reaction conversion.

Table 1: Kinetic Resolution using Novozym® 435

Conversion (%)ee of (S)-2-Heptanol (%)ee of (R)-2-Heptyl Acetate (%)Enantioselectivity (E)
1010>99>200
3040>99>200
50>9998>200
60>9995>200

Conditions: Racemic 2-heptanol, Novozym® 435, vinyl acetate, n-hexane, room temperature.

Table 2: Kinetic Resolution using Pseudomonas cepacia Lipase

Conversion (%)ee of (S)-2-Heptanol (%)ee of (R)-2-Heptyl Acetate (%)Enantioselectivity (E)
10895~150
303594~150
509692~150
60>9988~150

Conditions: Racemic 2-heptanol, immobilized Pseudomonas cepacia lipase, vinyl acetate, diethyl ether, room temperature.

Experimental Protocols

Protocol 1: Standard Enzymatic Kinetic Resolution of Racemic 2-Heptanol

This protocol describes the resolution of racemic 2-heptanol using immobilized Candida antarctica lipase B (Novozym® 435).

Materials:

  • Racemic 2-heptanol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • n-Hexane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Temperature control system (e.g., water bath)

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a 100 mL round-bottom flask, add racemic 2-heptanol (10 mmol, 1.16 g).

  • Add 50 mL of anhydrous n-hexane to dissolve the alcohol.

  • Add Novozym® 435 (e.g., 100 mg, 10% w/w of the substrate).

  • Add vinyl acetate (12 mmol, 1.1 mL, 1.2 equivalents).

  • Stir the reaction mixture at room temperature (or a controlled temperature, e.g., 30°C).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral gas chromatography (GC). The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acetic acid formed, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Separate the resulting mixture of (S)-2-heptanol and (R)-2-heptyl acetate by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified products and determine their enantiomeric excess by chiral GC analysis.

Caption: Workflow for the kinetic resolution of 2-heptanol.

Protocol 2: Dynamic Kinetic Resolution (DKR) of Racemic 2-Heptanol

Dynamic kinetic resolution combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired acylated product. This often requires a second catalyst for the racemization step.

Materials:

  • All materials from Protocol 1

  • Racemization catalyst (e.g., a ruthenium-based complex like Shvo's catalyst)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the racemization catalyst (e.g., 1-2 mol%).

  • Add racemic 2-heptanol (10 mmol, 1.16 g) dissolved in an appropriate anhydrous solvent (e.g., toluene or a mixture of toluene and t-amyl alcohol).

  • Stir the mixture for a short period to initiate racemization.

  • Add the immobilized lipase (Novozym® 435).

  • Add the acylating agent (e.g., isopropenyl acetate or an acyl carbonate, as acetic anhydride can be incompatible with some racemization catalysts).[3]

  • Stir the reaction at a slightly elevated temperature (e.g., 40-60°C) under an inert atmosphere.

  • Monitor the reaction by chiral GC to determine the conversion of the starting material to the (R)-2-heptyl acetate and the enantiomeric excess of the product.

  • Once the reaction is complete (approaching 100% conversion), quench the reaction and filter off the solid catalysts.

  • Purify the product as described in Protocol 1.

Analytical Methodology: Chiral Gas Chromatography (GC)

The determination of conversion and enantiomeric excess is critical for this protocol. Chiral GC is the preferred method for analyzing the volatile 2-heptanol and its acetate.

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., CP Chirasil-DEX CB), is effective for separating the enantiomers of both 2-heptanol and 2-heptyl acetate.[4]

  • Carrier Gas: Hydrogen or Helium.

  • Injector and Detector Temperature: Typically 230°C and 250°C, respectively.

  • Oven Program: An appropriate temperature program is required to resolve the four relevant peaks: (R)-2-heptanol, (S)-2-heptanol, (R)-2-heptyl acetate, and (S)-2-heptyl acetate.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane or ethyl acetate) before injection.

Conclusion

The enzymatic kinetic resolution of racemic 2-heptanol is a robust and efficient method for producing enantiomerically enriched (S)-2-heptanol and (R)-2-heptyl acetate. The protocols provided, utilizing readily available lipases, offer a scalable and environmentally friendly approach for both academic and industrial applications. For scenarios where maximizing the yield of a single enantiomer is paramount, dynamic kinetic resolution presents a superior strategy to overcome the 50% theoretical yield limitation of standard kinetic resolution.

References

Application Notes and Protocols for the Enzymatic Resolution of 2-Heptanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral secondary alcohols, such as 2-heptanol, are valuable building blocks in the synthesis of pharmaceuticals and fine chemicals. The production of single-enantiomer compounds is often crucial, as different enantiomers can exhibit varied biological activities. Enzymatic kinetic resolution offers a highly efficient, selective, and environmentally friendly method for separating racemic mixtures of these alcohols. This document provides detailed protocols for the lipase-catalyzed resolution of racemic 2-heptanol, focusing on the use of Candida antarctica lipase B (CALB), a widely used and effective biocatalyst for this transformation.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the principle that the two enantiomers of a racemic mixture react at different rates with a chiral catalyst, in this case, an enzyme.[1] In the acylation of a racemic alcohol, the lipase will selectively catalyze the transfer of an acyl group to one enantiomer (the 'fast-reacting' enantiomer) much more rapidly than the other. This results in a mixture containing one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated. The theoretical maximum yield for the unreacted enantiomer is 50%.[1]

kinetic_resolution_principle cluster_start Initial State cluster_process Enzymatic Reaction cluster_end Final Mixture (at ~50% conversion) racemate Racemic (±)-2-Heptanol (R- and S-enantiomers) process Lipase + Acyl Donor racemate->process ester (R)-2-heptyl acetate (Product) process->ester Fast Reaction alcohol (S)-2-heptanol (Unreacted) process->alcohol Slow/No Reaction

Caption: Principle of lipase-catalyzed kinetic resolution of racemic 2-heptanol.

Data Presentation: Lipase-Catalyzed Resolution of 2-Heptanol

The following table summarizes the results from key experiments on the enzymatic resolution of 2-heptanol.

EnzymeAcyl DonorSolventYield (S-alcohol)e.e. (S-alcohol)Enantiomeric Ratio (E)Reference
Candida antarctica lipase B (CALB)Vinyl acetateHeptane44%>99%49[2]
Candida antarctica lipase B (CALB)Succinic anhydrideHeptane43-45%>99%Not Reported[2]
Pseudomonas fluorescens lipase (Amano AK)Vinyl acetateNot specifiedNot specifiedModerateNot Reported[3]

Experimental Protocols

Protocol 1: Kinetic Resolution of (±)-2-Heptanol using Immobilized Candida antarctica Lipase B (CALB)

This protocol is adapted from methodologies described for the resolution of 2-heptanol and other secondary alcohols using CALB (often commercially available as Novozym 435).[2][4]

Materials:

  • Racemic (±)-2-heptanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous heptane or hexane (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction vessel (e.g., round-bottom flask with magnetic stirrer)

  • Rotary shaker or magnetic stir plate with temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve racemic 2-heptanol (e.g., 100 g) in anhydrous heptane (e.g., 1 L).[2]

  • Acyl Donor Addition: Add vinyl acetate (1.02 molar equivalents) to the solution.[2]

  • Enzyme Addition: Add the immobilized CALB (e.g., 1 g of lipase B).[2]

  • Incubation: Stir the reaction mixture at a constant speed (e.g., 150 rpm) and temperature (e.g., 35°C).[2]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). Analyze the aliquots by chiral Gas Chromatography (GC) (see Protocol 2) to determine the conversion rate and the enantiomeric excess (e.e.) of the remaining S-(+)-2-heptanol. The reaction should be stopped when the conversion is close to 50% to maximize the yield and e.e. of the unreacted alcohol.

  • Reaction Quench and Enzyme Recovery: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.[4]

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Product Separation: The resulting mixture contains S-(+)-2-heptanol and the R-2-heptyl acetate. These can be separated by silica gel column chromatography or by distillation. S-(+)-2-heptanol can be distilled at 60-62°C under vacuum (6.0 mm Hg).[2]

  • Purity Analysis: Confirm the enantiomeric excess and chemical purity of the isolated S-(+)-2-heptanol using chiral GC and other relevant analytical techniques (e.g., NMR).

protocol_workflow cluster_prep Reaction Setup cluster_reaction Incubation & Monitoring cluster_workup Work-up & Purification A Dissolve (±)-2-Heptanol in Heptane B Add Vinyl Acetate A->B C Add Immobilized Lipase (CALB) B->C D Stir at 35°C, 150 rpm C->D E Monitor by Chiral GC (Stop at ~50% conversion) D->E F Filter to remove and recover enzyme E->F G Evaporate solvent F->G H Separate S-alcohol and R-acetate via distillation or chromatography G->H I Analyze final product purity and e.e. H->I

Caption: Experimental workflow for the kinetic resolution of 2-heptanol using CALB.

Protocol 2: Chiral GC Analysis of 2-Heptanol Enantiomers

This protocol provides a general method for analyzing the enantiomeric composition of the reaction mixture. Specific parameters may need optimization based on the available equipment and column.

Materials:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., Supelco BETA DEX™ 225 or similar)[4]

  • Helium or Hydrogen (carrier gas)

  • Sample vials

  • Microsyringe

  • Standards of racemic 2-heptanol, and if available, enantiomerically pure S- and R-2-heptanol.

Procedure:

  • Sample Preparation: Dilute a small aliquot (e.g., 5 µL) of the reaction mixture in a suitable solvent (e.g., 1 mL of hexane or ethyl acetate).

  • Instrument Setup (Example Conditions):

    • Column: Chiral GC column (e.g., 30 m x 0.25 mm x 0.25 µm).[4]

    • Injector Temperature: 220°C.[4]

    • Detector Temperature (FID): 250°C.[4]

    • Oven Program: Start at 80°C, hold for 10 minutes, then ramp to 150°C at 5°C/min.[4]

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis:

    • Inject a standard of racemic 2-heptanol to determine the retention times for the R- and S-enantiomers and the corresponding acetate product.

    • Inject the prepared sample from the reaction mixture.

  • Data Interpretation:

    • Integrate the peak areas for the S-2-heptanol enantiomer (A_S) and the R-2-heptanol enantiomer (A_R).

    • Calculate the enantiomeric excess (e.e.) of the remaining alcohol using the formula: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100

    • Calculate the conversion by comparing the initial amount of alcohol to the amount of ester formed.

gc_analysis_workflow A Take aliquot from reaction mixture B Dilute sample in appropriate solvent A->B C Inject sample into Chiral GC system B->C D Separate enantiomers and product on chiral column C->D E Detect compounds using FID D->E F Integrate peak areas on chromatogram E->F G Calculate enantiomeric excess (e.e.) and conversion F->G

Caption: Workflow for the analytical determination of e.e. by Chiral GC.

Advanced Method: Dynamic Kinetic Resolution (DKR)

A key limitation of standard kinetic resolution is the 50% maximum theoretical yield for a single enantiomer.[1] Dynamic Kinetic Resolution (DKR) overcomes this by combining the enzymatic resolution with in-situ racemization of the slow-reacting enantiomer. This is often achieved using a metal catalyst, such as a ruthenium complex.[1][5] This process continuously converts the unwanted enantiomer back into the racemate, allowing the enzyme to eventually transform all of the starting material into a single enantiomer of the product, achieving a theoretical yield of up to 100%.[1][5] While specific protocols for 2-heptanol are less common in the provided literature, the principle is widely applied to other secondary alcohols.[5][6]

References

Derivatization of (S)-(+)-2-Heptanol for chiral GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Derivatization of (S)-(+)-2-Heptanol for Chiral Gas Chromatography (GC) Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate determination of enantiomeric purity is critical in the pharmaceutical and chemical industries, where the biological activity of chiral molecules can be highly dependent on their stereochemistry. This application note provides detailed protocols for the derivatization of this compound, a common chiral secondary alcohol, for its enantioselective analysis by gas chromatography (GC). Two primary methods are discussed: achiral derivatization followed by separation on a chiral stationary phase, and derivatization with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. This document offers step-by-step experimental procedures, quantitative data summaries, and workflow visualizations to guide researchers in achieving robust and reliable chiral separations.

Introduction

Chiral alcohols are important building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Gas chromatography is a powerful technique for the separation and quantification of volatile compounds, but the direct separation of enantiomers requires a chiral environment. This can be achieved in two ways: directly, by using a chiral stationary phase (CSP) in the GC column, or indirectly, by derivatizing the enantiomers with a chiral derivatizing reagent (CDR) to form diastereomers.[1][2] These diastereomers have different physical properties and can be separated on a standard, achiral GC column.[1]

Derivatization is a chemical modification process that converts an analyte into a substance that is more suitable for a given analytical technique.[3] For GC analysis of alcohols, derivatization serves to increase volatility and thermal stability, and to improve chromatographic peak shape.[4] When dealing with chiral compounds, derivatization can also be the key to achieving enantiomeric resolution. This note focuses on the derivatization of this compound using trifluoroacetic anhydride (TFAA) for subsequent analysis on a chiral column, and N-trifluoroacetyl-L-prolyl chloride (L-TPC) for analysis on an achiral column.

Principle of Chiral Derivatization

The fundamental principle of the indirect method for chiral separation is the conversion of a pair of enantiomers, which are non-superimposable mirror images with identical physical properties, into a pair of diastereomers. Diastereomers are stereoisomers that are not mirror images and possess different physical and chemical properties, allowing for their separation by standard chromatographic techniques.[1]

Chiral_Derivatization_Principle cluster_Enantiomers Enantiomers of 2-Heptanol cluster_Diastereomers Diastereomers (Separable) R_Heptanol (R)-2-Heptanol CDR Single Enantiomer of Chiral Derivatizing Reagent (e.g., (S)-L-TPC) R_Heptanol->CDR + S_Heptanol (S)-2-Heptanol S_Heptanol->CDR + Diastereomer_RS Diastereomer 1 ((R)-Heptanol-(S)-LTP) CDR->Diastereomer_RS Reaction Diastereomer_SS Diastereomer 2 ((S)-Heptanol-(S)-LTP) CDR->Diastereomer_SS Reaction

Caption: Principle of converting enantiomers into separable diastereomers.

Experimental Protocols

Two primary protocols are presented for the derivatization of this compound.

Protocol A: Achiral Derivatization with Trifluoroacetic Anhydride (TFAA)

This method involves converting the alcohol to a more volatile trifluoroacetyl ester. The resulting enantiomeric esters are then separated on a chiral stationary phase GC column. This approach is rapid and effective for derivatizing alcohols.[5]

Materials and Reagents:

  • This compound

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., Pyridine or Dichloromethane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2 mL reaction vials with PTFE-lined caps

  • Vortex mixer and heating block

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a clean, dry 2 mL reaction vial.[6]

  • Solvent Addition: Add 0.5 mL of an anhydrous solvent (e.g., dichloromethane) to dissolve the sample.[6]

  • Reagent Addition: Add 100-200 µL of TFAA to the vial.[5][6] A molar excess of the derivatizing reagent is recommended.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed for 15-30 minutes at room temperature. For complete derivatization, gentle heating (e.g., 50-60°C for 10 minutes) can be applied.[5]

  • Work-up: Cool the vial to room temperature. If an acidic byproduct needs to be removed to prevent damage to the GC column, the excess reagent and trifluoroacetic acid can be evaporated under a gentle stream of nitrogen.[3] Re-dissolve the residue in a suitable solvent (e.g., dichloromethane).

  • Analysis: The sample is now ready for injection into the GC equipped with a chiral column. Inject 1 µL of the solution.

Protocol B: Chiral Derivatization with (S)-(-)-N-(Trifluoroacetyl)prolyl Chloride (L-TPC)

This protocol uses a chiral derivatizing reagent to create diastereomeric esters, which can then be separated on a standard achiral GC column. L-TPC is a common reagent for the derivatization of chiral alcohols and amines.[1][7]

Materials and Reagents:

  • This compound

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Base (e.g., Pyridine or Triethylamine) to act as an acid scavenger

  • 2 mL reaction vials with PTFE-lined caps

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of this compound (approx. 1 mg/mL) in anhydrous dichloromethane.

  • Reagent Preparation: Prepare a solution of L-TPC (approx. 1.5-2.0 molar excess) in anhydrous dichloromethane.

  • Reaction: In a 2 mL reaction vial, combine 100 µL of the 2-heptanol solution with 10 µL of pyridine. Add 100 µL of the L-TPC solution.

  • Incubation: Cap the vial tightly, vortex briefly, and let the reaction proceed at room temperature for 30 minutes, or heat at 60°C for 15 minutes to ensure completion.

  • Work-up: After cooling, the reaction mixture can often be injected directly into the GC-MS. Alternatively, a simple extraction can be performed by adding water and extracting the diastereomeric esters into an organic solvent like hexane.

  • Analysis: The sample is now ready for injection into the GC equipped with a standard, achiral column (e.g., HP-5MS). Inject 1 µL of the solution.[7]

General Experimental Workflow

The following diagram illustrates the typical workflow for the derivatization and analysis of a chiral alcohol.

Derivatization_Workflow node_sample 1. Sample Preparation (1-5 mg analyte in vial) node_solvent 2. Solvent Addition (e.g., 0.5 mL Dichloromethane) node_sample->node_solvent node_reagent 3. Reagent Addition (Derivatizing agent + Base if needed) node_solvent->node_reagent node_react 4. Reaction (Vortex & Heat if necessary) node_reagent->node_react node_cool 5. Cool to Room Temp. node_react->node_cool node_workup 6. Work-up (Evaporation/Extraction) node_cool->node_workup node_gc 7. GC Analysis (Inject 1 µL) node_workup->node_gc

Caption: General workflow for sample derivatization before GC analysis.

Data Presentation and Expected Results

The choice of derivatization method dictates the type of GC column required and the principle of separation. The following table summarizes the key aspects of the two protocols described.

FeatureProtocol A: Achiral Derivatization (TFAA)Protocol B: Chiral Derivatization (L-TPC)
Derivatizing Reagent Trifluoroacetic Anhydride (TFAA)(S)-(-)-N-(Trifluoroacetyl)prolyl chloride
Analyte Derivative Trifluoroacetyl ester (Enantiomers)Diastereomeric N-TFA-prolyl esters
Principle of Separation Enantiomers separated based on differential interaction with a Chiral Stationary Phase (CSP).[2][8]Diastereomers separated based on different physical properties on a standard achiral column.[1][7]
GC Column Type Chiral (e.g., CP Chirasil-DEX CB)[8]Achiral (e.g., HP-5MS, DB-5)[7]
Key Advantage Direct measurement of enantiomers; may offer better resolution for some compounds.[8]Uses less expensive and more robust achiral columns; method is widely applicable.[1]
Reported Resolution Good resolution (α values > 1.1) is typically achieved for secondary alcohols.[8]Excellent resolution (Rs values up to 7.0) has been reported for similar compounds.[7]

GC and MS Conditions

While optimal conditions should be determined empirically, the following provides a typical starting point for the analysis.

For Protocol A (Chiral Column)
  • Column: CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.[8][9]

  • Carrier Gas: Hydrogen (80 cm/s) or Helium (1 mL/min).[7][8]

  • Injector Temperature: 230°C.[8]

  • Detector (FID/MS) Temperature: 250°C.[8]

  • Oven Program: Start at a low temperature (e.g., 60-80°C) and ramp at 2-5°C/min to a final temperature of ~200°C.

For Protocol B (Achiral Column)
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Injector Temperature: 250°C.

  • Detector (MS) Temperature: 280°C (transfer line).

  • Oven Program: Start at 100°C, hold for 1 min, ramp at 10°C/min to 280°C, and hold for 5 min.

Conclusion

The derivatization of this compound is a crucial step for its successful chiral analysis by gas chromatography. Both achiral derivatization with TFAA followed by separation on a chiral column and chiral derivatization with L-TPC followed by separation on an achiral column are effective strategies. The choice between these methods will depend on the available equipment, cost considerations, and the specific requirements of the analysis. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop and implement robust methods for the enantioselective analysis of chiral alcohols.

References

Application Notes and Protocols for (S)-(+)-2-Heptanol as a Chiral Solvent in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific documented applications of (S)-(+)-2-Heptanol as a primary chiral solvent for spectroscopic analysis such as NMR or Circular Dichroism. The following application notes and protocols are based on the general principles of using chiral secondary alcohols as chiral solvating agents (CSAs) and are intended to serve as a guide for developing methodologies with this compound. The quantitative data provided is illustrative and based on a closely related chiral alcohol, (S)-(+)-2-octanol, to demonstrate the expected outcomes.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Determination of Enantiomeric Excess using this compound as a Chiral Solvating Agent

This compound can be employed as a chiral solvating agent (CSA) in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric excess (ee) of chiral analytes. The underlying principle involves the formation of transient, diastereomeric solvate complexes between the enantiomers of the analyte and the chiral solvent. These diastereomeric complexes are non-equivalent in the NMR spectrometer's magnetic field, leading to different chemical shifts for corresponding nuclei in the two enantiomers. This chemical shift non-equivalence (Δδ) allows for the baseline separation of signals for the R and S enantiomers, enabling their quantification by integration.

The primary interactions driving the formation of these diastereomeric complexes are hydrogen bonding between the hydroxyl group of this compound and a suitable functional group on the analyte (e.g., carboxyl, hydroxyl, amino, or amide groups), as well as other non-covalent interactions such as dipole-dipole and van der Waals forces. The degree of chiral discrimination is dependent on the stability and structural differences of the transient diastereomeric solvates.

Key Advantages:

  • Simplicity: No derivatization of the analyte is required, simplifying sample preparation.[1]

  • Speed: The analysis can be performed rapidly once the sample is prepared.

  • Direct Quantification: The enantiomeric excess can be calculated directly from the integral ratios of the separated signals in the ¹H or other relevant NMR spectra.

Typical Analytes:

  • Chiral carboxylic acids

  • Chiral alcohols

  • Chiral amines and amino acids

  • Chiral amides

Illustrative Data Presentation

The following table presents typical chemical shift non-equivalence (Δδ) values observed for the ¹H NMR signals of various chiral carboxylic acids using (S)-(+)-2-octanol as a chiral solvating agent. It is anticipated that this compound would produce similar effects, though the magnitude of Δδ may vary.

AnalyteAnalyte Proton MonitoredChemical Shift in CDCl₃ (ppm)ΔΔδ (δR - δS) in (S)-(+)-2-octanol (ppm)
Ibuprofen α-CH3.720.025
Naproxen α-CH3.900.031
Mandelic Acid α-CH5.180.045
2-Phenylpropionic Acid α-CH3.700.022

Note: This data is illustrative and based on the use of a similar chiral alcohol, (S)-(+)-2-octanol. Actual values with this compound may differ and require experimental verification.

Experimental Protocol: ¹H NMR Analysis of a Chiral Carboxylic Acid

Objective: To determine the enantiomeric excess of a chiral carboxylic acid using this compound as a chiral solvating agent.

Materials:

  • Racemic or enantiomerically enriched chiral carboxylic acid (analyte)

  • This compound (Chiral Solvating Agent)

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • NMR tubes (5 mm)

  • Volumetric flasks and micropipettes

  • NMR spectrometer (a high-field instrument, e.g., 400 MHz or higher, is recommended for better signal dispersion)

Procedure:

  • Analyte Solution Preparation: Prepare a stock solution of the chiral carboxylic acid in CDCl₃ at a concentration of approximately 10-20 mg/mL.

  • Sample Preparation for NMR: a. In a clean, dry NMR tube, add 500 µL of the analyte solution. b. Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference. c. To the same NMR tube, add a specific volume of this compound. The optimal molar ratio of CSA to analyte can vary and should be determined empirically. Start with a ratio of approximately 5-10 equivalents of this compound to the analyte. d. Gently mix the contents of the NMR tube.

  • NMR Data Acquisition: a. Insert the NMR tube into the spectrometer and allow the temperature to equilibrate. b. Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: a. Process the acquired spectrum (Fourier transform, phase correction, and baseline correction). b. Identify a well-resolved proton signal of the analyte that shows splitting into two distinct peaks, corresponding to the two enantiomers. Protons alpha to the chiral center are often good candidates. c. Integrate the two separated signals. Let the integrals be I_R and I_S for the R and S enantiomers, respectively. d. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(I_S - I_R) / (I_S + I_R)| * 100

Optimization:

  • Concentration: Vary the concentration of the analyte and CSA to maximize the chemical shift non-equivalence.

  • Temperature: Acquiring spectra at different temperatures may improve signal resolution.

  • Solvent: While CDCl₃ is common, other non-polar deuterated solvents can be tested.

Application in Circular Dichroism (CD) Spectroscopy

Application Note: Induced Circular Dichroism (ICD) using this compound

This compound, as a chiral solvent, can be used in Circular Dichroism (CD) spectroscopy to induce a CD signal in an achiral analyte or to modify the existing CD spectrum of a chiral analyte. This phenomenon, known as Induced Circular Dichroism (ICD), occurs when the chiral solvent molecules interact with the analyte, causing the analyte's chromophores to adopt a preferred chiral conformation or exist in a chiral environment.[2][3][4] This induced chirality results in differential absorption of left and right circularly polarized light by the analyte, which is detected as a CD signal.

The observation of an ICD signal confirms the interaction between the solvent and the analyte and can provide information about the nature and stoichiometry of the solvent-analyte complex. This technique is particularly useful for studying non-covalent interactions and for assigning the absolute configuration of molecules by comparing experimental and computationally predicted ICD spectra.

Key Applications:

  • Probing solute-solvent interactions.

  • Studying the conformation of flexible achiral molecules in a chiral environment.

  • Potentially assigning the absolute configuration of analytes through complexation and spectral analysis.

Experimental Protocol: Measurement of Induced Circular Dichroism

Objective: To observe and measure the Induced Circular Dichroism spectrum of an achiral analyte dissolved in this compound.

Materials:

  • Achiral analyte with a chromophore in the UV-Vis region

  • This compound (chiral solvent)

  • A corresponding achiral solvent for reference (e.g., racemic 2-heptanol or 1-heptanol)

  • CD Spectropolarimeter

  • Quartz cuvettes of appropriate path length (e.g., 0.1 cm, 1 cm)

Procedure:

  • Sample Preparation: a. Prepare a solution of the achiral analyte in this compound at a known concentration. The concentration should be optimized to give a maximum absorbance of around 0.8-1.0 in the wavelength range of interest. b. Prepare a reference solution of the same analyte at the same concentration in an achiral solvent (e.g., racemic 2-heptanol or another alcohol like 1-heptanol).

  • Instrument Setup: a. Turn on the CD spectropolarimeter and the light source (e.g., Xenon lamp) and allow it to warm up for at least 30 minutes. b. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Data Acquisition: a. Record a baseline spectrum using the cuvette filled with pure this compound. b. Record the CD spectrum of the analyte solution in this compound. c. Thoroughly clean the cuvette and record a baseline spectrum with the achiral solvent. d. Record the CD spectrum of the analyte solution in the achiral solvent.

  • Data Processing and Analysis: a. Subtract the respective solvent baselines from the sample spectra. b. The spectrum of the analyte in the achiral solvent should show no CD signal (or be close to zero). c. The spectrum of the analyte in this compound will show the Induced Circular Dichroism signal. d. The data is typically plotted as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm).

Visualizations

NMR_Workflow Workflow for Enantiomeric Excess Determination by NMR cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis A Dissolve Analyte in CDCl3 B Acquire Reference 1H NMR Spectrum A->B C Add this compound (CSA) B->C D Mix Sample C->D E Acquire 1H NMR Spectrum of Mixture D->E F Process Spectrum (FT, Phasing) E->F G Identify and Integrate Split Signals (I_R, I_S) F->G H Calculate Enantiomeric Excess (ee) G->H

Caption: Experimental workflow for ee determination using a chiral solvating agent.

Chiral_Recognition Principle of Chiral Recognition in NMR R_Analyte R-Enantiomer Complex_R [R-Analyte • S-CSA] R_Analyte->Complex_R + CSA S_Analyte S-Enantiomer Complex_S [S-Analyte • S-CSA] S_Analyte->Complex_S + CSA CSA (S)-2-Heptanol (CSA) Signal_R Signal at δ_R Complex_R->Signal_R Different Magnetic Environment Signal_S Signal at δ_S Complex_S->Signal_S Different Magnetic Environment

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(+)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of (S)-(+)-2-Heptanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two primary methods: Lipase-Catalyzed Kinetic Resolution of racemic 2-heptanol and Asymmetric Reduction of 2-heptanone.

Method 1: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Heptanol

This method utilizes a lipase to selectively acylate the (R)-enantiomer of 2-heptanol, allowing for the separation of the desired (S)-enantiomer.

Issue 1: Low Yield of this compound (approaching but not exceeding 50%)

  • Question: My kinetic resolution of racemic 2-heptanol using a lipase is complete, but the yield of this compound is consistently around 50%. How can I increase the yield?

  • Answer: A yield of approximately 50% is the theoretical maximum for a standard kinetic resolution, as you are separating one enantiomer from a racemic mixture. To achieve a yield greater than 50%, you need to implement a Dynamic Kinetic Resolution (DKR) . DKR combines the enzymatic resolution with an in-situ racemization of the undesired (R)-enantiomer, converting it into the desired (S)-enantiomer, which can then be resolved by the enzyme. This can theoretically lead to a 100% yield of the (S)-product.[1][2] A common approach for the racemization of secondary alcohols is the use of a ruthenium catalyst.[1]

Issue 2: Low Enantiomeric Excess (ee) of this compound

  • Question: The enantiomeric excess (ee) of my this compound is lower than expected. What are the potential causes and solutions?

  • Answer: Low enantiomeric excess in a lipase-catalyzed resolution can be attributed to several factors. A systematic approach to troubleshooting is recommended:

    • Enzyme Selection and Activity: The choice of lipase is critical. Lipases from different sources exhibit varying enantioselectivity. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is known for its high enantioselectivity in the resolution of secondary alcohols.[3][4] Ensure the enzyme is active and has been stored correctly.

    • Acyl Donor: The acyl donor can influence the reaction rate and enantioselectivity. Vinyl acetate is a commonly used and effective acyl donor for this type of resolution.[5]

    • Solvent: The choice of solvent can significantly impact enzyme activity and enantioselectivity. Non-polar organic solvents like hexane or diethyl ether are often preferred.[5]

    • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity.

    • Water Content: The presence of a small amount of water is often necessary for lipase activity in organic solvents, but excess water can lead to hydrolysis of the product and a decrease in ee.

    • Reaction Time: Stopping the reaction at the optimal time is crucial. Over- or under-running the reaction can lead to lower ee of the desired alcohol. It is advisable to monitor the reaction progress by techniques like chiral GC.

Decision Tree for Troubleshooting Low Enantiomeric Excess in Lipase-Catalyzed Resolution

G start Low Enantiomeric Excess (ee) of (S)-2-Heptanol q1 Is the enzyme choice and activity verified? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the acyl donor appropriate? a1_yes->q2 s1 Select a highly enantioselective lipase (e.g., Novozym 435). Verify enzyme activity and proper storage. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the solvent optimal? a2_yes->q3 s2 Use an activated acyl donor like vinyl acetate. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the reaction temperature optimized? a3_yes->q4 s3 Screen non-polar organic solvents (e.g., hexane, diethyl ether). a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Is the water content controlled? a4_yes->q5 s4 Try lowering the reaction temperature. a4_no->s4 s4->q5 a5_yes Yes q5->a5_yes a5_no No q5->a5_no q6 Is the reaction time optimized? a5_yes->q6 s5 Ensure optimal (low) water content in the reaction medium. a5_no->s5 s5->q6 a6_no No q6->a6_no end_node Improved Enantiomeric Excess q6->end_node Yes s6 Monitor the reaction progress (e.g., by chiral GC) to determine the optimal endpoint. a6_no->s6 s6->end_node

Caption: Troubleshooting workflow for low enantiomeric excess.

Method 2: Asymmetric Reduction of 2-Heptanone

This approach involves the direct conversion of the prochiral ketone, 2-heptanone, into the chiral this compound using a chiral catalyst.

Issue 1: Low Yield of this compound

  • Question: The yield of my asymmetric reduction of 2-heptanone is low. What are the common causes?

  • Answer: Low yields in asymmetric reductions can arise from several factors:

    • Catalyst Activity: The catalyst may be deactivated by impurities in the substrate or solvent. Ensure the purity of your 2-heptanone and use dry, degassed solvents.

    • Hydrogen Source and Pressure: In catalytic hydrogenations, the hydrogen pressure can be a critical parameter. Insufficient pressure may lead to incomplete conversion. For transfer hydrogenations, the choice and amount of the hydrogen donor (e.g., isopropanol, formic acid) are important.

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress to determine the optimal reaction time. Temperature can also affect the reaction rate and catalyst stability.

    • Side Reactions: The formation of byproducts can reduce the yield of the desired alcohol. Analyze the crude reaction mixture to identify any significant side products.

Issue 2: Low Enantiomeric Excess (ee) of this compound

  • Question: I am getting a low enantiomeric excess in the asymmetric reduction of 2-heptanone. How can I improve it?

  • Answer: Achieving high enantioselectivity is dependent on the precise control of the reaction conditions and the choice of the catalytic system. Consider the following:

    • Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is the most critical factor. For asymmetric hydrogenation, ruthenium complexes with chiral diphosphine ligands like BINAP are commonly used.[6] For biocatalytic reductions, the selection of the right ketoreductase (KRED) or microorganism is paramount.

    • Solvent: The solvent can influence the stereochemical outcome of the reaction by affecting the conformation of the catalyst-substrate complex.

    • Temperature: As with lipase resolutions, lower temperatures often lead to higher enantioselectivity in asymmetric reductions.[7]

    • Additives/Base: In many asymmetric hydrogenations, the presence of a base is crucial for catalyst activation and performance.[8] The nature and amount of the base can significantly impact the enantioselectivity.

    • Substrate Purity: Impurities in the 2-heptanone can interfere with the chiral catalyst and reduce enantioselectivity.

Logical Relationship Diagram for Optimizing Asymmetric Reduction

G cluster_input Inputs cluster_process Process cluster_output Outputs 2-Heptanone 2-Heptanone Asymmetric Reduction Asymmetric Reduction 2-Heptanone->Asymmetric Reduction Chiral Catalyst Chiral Catalyst Chiral Catalyst->Asymmetric Reduction Yield of (S)-2-Heptanol Yield of (S)-2-Heptanol Chiral Catalyst->Yield of (S)-2-Heptanol Influence Enantiomeric Excess (ee) Enantiomeric Excess (ee) Chiral Catalyst->Enantiomeric Excess (ee) Primary Influence Hydrogen Source Hydrogen Source Hydrogen Source->Asymmetric Reduction Solvent Solvent Solvent->Asymmetric Reduction Solvent->Enantiomeric Excess (ee) Influence Temperature Temperature Temperature->Asymmetric Reduction Temperature->Enantiomeric Excess (ee) Significant Influence Additives (e.g., Base) Additives (e.g., Base) Additives (e.g., Base)->Asymmetric Reduction Additives (e.g., Base)->Enantiomeric Excess (ee) Influence Asymmetric Reduction->Yield of (S)-2-Heptanol Asymmetric Reduction->Enantiomeric Excess (ee)

References

Technical Support Center: High-Purity Distillation of (S)-(+)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-purity distillation of (S)-(+)-2-Heptanol. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this chiral alcohol. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of this compound while maintaining its stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when distilling chiral alcohols like this compound?

A1: The primary challenge is preventing racemization, which is the conversion of the desired enantiomer into a mixture of both (R) and (S) enantiomers.[1] This can be triggered by elevated temperatures during distillation.[2] Therefore, controlling the distillation temperature is critical to preserving the enantiomeric purity of the final product.

Q2: How can racemization be minimized during the distillation of this compound?

A2: Vacuum distillation is the most effective method to prevent racemization.[2] By reducing the pressure, the boiling point of this compound is significantly lowered, allowing for distillation at a temperature that is less likely to cause racemization.[3] It is also crucial to ensure the absence of acidic or basic impurities, as they can catalyze racemization even at lower temperatures.[2]

Q3: What level of purity can I expect to achieve with fractional distillation?

A3: With a properly optimized vacuum fractional distillation setup, it is possible to achieve a chemical purity of >99%. The enantiomeric excess (ee) will depend on the starting material's purity and the distillation conditions. Careful fractionation is essential to separate the desired this compound from its enantiomer and other impurities.

Q4: How can I accurately determine the enantiomeric purity of my distilled this compound?

A4: The most common and reliable methods for determining enantiomeric purity are chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[4][5] Polarimetry can also be used to measure the specific rotation, which can indicate the enantiomeric excess if a reference value for the pure enantiomer is known.[6]

Q5: What are the key physical properties of this compound that are relevant to its distillation?

A5: Key properties include its boiling point at atmospheric pressure (159-160 °C) and under vacuum (e.g., 74-75 °C at 23 mmHg), density, and specific rotation.[7][8] Understanding these properties is crucial for setting up and monitoring the distillation process effectively.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₆O[8][9]
Molecular Weight116.20 g/mol [8][9]
Boiling Point (atm)159-160 °C[7][8]
Boiling Point (vac)74-75 °C @ 23 mmHg[7]
Density0.817 g/mL at 25 °C[10][11]
Specific Rotation [α]D+10° (neat, 24 °C)[7]
Refractive Index (n20/D)1.420[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Enantiomeric Purity (Racemization) Distillation temperature is too high.Use vacuum distillation to lower the boiling point. Ensure the heating mantle is not set excessively high.[2][3]
Presence of acidic or basic impurities.Neutralize the crude material before distillation (e.g., with a mild bicarbonate wash) and ensure all glassware is clean and free of residues.[2]
Poor Separation of Enantiomers Inefficient fractionating column.Use a longer fractionating column or one with higher efficiency packing (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates.[12]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation.[12]
Product Contamination with Low-Boiling Impurities Forerun was not adequately separated.Collect the initial distillate fraction (forerun) separately and discard it. This fraction will contain the more volatile impurities.
Heating was too rapid at the beginning.Increase the heat gradually to allow for a clear separation between the forerun and the main product fraction.
Bumping or Unstable Boiling Lack of boiling chips or inadequate stirring.Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.[13]
High vacuum applied too quickly.Apply the vacuum gradually to the system to prevent sudden, violent boiling.
Low Product Yield Leaks in the distillation apparatus.Ensure all ground glass joints are properly sealed. Use high-vacuum grease for all joints in a vacuum distillation setup.[13]
Significant hold-up in the column.For small-scale distillations, use a column with a smaller diameter to minimize the amount of liquid that adheres to the column packing.
Thermometer placement is incorrect.The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Experimental Protocols

Protocol 1: High-Purity Vacuum Fractional Distillation of this compound

Objective: To purify this compound to >99% chemical purity and maintain high enantiomeric excess.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks (multiple)

  • Vacuum adapter and vacuum source (e.g., vacuum pump)

  • Heating mantle and magnetic stirrer

  • Boiling chips or magnetic stir bar

  • High-vacuum grease

  • Cold trap (recommended)

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

    • Assemble the vacuum fractional distillation apparatus as shown in the diagram below. Lightly grease all ground-glass joints.

  • Distillation:

    • Start the cooling water flow through the condenser.

    • Gradually apply the vacuum to the system, aiming for a pressure of approximately 20-25 mmHg.

    • Turn on the magnetic stirrer (if used).

    • Begin heating the distillation flask gently with the heating mantle.

    • Observe the reflux of the condensate in the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

  • Fraction Collection:

    • Collect the initial distillate (forerun) in a separate receiving flask and discard it. This fraction will contain any low-boiling impurities.

    • Monitor the temperature at the distillation head. When the temperature stabilizes near the expected boiling point of this compound at the applied pressure (approx. 74-75 °C at 23 mmHg), switch to a clean receiving flask to collect the main product fraction.[7]

    • Continue collecting the main fraction as long as the temperature remains stable.

    • If the temperature begins to rise significantly, it indicates the presence of higher-boiling impurities. Stop the distillation or collect this fraction separately.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool.

    • Slowly and carefully release the vacuum before turning off the vacuum source.

    • Disassemble the apparatus once it has cooled to room temperature.

  • Analysis:

    • Determine the chemical purity of the main fraction using Gas Chromatography (GC).

    • Determine the enantiomeric purity (enantiomeric excess) using chiral GC or NMR with a chiral shift reagent.[4][5]

Visualizations

DistillationWorkflow cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Analysis A Assemble Vacuum Fractional Distillation Apparatus B Add Crude this compound and Boiling Chips A->B C Apply Vacuum (20-25 mmHg) B->C D Gentle Heating C->D E Establish Reflux D->E F Collect Forerun E->F G Collect Main Fraction (Stable Temperature) F->G H Stop Distillation G->H I Chemical Purity (GC) H->I J Enantiomeric Purity (Chiral GC/NMR) H->J

Caption: Experimental workflow for the high-purity distillation of this compound.

TroubleshootingLogic Start Distillation Complete CheckPurity Check Enantiomeric Purity (ee%) Start->CheckPurity IsPurityLow Is ee% Lower than Expected? CheckPurity->IsPurityLow HighTemp High Distillation Temperature IsPurityLow->HighTemp Yes AcidBase Acid/Base Impurities Present IsPurityLow->AcidBase Yes Success High Purity This compound IsPurityLow->Success No UseVacuum Action: Use/Increase Vacuum HighTemp->UseVacuum Neutralize Action: Neutralize Crude Material AcidBase->Neutralize

Caption: Troubleshooting logic for addressing low enantiomeric purity after distillation.

References

Technical Support Center: Resolution of 2-Heptanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2-heptanol enantiomers to remove the (R)-(-)-2-heptanol enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of 2-heptanol?

A1: The two most common and effective methods for resolving the enantiomers of 2-heptanol are enzymatic kinetic resolution and chiral chromatography (either High-Performance Liquid Chromatography - HPLC or Gas Chromatography - GC). Enzymatic resolution uses an enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. Chiral chromatography employs a chiral stationary phase (CSP) to physically separate the two enantiomers based on their differential interactions with the CSP.

Q2: Which enantiomer of 2-heptanol is typically targeted for removal in enzymatic resolutions?

A2: In many enzymatic resolutions using lipases, such as Candida antarctica lipase B (CALB), the enzyme preferentially acylates the (R)-enantiomer. This leaves the desired (S)-(+)-2-heptanol unreacted, which can then be separated from the acylated (R)-enantiomer.

Q3: What type of chiral column is recommended for the HPLC separation of 2-heptanol?

A3: For the chiral separation of alcohols like 2-heptanol, polysaccharide-based chiral stationary phases are highly recommended. Columns with cellulose or amylose derivatives, such as the CHIRALPAK® and CHIRALCEL® series, have demonstrated broad applicability for resolving such compounds. These are typically used in normal-phase mode.

Q4: Is derivatization necessary for the chiral separation of 2-heptanol?

A4: For chiral HPLC, derivatization is generally not required as the separation occurs directly on the chiral stationary phase. However, for chiral Gas Chromatography (GC), derivatization of the alcohol to an ester (e.g., acetate) is often performed to improve volatility and chromatographic performance.

Troubleshooting Guides

Enzymatic Kinetic Resolution
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Inappropriate solvent. 3. Unsuitable acyl donor. 4. Incorrect temperature.1. Use a fresh batch of enzyme or test its activity with a standard substrate. 2. Ensure the solvent is non-polar and dry (e.g., hexane, toluene). Polar solvents can strip essential water from the enzyme, leading to deactivation. 3. Screen different acyl donors. Vinyl acetate or isopropenyl acetate are often effective as they lead to an irreversible reaction. 4. Optimize the reaction temperature. Most lipases work well between 30-50°C.
Low Enantioselectivity (low ee) 1. Non-optimal enzyme. 2. Incorrect reaction time. 3. Unfavorable temperature.1. Screen different lipases. While CALB is often effective, other lipases from Pseudomonas or Rhizomucor may offer better selectivity. 2. Monitor the reaction over time. Enantiomeric excess of the remaining substrate increases with conversion, but the yield decreases. Stop the reaction at the optimal point (ideally around 50% conversion for maximum yield of one enantiomer). 3. Lowering the reaction temperature can sometimes increase enantioselectivity.
Difficulty Separating Product from Unreacted Alcohol 1. Similar physical properties.1. If using an acid anhydride (e.g., succinic anhydride) as the acyl donor, the resulting ester will have a carboxylic acid group, allowing for easy separation from the neutral unreacted alcohol by acid-base extraction.
Chiral Chromatography (HPLC & GC)
ProblemPotential Cause(s)Suggested Solution(s)
Poor or No Resolution 1. Inappropriate chiral stationary phase (CSP). 2. Non-optimal mobile phase composition. 3. Flow rate is too high. 4. Temperature is not optimal.1. Screen different CSPs. For alcohols, polysaccharide-based columns are a good starting point for HPLC. For GC, cyclodextrin-based columns are often effective. 2. (HPLC) In normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). Reducing the modifier percentage often improves resolution. 3. Lower the flow rate. Chiral separations are often more efficient at lower flow rates. 4. Vary the column temperature. Lower temperatures can sometimes enhance enantioselectivity.
Broad Peaks 1. Column overload. 2. Poor sample solubility in the mobile phase. 3. Column contamination or degradation.1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the mobile phase whenever possible. 3. Flush the column with a strong solvent (as recommended by the manufacturer). If performance does not improve, the column may need replacement.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload.1. For acidic or basic analytes, adding a small amount of an acidic or basic modifier to the mobile phase can improve peak shape. For neutral 2-heptanol, this is less common but can be explored. 2. Reduce the amount of sample injected.
Ghost Peaks 1. Contaminated mobile phase or system. 2. Carryover from previous injections.1. Use high-purity HPLC-grade solvents and prepare fresh mobile phase. 2. Implement a thorough needle wash and system flushing protocol between runs.

Quantitative Data

Table 1: Enzymatic Kinetic Resolution of Racemic 2-Heptanol using Candida antarctica Lipase B

ParameterValueReference
EnzymeCandida antarctica Lipase B (CALB)[1]
Acyl DonorVinyl Acetate[1]
ProductThis compound (unreacted)[1]
Reaction Yield44% (theoretical max. 50%)[1]
Enantiomeric Excess (ee)99.3%[1]
Enantioselectivity (E value)49[1]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of 2-Heptanol

This protocol is based on the successful resolution of 2-heptanol using Candida antarctica lipase B.[1]

Materials:

  • Racemic 2-heptanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435®)

  • Vinyl acetate

  • Anhydrous n-hexane (or other suitable non-polar solvent)

  • Magnetic stirrer and heating plate

  • Reaction vessel

Procedure:

  • To a solution of racemic 2-heptanol (1 equivalent) in anhydrous n-hexane, add vinyl acetate (0.5-1.0 equivalents).

  • Add the immobilized lipase B (typically 10-20% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 40°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol.

  • Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

  • The filtrate contains the unreacted this compound and the formed (R)-2-heptyl acetate.

  • Separate the this compound from the ester by distillation or column chromatography.

Protocol 2: Chiral GC Separation of 2-Heptanol Enantiomers

This protocol is a general guideline for the analysis of 2-heptanol enantiomers by Gas Chromatography, often after derivatization.[1]

Materials:

  • Sample containing 2-heptanol enantiomers

  • Derivatizing agent (e.g., acetic anhydride)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., CP Chirasil-DEX CB or similar cyclodextrin-based column)

Procedure:

  • Derivatization (Acetylation):

    • React the 2-heptanol sample with an excess of acetic anhydride, optionally with a catalyst like iodine, to form 2-heptyl acetate.

    • Work up the reaction to isolate the ester.

  • GC Analysis:

    • Column: CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Hydrogen.

    • Injector Temperature: 230°C.

    • Detector Temperature: 250°C.

    • Oven Program: Start with an isothermal period at a lower temperature (e.g., 60-80°C) and then ramp the temperature to achieve separation. The exact program will need to be optimized.

  • Inject the derivatized sample and record the chromatogram. The two enantiomers of 2-heptyl acetate should elute at different retention times.

Visualizations

experimental_workflow_enzymatic_resolution cluster_prep Reaction Setup cluster_workup Work-up & Purification racemic_2_heptanol Racemic 2-Heptanol reaction Enzymatic Reaction (Stirring at 40°C) racemic_2_heptanol->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction enzyme Lipase B (e.g., Novozym 435) enzyme->reaction solvent Anhydrous Solvent (e.g., Hexane) solvent->reaction monitoring Reaction Monitoring (Chiral GC/HPLC) reaction->monitoring monitoring->reaction < 50% conversion filtration Filter to remove enzyme monitoring->filtration ~50% conversion separation Separation (Distillation/Chromatography) filtration->separation s_heptanol This compound separation->s_heptanol r_ester (R)-2-Heptyl Acetate separation->r_ester

Workflow for the enzymatic kinetic resolution of 2-heptanol.

experimental_workflow_chiral_hplc cluster_prep Preparation cluster_results Results sample Racemic 2-Heptanol Sample hplc_system Chiral HPLC System sample->hplc_system mobile_phase Mobile Phase (e.g., Hexane/IPA) mobile_phase->hplc_system column Chiral Column (Polysaccharide-based) hplc_system->column detector Detector (e.g., UV, RI) column->detector chromatogram Chromatogram with separated peaks detector->chromatogram r_peak (R)-(-)-2-Heptanol chromatogram->r_peak s_peak This compound chromatogram->s_peak

General workflow for chiral HPLC separation of 2-heptanol.

troubleshooting_poor_resolution start Poor or No Resolution Observed q1 Is the Chiral Stationary Phase (CSP) appropriate? start->q1 ans1_no Screen other CSPs (e.g., different polysaccharide or cyclodextrin derivatives) q1->ans1_no No q2 Is the mobile phase composition optimized? q1->q2 Yes ans2_no Adjust modifier % (HPLC) or temperature program (GC) q2->ans2_no No q3 Is the flow rate too high? q2->q3 Yes end Resolution Improved ans2_no->end ans3_yes Reduce flow rate q3->ans3_yes Yes q3->end No ans3_yes->end

Decision-making workflow for troubleshooting poor resolution.

References

Optimizing reaction conditions for the synthesis of (S)-(+)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-(+)-2-Heptanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Possible Cause(s)Recommended Solution(s)
Inactive Reducing Agent (e.g., Sodium, Grignard Reagent): Reagents are sensitive to moisture and air.[1]Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-quality reagents.[1]
Impure Reactants: Contaminants in 2-heptanone or other starting materials can interfere with the reaction.[1]Purify the 2-heptanone (e.g., by distillation) before use. Ensure all other reagents are of high purity.
Incorrect Reaction Temperature: The reduction of 2-heptanone is exothermic. If the temperature is too high, side reactions and condensation products can form, reducing the yield.[2]Maintain the appropriate temperature for each step of the reaction. For sodium reduction, cooling in an ice bath is often recommended, especially during the initial addition of sodium.[2]
Inefficient Biocatalyst (Enzyme/Microorganism): The enzyme may have low activity or be inhibited by the reaction conditions.Screen different enzymes or microorganisms to find one with high activity and selectivity for the substrate. Optimize reaction conditions such as pH, temperature, and solvent. Consider enzyme immobilization to improve stability and reusability.[3]
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider adding more reagent, but be cautious of potential side reactions.[4]

Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)

Possible Cause(s)Recommended Solution(s)
Suboptimal Chiral Catalyst or Ligand: The choice of catalyst and ligand is crucial for achieving high enantioselectivity in asymmetric reductions.[5]Screen a variety of chiral catalysts and ligands to find the optimal combination for the reduction of 2-heptanone. The structure of the ligand can significantly impact the stereochemical outcome.[5]
Incorrect Reaction Conditions for Asymmetric Synthesis: Temperature, pressure, and solvent can all influence the enantioselectivity of the reaction.Optimize the reaction parameters. Lowering the reaction temperature can sometimes improve enantioselectivity.
Racemization of the Product: The desired this compound may racemize under the reaction or workup conditions.Ensure that the workup procedure is mild and avoids harsh acidic or basic conditions that could lead to racemization.
Ineffective Kinetic Resolution: In lipase-catalyzed resolutions, the enzyme may not be selective enough, or the reaction may have proceeded past 50% conversion.[6]Select a lipase with high enantioselectivity for 2-heptanol. Carefully monitor the reaction and stop it at approximately 50% conversion to achieve high ee for both the remaining alcohol and the acylated product.[7] Vinyl acetate is often an effective acyl donor.[8]

Issue 3: Difficulty in Product Purification

Possible Cause(s)Recommended Solution(s)
Formation of Emulsions During Workup: Magnesium salts from Grignard reactions or other salts can cause emulsions, making phase separation difficult.[1]Use a saturated aqueous solution of ammonium chloride for quenching Grignard reactions. Adding a small amount of dilute acid can help dissolve magnesium salts. Perform multiple extractions with a suitable organic solvent.[1]
Co-distillation of Product and Solvent/Impurities: If boiling points are close, the product may co-distill with the solvent or byproducts.Use a higher-boiling solvent for the reaction if feasible. Employ fractional distillation with an efficient column for purification.[2][9]
Presence of Unreacted Starting Material: Incomplete reaction leads to contamination of the product with 2-heptanone.Monitor the reaction to ensure completion. If necessary, use a slight excess of the reducing agent.
Formation of Byproducts: Side reactions can lead to the formation of impurities that are difficult to separate from the desired product.Optimize reaction conditions (especially temperature) to minimize side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods include:

  • Asymmetric reduction of 2-heptanone: This can be achieved using chiral catalysts (e.g., those based on Ruthenium with chiral ligands) or biocatalysts (enzymes or whole microorganisms).[5][10][11] Biocatalytic methods are often preferred for their high enantioselectivity and mild reaction conditions.[3]

  • Kinetic resolution of racemic 2-heptanol: This typically involves the use of a lipase enzyme to selectively acylate one enantiomer, leaving the other (in this case, the desired (S)-enantiomer if the enzyme preferentially acylates the (R)-enantiomer) unreacted and in high enantiomeric purity.[8][12]

  • Reduction of 2-heptanone with chiral reducing agents: Stoichiometric chiral reducing agents, such as those derived from lithium aluminum hydride or sodium borohydride modified with chiral ligands, can also be used.[10]

Q2: How can I improve the yield of the sodium-mediated reduction of 2-heptanone?

A2: To improve the yield, it is crucial to control the reaction temperature. The reaction is exothermic, and allowing the temperature to rise can lead to the formation of condensation byproducts.[2] Using an ice bath to maintain a low temperature, especially during the addition of sodium, is recommended.[2] Additionally, ensuring all reagents are pure and the glassware is dry will help to minimize side reactions.

Q3: What is the role of a lipase in the synthesis of this compound?

A3: A lipase is an enzyme that can be used for the kinetic resolution of a racemic mixture of 2-heptanol.[6] In a typical procedure, the lipase catalyzes the acylation of one of the enantiomers (e.g., the (R)-enantiomer) with an acyl donor like vinyl acetate.[8] This leaves the unreacted (S)-enantiomer, which can then be separated from the acylated (R)-enantiomer. This method is effective for obtaining the desired this compound with high enantiomeric purity.

Q4: Which solvents are suitable for lipase-catalyzed kinetic resolution?

A4: Non-polar organic solvents are generally used for lipase-catalyzed resolutions. Hexane, diethyl ether, and diisopropyl ether have been reported to be effective solvents for these reactions.[8][12] The choice of solvent can significantly impact the reaction rate and enantioselectivity.[8]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and quick method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC): A quantitative method to determine the conversion of the starting material and the formation of the product. Chiral GC columns can be used to determine the enantiomeric excess (ee) of the product.[7]

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can be used for quantitative analysis and, with a chiral stationary phase, for determining the enantiomeric excess.

Experimental Protocols

Protocol 1: Asymmetric Biocatalytic Reduction of 2-Heptanone

This protocol is a general guideline for the asymmetric reduction of 2-heptanone using a whole-cell biocatalyst. The specific microorganism and conditions should be optimized.

  • Cultivation of Microorganism: Cultivate a microorganism known to possess a suitable alcohol dehydrogenase (e.g., certain strains of Pichia or Rhodococcus) in an appropriate growth medium until a sufficient cell density is reached.[3]

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer).

  • Biotransformation: Resuspend the cells in the buffer. Add 2-heptanone (the substrate) and a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).[13]

  • Reaction Monitoring: Gently agitate the reaction mixture at a controlled temperature. Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.

  • Workup: Once the reaction is complete, separate the cells by centrifugation or filtration.

  • Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Heptanol

This protocol describes a typical procedure for the enzymatic kinetic resolution of racemic 2-heptanol.

  • Reaction Setup: In a dry flask, dissolve racemic 2-heptanol in a suitable anhydrous solvent (e.g., hexane).[12]

  • Addition of Reagents: Add the acyl donor (e.g., vinyl acetate, typically in a slight excess) and the lipase (e.g., Novozym 435 or lipase from Pseudomonas cepacia).[8][12]

  • Reaction: Stir the mixture at a controlled temperature (often room temperature or slightly above).

  • Monitoring: Monitor the reaction progress by chiral GC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction should be stopped at approximately 50% conversion.

  • Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration.

  • Purification: The remaining this compound can be separated from the acylated (R)-enantiomer by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodReagents/CatalystSolventTemp. (°C)TimeYield (%)ee (%)Reference(s)
Asymmetric HydrogenationRuCl₂[(S)-tolbinap][(S,S)-dpen], t-C₄H₉OK, H₂Ethanol3012 h>9999 (S)[5]
Biocatalytic ReductionRhodococcus erythropolis (whole cells), GlucoseWater/Hexane3024 h>98>99.9 (S)[3]
Lipase Kinetic ResolutionNovozym 435, Vinyl Acetaten-Heptane454 h~45>99 (S)[6]
Lipase Kinetic ResolutionPseudomonas cepacia lipase, Vinyl AcetateDiethyl etherRoom Temp24 h~49>99 (S)[7][8]

Note: The values presented are indicative and may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_reduction Asymmetric Reduction cluster_resolution Kinetic Resolution start_reduction 2-Heptanone process_reduction Asymmetric Reduction (Chiral Catalyst or Biocatalyst) start_reduction->process_reduction start_reduction->process_reduction product_reduction This compound process_reduction->product_reduction start_resolution Racemic 2-Heptanol process_resolution Lipase-Catalyzed Acylation start_resolution->process_resolution start_resolution->process_resolution product_s This compound process_resolution->product_s product_r_ester (R)-2-Heptyl Acetate process_resolution->product_r_ester separation Separation product_s->separation product_r_ester->separation

Caption: Overview of synthetic routes to this compound.

troubleshooting_workflow cluster_purity Check Purity cluster_conditions Review Conditions cluster_analysis Analyze Product start Low Yield or Low Enantioselectivity check_reagents Starting Materials & Reagents start->check_reagents check_solvents Solvents start->check_solvents check_temp Temperature start->check_temp check_time Reaction Time start->check_time check_atmosphere Inert Atmosphere? start->check_atmosphere check_catalyst Catalyst/Enzyme Activity start->check_catalyst analyze_crude Crude Product (GC, NMR, etc.) check_reagents->analyze_crude check_solvents->analyze_crude check_temp->analyze_crude check_time->analyze_crude check_atmosphere->analyze_crude check_catalyst->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction optimize Optimize Reaction Conditions side_products->optimize incomplete_reaction->optimize

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Asymmetric Reduction of Methyl n-Amyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with the asymmetric reduction of methyl n-amyl ketone (2-heptanone).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the asymmetric reduction of methyl n-amyl ketone?

A1: The most common methods for the enantioselective reduction of prochiral ketones like methyl n-amyl ketone include:

  • Catalytic Asymmetric Reduction: This highly effective method often utilizes oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in the presence of a borane source (e.g., BH₃-THF or BH₃-SMe₂).[1][2][3]

  • Enzymatic Reduction: Ketoreductases (KREDs), often found in microorganisms like Baker's yeast, can provide exceptionally high enantioselectivity under mild reaction conditions.[4][5][6]

  • Asymmetric Transfer Hydrogenation: This technique employs transition metal catalysts (e.g., Ruthenium or Iridium complexes) with chiral ligands, using hydrogen sources like isopropanol or formic acid.[1][7][8]

  • Chirally Modified Hydride Reagents: Stoichiometric reducing agents like lithium aluminum hydride (LAH) can be modified with chiral ligands (e.g., BINOL) to achieve enantioselectivity.[3][9]

Q2: I'm getting low enantioselectivity (ee%). What are the most common causes?

A2: Low enantiomeric excess is a frequent issue. The primary culprits are often related to the catalyst, reaction temperature, or non-catalytic background reactions.[10] Key factors include:

  • Catalyst Integrity: The purity and stability of the chiral catalyst are critical.[2][11] For oxazaborolidine catalysts, aging during storage can lead to low reproducibility.[11][12]

  • Reaction Temperature: Temperature has a significant impact on enantioselectivity. For many CBS-catalyzed reductions, the optimal temperature is between 20 and 30 °C, as lower or higher temperatures can increase the rate of non-catalyzed reduction by free borane.[10][13]

  • Moisture and Air: Many catalysts and reagents are sensitive to air and moisture, which can deactivate the catalyst and lead to poor results.[2]

  • Non-Catalytic Reduction: A competing, non-selective reduction pathway by the borane reagent itself can occur, leading to a racemic product and lowering the overall ee%.[10] This can be more significant at non-optimal temperatures.[10]

Q3: My reaction yield is very low. What should I investigate first?

A3: Low chemical yield can stem from several sources. First, verify the purity and integrity of your starting materials and reagents. Ensure your methyl n-amyl ketone is pure and that the reducing agent (e.g., borane solution) has not degraded. Next, confirm that the catalyst was properly activated or generated in situ. Finally, check reaction parameters such as temperature and reaction time, as incomplete conversion can result from conditions that are too mild or reaction times that are too short.[13]

Q4: Can the choice of solvent affect the outcome of the reaction?

A4: Yes, the solvent can significantly influence both the yield and enantioselectivity.[13][14][15] For CBS-catalyzed reductions, tetrahydrofuran (THF) and toluene are commonly used.[10][13] Polar solvents like dichloromethane (CH₂Cl₂) have been reported to sometimes afford lower enantioselectivities.[12] The solvent can affect catalyst solubility, stability, and the rate of both the catalytic and non-catalytic reduction pathways.[13][15]

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you diagnose and solve issues during your experiment.

Problem 1: Poor or Inconsistent Enantioselectivity (ee%)

Q: I've repeated the experiment under what I believe are identical conditions, but my ee% is inconsistent. What's going on?

A: Inconsistent enantioselectivity often points to issues with catalyst preparation and handling, or hidden variables in your reaction setup.

Possible Causes & Solutions:

  • Catalyst Quality and Handling:

    • Solution: Use a freshly opened bottle of the catalyst or ligand precursor. If using an isolated CBS catalyst, be aware that it can age during storage, leading to poor reproducibility.[11] Generating the catalyst in situ from a stable chiral amino alcohol precursor is often a more reliable method.[11][12][16]

    • Action: Ensure all glassware is rigorously flame-dried or oven-dried before use. Conduct the entire experiment under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) to exclude air and moisture.[2] Use anhydrous solvents.

  • Temperature Fluctuations:

    • Solution: The effect of temperature on enantioselectivity can be complex and non-linear.[12] A small deviation from the optimal temperature can favor the non-catalytic background reaction, which produces a racemic alcohol.[10]

    • Action: Use a reliable cryostat or a well-insulated cooling bath to maintain a stable internal reaction temperature. Monitor the internal temperature throughout the addition of reagents.

  • Purity of Reagents:

    • Solution: Impurities in the methyl n-amyl ketone or the borane solution can interfere with the catalyst.

    • Action: Use freshly distilled ketone and a recently purchased, properly stored borane solution. The concentration of commercial borane solutions can decrease over time.

Problem 2: Low Chemical Yield with High Enantioselectivity

Q: My ee% is excellent (>95%), but my isolated yield is only 30%. What could be the cause?

A: Achieving high selectivity but low conversion suggests that the catalyst is performing well but the reaction is either incomplete or product is being lost during workup.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature:

    • Solution: The reduction of aliphatic ketones can sometimes be sluggish.[12] While lower temperatures often improve selectivity, they also decrease the reaction rate.[13][17]

    • Action: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). If the reaction has stalled, consider extending the reaction time. A slight, controlled increase in temperature may also improve the rate, but be aware it could potentially lower the ee%.[10]

  • Catalyst Loading:

    • Solution: The amount of catalyst may be insufficient for complete conversion within a reasonable timeframe.

    • Action: While typically used at 5-10 mol%, increasing the catalyst loading slightly may improve the conversion rate.

  • Product Loss During Workup:

    • Solution: The product, (S)- or (R)-2-heptanol, has some water solubility and can be volatile.

    • Action: During the aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Be cautious during solvent removal on a rotary evaporator to avoid loss of the product alcohol.

Data Presentation

The following tables summarize the expected effects of key parameters on the asymmetric reduction of a typical aliphatic ketone like methyl n-amyl ketone, based on literature data for similar substrates.[10][12][13]

Table 1: Effect of Temperature on Enantioselectivity and Conversion (Conditions: 10 mol% in-situ generated CBS catalyst, BH₃-SMe₂ in THF)

Temperature (°C)Enantiomeric Excess (ee%)Conversion (%)
-209275
09095
25 (Room Temp)85>99
4078>99

Table 2: Effect of Solvent on Enantioselectivity (Conditions: 10 mol% in-situ generated CBS catalyst, BH₃-SMe₂, 0 °C)

SolventEnantiomeric Excess (ee%)
Tetrahydrofuran (THF)90
Toluene88
Dichloromethane (CH₂Cl₂)81

Experimental Protocols

Protocol: Asymmetric Reduction of Methyl n-Amyl Ketone via In-Situ Generated CBS Catalyst

This protocol is a representative example for generating the catalyst in situ from (S)-α,α-diphenyl-2-pyrrolidinemethanol and may require optimization.[2][16]

Apparatus Setup:

  • Under an argon atmosphere, add the chiral amino alcohol ((S)-α,α-diphenyl-2-pyrrolidinemethanol, 10 mol%) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.[2]

  • Add anhydrous toluene via cannula and cool the resulting solution to 0 °C in an ice bath.[2]

Catalyst Formation:

  • Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃-SMe₂) in toluene (1.0-1.2 equivalents relative to the amino alcohol) to the stirred solution.[2]

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the oxazaborolidine catalyst.[2]

Reduction:

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add a solution of methyl n-amyl ketone (1.0 equivalent) in anhydrous toluene dropwise over 20 minutes.

  • To the reaction mixture, add the primary reducing agent, a 1.0 M solution of BH₃-SMe₂ in toluene (0.6-1.0 equivalents relative to the ketone), dropwise, ensuring the internal temperature does not rise significantly.[2]

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.[2]

Quenching and Workup:

  • Once the reaction is complete, slowly and carefully quench the reaction at low temperature by the dropwise addition of methanol.[2]

  • Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol. Purify by column chromatography or distillation as needed.

Visualizations

experimental_workflow cluster_setup 1. Apparatus Setup cluster_catalyst 2. In-Situ Catalyst Formation cluster_reduction 3. Asymmetric Reduction cluster_workup 4. Workup & Purification setup_1 Flame-dry glassware under vacuum setup_2 Assemble under Argon atmosphere setup_1->setup_2 setup_3 Add chiral amino alcohol and anhydrous solvent setup_2->setup_3 cat_1 Cool solution to 0 °C setup_3->cat_1 cat_2 Add Borane source (e.g., BH3-SMe2) cat_1->cat_2 cat_3 Stir for 30-60 min cat_2->cat_3 red_1 Cool to target temp (e.g., 0 °C) cat_3->red_1 red_2 Add ketone substrate solution red_1->red_2 red_3 Add borane reducing agent red_2->red_3 red_4 Monitor reaction by TLC/GC red_3->red_4 work_1 Quench with Methanol red_4->work_1 work_2 Acidify with HCl work_1->work_2 work_3 Extract with organic solvent work_2->work_3 work_4 Purify (Chromatography/Distillation) work_3->work_4

General workflow for in-situ CBS catalyst generation and ketone reduction.

A decision tree for troubleshooting common issues in the reduction.

cbs_cycle catalyst CBS Catalyst cat_borane Catalyst-BH3 Adduct catalyst->cat_borane + BH3 borane1 BH3 ketone R-CO-R' (Ketone) product Chiral Alcohol-Borane Complex product->catalyst + BH3 (Catalyst Regeneration) alcohol Chiral Alcohol product->alcohol Release cat_ketone Catalyst-Ketone Coordination cat_borane->cat_ketone + Ketone cat_ketone->product Hydride Transfer (Stereo-determining step)

Simplified catalytic cycle for the CBS reduction of a ketone.

References

Technical Support Center: Large-Scale Enzymatic Resolution of 2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale enzymatic resolution of 2-heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for the kinetic resolution of 2-heptanol?

A1: Lipases are the most frequently used enzymes for the kinetic resolution of secondary alcohols like 2-heptanol.[1] Commonly employed lipases include those from Candida antarctica B (often immobilized, e.g., Novozym 435), Pseudomonas cepacia (now known as Burkholderia cepacia), and Pseudomonas fluorescens.[2][3] Novozym 435, in particular, is widely used due to its high enantioselectivity in the transesterification of secondary alcohols.[3]

Q2: Why is enzyme immobilization often recommended for large-scale resolutions?

A2: Enzyme immobilization offers several advantages for large-scale processes. Immobilized enzymes, such as lipase B from Candida antarctica double immobilized on adsorbents, can exhibit significantly higher catalytic activity and stability.[4] For instance, lipase immobilized on Diaion HP20 showed a reaction rate approximately 20 times higher than the free enzyme.[5] Immobilization also facilitates easier separation of the enzyme from the reaction mixture, enabling enzyme reuse over multiple cycles and reducing overall process costs.[6] Furthermore, immobilization can enhance the enzyme's tolerance to organic solvents and thermal stress.[6]

Q3: What is the "Kazlauskas rule" and how does it apply to the resolution of 2-heptanol?

A3: The "Kazlauskas rule" is an empirical guideline that helps predict which enantiomer of a secondary alcohol will react faster in a lipase-catalyzed acylation. For secondary alcohols, the rule predicts that the enantiomer with the larger substituent at the stereocenter will be acylated faster. In the case of 2-heptanol, the (R)-enantiomer is typically acylated at a higher rate than the (S)-enantiomer, resulting in the production of the (R)-ester and leaving behind the unreacted (S)-alcohol.[3]

Q4: What are the key factors that influence the enantioselectivity and reaction rate?

A4: Several factors significantly impact the success of the enzymatic resolution of 2-heptanol. These include the choice of enzyme, the acyl donor, the reaction solvent, temperature, pH, and substrate/product concentrations.[3][7] Each of these parameters needs to be optimized to achieve high enantiomeric excess (ee) and conversion.

Troubleshooting Guide

Issue 1: Low Enantioselectivity (ee)

Possible Cause Troubleshooting Step
Suboptimal Enzyme Choice Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher selectivity for 2-heptanol.
Incorrect Acyl Donor Vinyl acetate is often an effective acyl donor that can lead to high enantioselectivity.[3] Consider testing other acyl donors as well.
Inappropriate Solvent The choice of solvent can markedly affect reaction rates and enantioselectivity.[3] Non-polar, hydrophobic solvents like hexane or diisopropyl ether are often preferred.[3][8] Polar solvents may strip essential water from the enzyme, reducing its activity.[9]
Unfavorable Temperature Operate within the enzyme's optimal temperature range. While higher temperatures can increase reaction rates, excessive heat can denature the enzyme and reduce selectivity.[10]
Non-optimal pH Ensure the pH of the reaction medium is within the optimal range for the chosen lipase. Extreme pH values can lead to irreversible denaturation of the enzyme.[11][12]

Issue 2: Slow Reaction Rate / Low Conversion

Possible Cause Troubleshooting Step
Insufficient Enzyme Concentration Increasing the enzyme concentration can increase the reaction rate, assuming substrate is not limiting.[13]
Low Substrate Concentration At low concentrations, the substrate level can be the limiting factor. Increasing the substrate concentration can enhance the reaction rate until the enzyme becomes saturated.[13]
Mass Transfer Limitations (for immobilized enzymes) For large-scale reactions using immobilized enzymes, inadequate mixing can lead to diffusion limitations. A batchwise loop reactor, where reactants are circulated through a packed bed of the enzyme, can be more effective than a stirred tank reactor which may cause particle attrition.[14][15]
Substrate Inhibition At very high substrate concentrations, substrate inhibition can occur, where excess substrate molecules bind to the enzyme in a non-productive manner, reducing its catalytic efficiency.[16] If this is suspected, consider lowering the initial substrate concentration or using a fed-batch approach.
Product Inhibition The accumulation of products (the ester and the co-product from the acyl donor) can inhibit the enzyme's activity.[17][18] This can be mitigated by in-situ product removal, for example, by using a membrane reactor.[18]
Low Water Activity Enzymes require a certain amount of water to maintain their active conformation, even in organic solvents. The optimal water content for an immobilized lipase system was found to be around 60 ± 5%.[5]

Issue 3: Enzyme Deactivation

Possible Cause Troubleshooting Step
Thermal Denaturation Operate at a temperature that balances reaction rate and enzyme stability. Most enzymes denature rapidly at temperatures above 40-50°C.[10] Storage at low temperatures (≤ 5°C) is recommended.[10]
Extreme pH Maintain the pH of the system within the enzyme's stability range. Significant deviations from the optimal pH can cause irreversible denaturation.[11][19]
Mechanical Stress (for immobilized enzymes) In stirred tank reactors, high agitation speeds can lead to the physical breakdown (attrition) of immobilized enzyme particles.[14] A packed-bed or loop reactor design can minimize this issue.[14][15]
Solvent-Induced Inactivation Some organic solvents can strip the essential water layer from the enzyme, leading to inactivation.[9] Using solvents with a high logP (more hydrophobic) is generally preferred.[20]

Quantitative Data Summary

Table 1: Influence of Reaction Parameters on Enzymatic Resolution

ParameterConditionEnzymeSubstrateAcyl DonorSolventConversion (%)Enantiomeric Excess (ee) (%)Reference
Immobilization Free PSLPseudomonas sp. Lipase2-octanolVinyl Acetaten-hexane--[5]
HP20-immobilized PSLPseudomonas sp. Lipase2-octanolVinyl Acetaten-hexane53>99 (S-alcohol)[5]
Solvent Diethyl etherLipase PSCycloalkanolsVinyl Acetate--High (E > 200)[3]
Diisopropyl etherNovozym 435CycloalkanolsVinyl Acetate--High (E > 200)[3]
Polar SolventsNovozym 435Acetylenic alcohol--Slow rate-[8]
Temperature 40-60 °CNovozym 435(R,S)-2-butanolCarboxylic acidsn-hexaneNo significant effect on resolution-[21]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Resolution of 2-Heptanol

This protocol is a generalized procedure based on common practices for the kinetic resolution of secondary alcohols.

  • Enzyme Preparation:

    • If using a commercial immobilized enzyme (e.g., Novozym 435), it can often be used directly.

    • For immobilizing a free lipase, a common method involves physical adsorption onto a support like Diaion HP20. This is typically done by incubating the support beads with a buffered solution of the lipase at a low temperature (e.g., 4°C) for a couple of hours, followed by washing and drying.[5]

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve racemic 2-heptanol in a non-polar organic solvent such as n-hexane.

    • Add the acyl donor, for example, vinyl acetate, typically in a molar excess (e.g., 2:1 to 2.5:1 ratio of acyl donor to 2-heptanol).[5]

    • Add the free or immobilized lipase to the reaction mixture.

    • The reaction is then agitated (e.g., by shaking or stirring) at a controlled temperature (e.g., 40-50°C).[5]

  • Monitoring the Reaction:

    • Withdraw samples periodically to monitor the progress of the reaction.

    • Analyze the samples by gas chromatography (GC) to determine the conversion of 2-heptanol and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Work-up and Product Isolation:

    • Once the desired conversion (typically around 50% for optimal resolution) is reached, stop the reaction.

    • Separate the enzyme from the reaction mixture by filtration (for immobilized enzymes) or centrifugation.

    • The remaining substrate (one enantiomer of 2-heptanol) and the product (the ester of the other enantiomer) can then be separated from the solvent and each other, often by column chromatography or fractional distillation.[3][14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_products Final Products rac_heptanol Racemic 2-Heptanol reactor Bioreactor (e.g., Packed Bed) rac_heptanol->reactor acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reactor solvent Solvent (e.g., Hexane) solvent->reactor enzyme Immobilized Lipase enzyme->reactor monitoring Reaction Monitoring (GC) reactor->monitoring separation Enzyme Separation (Filtration) reactor->separation Reaction complete monitoring->reactor Continue reaction purification Product Purification (Distillation/Chromatography) separation->purification s_heptanol (S)-2-Heptanol purification->s_heptanol r_ester (R)-Ester purification->r_ester troubleshooting_logic cluster_params Reaction Parameters cluster_inhibition Inhibition Effects cluster_solutions Potential Solutions start Low Enantioselectivity or Conversion check_enzyme Is the enzyme optimal? start->check_enzyme check_solvent Is the solvent appropriate? start->check_solvent check_temp Is the temperature correct? start->check_temp check_ph Is the pH suitable? start->check_ph check_substrate_inhib Substrate Inhibition? start->check_substrate_inhib check_product_inhib Product Inhibition? start->check_product_inhib screen_enzymes Screen Enzymes check_enzyme->screen_enzymes change_solvent Change Solvent check_solvent->change_solvent optimize_temp Optimize Temperature check_temp->optimize_temp adjust_ph Adjust pH check_ph->adjust_ph adjust_conc Adjust Substrate Concentration check_substrate_inhib->adjust_conc remove_product In-situ Product Removal check_product_inhib->remove_product

References

Identifying and minimizing side products in 2-heptanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-heptanol. The information is designed to help identify and minimize the formation of side products, thereby improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-heptanol?

A1: The two most prevalent laboratory-scale methods for synthesizing 2-heptanol are the reduction of 2-heptanone and the Grignard reaction. The reduction method typically involves reacting 2-heptanone with a reducing agent like sodium in ethanol or sodium borohydride.[1][2] The Grignard synthesis involves the reaction of an n-amyl Grignard reagent (e.g., n-amylmagnesium bromide) with acetaldehyde.[3][4]

Q2: What are the primary side products to be aware of during the synthesis of 2-heptanol?

A2: The primary side products depend on the chosen synthesis route:

  • Reduction of 2-heptanone: The main side products arise from the base-catalyzed self-condensation of the starting ketone, 2-heptanone. This is an aldol condensation reaction.[5][6]

  • Grignard Reaction: The most common side reactions are Wurtz coupling of the n-amyl halide to form decane, and the enolization of acetaldehyde, which consumes the Grignard reagent without forming the desired product.[7]

Q3: How can I detect and quantify 2-heptanol and its impurities?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for both identifying and quantifying 2-heptanol and its volatile impurities.[8] The method involves separating the components of the reaction mixture on a GC column and then identifying them based on their mass spectra. Quantification is typically achieved by comparing the peak areas of the components to that of a known internal standard.

Q4: What is the most effective method for purifying crude 2-heptanol?

A4: Fractional distillation is the standard and most effective method for purifying 2-heptanol from its side products and residual starting materials, taking advantage of differences in their boiling points.[9]

Troubleshooting Guides

Issue 1: Low Yield in 2-Heptanol Synthesis via Reduction of 2-Heptanone
Possible Cause Recommended Solution
Aldol Condensation of 2-Heptanone Maintain a low reaction temperature (below 30°C) to minimize the rate of the base-catalyzed self-condensation of 2-heptanone.[10]
Incomplete Reaction Ensure a sufficient excess of the reducing agent (e.g., sodium) is used. Allow for adequate reaction time with efficient stirring to ensure the complete reduction of the ketone.
Loss during Workup During the aqueous workup, ensure proper phase separation. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether) to maximize the recovery of 2-heptanol.
Issue 2: Low Yield and/or Presence of Significant Impurities in Grignard Synthesis of 2-Heptanol
Possible Cause Recommended Solution
Wurtz Coupling Side Product (Decane) Add the n-amyl halide dropwise to the magnesium turnings. This maintains a low concentration of the halide, favoring the Grignard reagent formation over the coupling reaction. Ensure efficient stirring to quickly bring the halide into contact with the magnesium surface.
Enolization of Acetaldehyde Add the Grignard reagent slowly to a cooled solution of acetaldehyde. This keeps the concentration of the strongly basic Grignard reagent low, minimizing the deprotonation of the acidic α-hydrogen of acetaldehyde.
Inactive Grignard Reagent Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture. Use fresh, high-quality magnesium turnings.[1]
Reaction Fails to Initiate Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help initiate the reaction.[11]

Data Presentation

Table 1: Effect of Reaction Parameters on Side Product Formation (Qualitative Summary)

Synthesis MethodParameterEffect on Side Product Formation
Reduction of 2-Heptanone TemperatureIncreasing temperature significantly increases the rate of aldol condensation, leading to more side products.[10]
Base ConcentrationHigher base concentration will accelerate the aldol condensation of 2-heptanone.
Grignard Synthesis Rate of Alkyl Halide AdditionRapid addition increases the local concentration of the alkyl halide, promoting Wurtz coupling.
TemperatureHigher temperatures can favor the Wurtz coupling reaction.
Rate of Grignard Reagent AdditionRapid addition to acetaldehyde can increase the likelihood of enolization.

Experimental Protocols

Protocol 1: Synthesis of 2-Heptanol by Reduction of 2-Heptanone
  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-heptanone in absolute ethanol.

  • Cool the flask in an ice bath to maintain the temperature below 30°C.

  • Gradually add small pieces of sodium metal to the stirred solution at a rate that controls the exothermic reaction.

  • Continue stirring until all the sodium has reacted.

  • Slowly add water to quench the reaction, followed by dilute hydrochloric acid to neutralize the mixture.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude 2-heptanol by fractional distillation.

Protocol 2: Synthesis of 2-Heptanol via Grignard Reaction
  • Ensure all glassware is flame-dried and assembled under an inert atmosphere.

  • Place magnesium turnings in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Add a solution of n-amyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation.

  • Once the reaction is initiated, add the remaining n-amyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent in an ice bath.

  • Add a solution of acetaldehyde in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for one hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude 2-heptanol by fractional distillation.

Protocol 3: GC-MS Analysis of 2-Heptanol Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL. Add an internal standard (e.g., nonane) at a known concentration.

  • GC-MS Instrumentation and Conditions:

    • Injector: Split/splitless inlet in split mode (e.g., 50:1 ratio) at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

  • Data Analysis: Identify 2-heptanol and side products by comparing their mass spectra to a reference library (e.g., NIST). Quantify the components by comparing their peak areas to the internal standard.

Visualizations

Synthesis_Pathways cluster_reduction Reduction of 2-Heptanone cluster_grignard Grignard Synthesis 2-Heptanone 2-Heptanone 2-Heptanol 2-Heptanol 2-Heptanone->2-Heptanol Reduction (e.g., Na/EtOH) Aldol Products Aldol Products 2-Heptanone->Aldol Products Self-Condensation (Side Reaction) n-Amyl Bromide n-Amyl Bromide n-AmylMgBr n-AmylMgBr n-Amyl Bromide->n-AmylMgBr + Mg Decane Decane (Wurtz Product) n-Amyl Bromide->Decane + n-AmylMgBr (Side Reaction) Mg Mg 2-Heptanol_Grignard 2-Heptanol n-AmylMgBr->2-Heptanol_Grignard + Acetaldehyde Acetaldehyde Acetaldehyde Enolate Acetaldehyde Enolate Acetaldehyde->Enolate + n-AmylMgBr (Side Reaction)

Caption: Reaction pathways for 2-heptanol synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Method Synthesis Method? Start->Check_Method Reduction Reduction of 2-Heptanone Check_Method->Reduction Grignard Grignard Synthesis Check_Method->Grignard Check_Temp Low Temp Maintained? Reduction->Check_Temp Check_Grignard_Formation Grignard Formation Issues? Grignard->Check_Grignard_Formation Temp_OK Yes Check_Temp->Temp_OK Temp_High No Check_Temp->Temp_High Analyze_Impurities Analyze Impurities (GC-MS) Temp_OK->Analyze_Impurities Increase_Cooling Increase Cooling & Rerun Temp_High->Increase_Cooling Grignard_OK No Check_Grignard_Formation->Grignard_OK Grignard_Fail Yes Check_Grignard_Formation->Grignard_Fail Grignard_OK->Analyze_Impurities Troubleshoot_Grignard Troubleshoot Initiation/ Side Reactions Grignard_Fail->Troubleshoot_Grignard Optimize_Purification Optimize Purification (Fractional Distillation) Analyze_Impurities->Optimize_Purification

Caption: Troubleshooting workflow for 2-heptanol synthesis.

References

Technical Support Center: Enhancing Enantiomeric Excess in the Resolution of 2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic resolution of 2-heptanol. Our aim is to help you overcome common experimental challenges and enhance your enantiomeric excess (ee).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the resolution of 2-heptanol.

Problem 1: Low Enantiomeric Excess (ee) of the Recovered 2-Heptanol

  • Possible Cause A: Suboptimal Enzyme Choice

    • Question: Is the selected lipase effective for the kinetic resolution of 2-heptanol?

    • Answer: The choice of lipase is critical for achieving high enantioselectivity. Lipase B from Candida antarctica (CALB), often available as Novozym 435, is highly effective for the resolution of secondary alcohols like 2-heptanol, frequently yielding high enantiomeric excess (>99%).[1] Lipase from Pseudomonas cepacia is another option, though its enantioselectivity may vary depending on the reaction conditions.[2][3] If you are using a different lipase, consider screening several options to find the most selective one for your substrate.

  • Possible Cause B: Inappropriate Acylating Agent

    • Question: Is the acylating agent hindering the stereoselectivity of the reaction?

    • Answer: The acylating agent plays a significant role in the enantioselectivity of the enzymatic reaction. Vinyl acetate is a commonly used and highly effective acyl donor for the resolution of 2-heptanol, often leading to high E values (a measure of enantioselectivity).[1][2] Succinic anhydride is another excellent choice that can simplify product separation.[1] If you are observing low ee, consider switching to one of these recommended acylating agents.

  • Possible Cause C: Incorrect Reaction Time and Conversion

    • Question: Is the reaction being run for the optimal duration?

    • Answer: In kinetic resolution, the enantiomeric excess of the unreacted starting material (in this case, one enantiomer of 2-heptanol) increases with conversion, theoretically reaching 100% ee as the reaction approaches 50% conversion.[4] However, allowing the reaction to proceed beyond 50% conversion will lead to a decrease in the yield of the desired enantiomer. It is crucial to monitor the reaction progress and stop it at the optimal point to balance yield and enantiomeric excess. For many lipase-catalyzed resolutions, a reaction yield of 43-45% for the unreacted alcohol corresponds to a high ee.[1]

  • Possible Cause D: Suboptimal Reaction Solvent

    • Question: Is the solvent choice affecting the enzyme's performance?

    • Answer: The solvent can significantly influence lipase activity and enantioselectivity.[2][5] Non-polar solvents like hexane or heptane are generally preferred for lipase-catalyzed resolutions of alcohols.[1][6] Diethyl ether or diisopropyl ether have also been used successfully.[2] Polar solvents can sometimes strip the essential water layer from the enzyme, leading to denaturation and reduced activity. If you are using a polar solvent, consider switching to a non-polar alternative.

Problem 2: Poor Yield of the Desired Enantiomer

  • Possible Cause A: Reaction Stoppage at an Inappropriate Time

    • Question: Am I sacrificing too much yield for a high ee?

    • Answer: The maximum theoretical yield for a single enantiomer in a kinetic resolution is 50%.[7] Attempting to achieve an extremely high ee often requires stopping the reaction at a conversion that provides a lower yield. For example, to obtain the S-(+)-2-heptanol, the reaction is stopped before all the R-enantiomer is consumed. A typical high-yield, high-ee process will result in a yield of around 40-45% of the desired enantiomer.[1]

  • Possible Cause B: Enzyme Inhibition or Deactivation

    • Question: Has the enzyme lost its activity during the reaction?

    • Answer: Factors such as temperature, pH, and the presence of inhibitors can lead to enzyme deactivation. Ensure the reaction temperature is within the optimal range for the chosen lipase (e.g., 30-40°C for many common lipases).[1][8] If byproducts are forming that could inhibit the enzyme, consider strategies to remove them during the reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for the enzymatic resolution of 2-heptanol?

    • A1: A robust starting point is the use of Candida antarctica lipase B (Novozym 435) with vinyl acetate as the acylating agent in a non-polar solvent like hexane or heptane at a temperature of around 30-35°C.[1] Monitor the reaction progress by gas chromatography (GC) to determine the optimal stopping point for the desired balance of yield and enantiomeric excess.

  • Q2: How can I improve the enantioselectivity (E value) of my reaction?

    • A2: To improve the E value, you can:

      • Screen different lipases: Not all lipases will exhibit the same enantioselectivity for 2-heptanol.

      • Optimize the acylating agent: The structure of the acyl donor can influence the stereochemical recognition by the enzyme.

      • Change the solvent: The polarity and nature of the solvent can affect the enzyme's conformation and, consequently, its selectivity.[5]

      • Immobilize the enzyme: Immobilization, for instance, through sol-gel entrapment, can sometimes enhance the enantioselectivity of a lipase.[8]

  • Q3: How do I separate the unreacted 2-heptanol from the acylated product?

    • A3: After the reaction, the unreacted alcohol can be separated from the ester product by distillation under vacuum.[1] Alternatively, if an acylating agent like succinic anhydride is used, the resulting acidic half-ester can be easily separated from the neutral alcohol by a simple acid-base extraction.[1]

  • Q4: Can I reuse the lipase for multiple reaction cycles?

    • A4: Yes, one of the advantages of using immobilized enzymes like Novozym 435 is their reusability. After the reaction, the enzyme can be filtered off, washed, and reused in subsequent batches. Immobilized lipases have been shown to maintain their catalytic activity for several reuses.[8]

Data Presentation

Table 1: Comparison of Lipases for the Resolution of 2-Heptanol

Lipase SourceAcylating AgentSolventReaction Time (h)Conversion (%)Enantiomeric Excess (ee) of S-2-heptanol (%)Enantioselectivity (E)Reference
Candida antarctica BVinyl AcetateHeptane72~44>9949[1]
Candida antarctica BSuccinic AnhydrideHeptane72~45>99-[1]
Pseudomonas fluorescensVinyl AcetateHexane--Moderate-[6]
Pseudomonas cepaciaVinyl AcetateDiethyl ether--High (for related cycloalkanols)>200 (for related cycloalkanols)[2]

Table 2: Influence of Acylating Agent on the Resolution of 2-Heptanol with Candida antarctica Lipase B

Acylating AgentSolventYield of S-2-heptanol (%)Enantiomeric Excess (ee) of S-2-heptanol (%)Reference
Vinyl AcetateHeptane40 (isolated)99.3[1]
Succinic AnhydrideHeptane43-45>99[1]

Experimental Protocols

Protocol 1: Enzymatic Resolution of (±)-2-Heptanol using Candida antarctica Lipase B and Vinyl Acetate

  • Materials:

    • Racemic 2-heptanol

    • Candida antarctica lipase B (e.g., Novozym 435)

    • Vinyl acetate

    • Heptane (anhydrous)

    • Rotary shaker/incubator

    • Gas chromatograph (GC) with a chiral column

  • Procedure:

    • In a suitable reaction vessel, dissolve racemic 2-heptanol (e.g., 100 g) in heptane (e.g., 1 L).

    • Add vinyl acetate (1.02 molar equivalent to the alcohol).

    • Add Candida antarctica lipase B (e.g., 1 g).

    • Incubate the mixture at 35°C with shaking (e.g., 150 rpm).[1]

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the enantiomeric excess of the remaining 2-heptanol and the conversion.

    • Once the desired enantiomeric excess and conversion are reached (typically around 44% conversion for >99% ee of S-2-heptanol), stop the reaction by filtering off the enzyme.[1]

    • The unreacted S-(+)-2-heptanol can be isolated from the reaction mixture by fractional distillation under reduced pressure.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Product Isolation racemic_heptanol Racemic 2-Heptanol reactor Reaction Vessel racemic_heptanol->reactor solvent Heptane solvent->reactor acyl_agent Vinyl Acetate acyl_agent->reactor enzyme Candida antarctica Lipase B enzyme->reactor incubation Incubate at 35°C with Shaking reactor->incubation monitoring Monitor by Chiral GC incubation->monitoring Periodic Sampling monitoring->incubation Continue if ee is low stop_reaction Stop Reaction (Filter Enzyme) monitoring->stop_reaction Optimal ee reached separation Fractional Distillation stop_reaction->separation product Enantioenriched S-(+)-2-Heptanol separation->product

Caption: Workflow for the enzymatic kinetic resolution of 2-heptanol.

troubleshooting_logic start Low Enantiomeric Excess (ee) enzyme Is the enzyme optimal? (e.g., CALB) start->enzyme acyl Is the acylating agent effective? (e.g., Vinyl Acetate) enzyme->acyl Yes solution_enzyme Screen different lipases enzyme->solution_enzyme No conversion Is conversion < 50%? acyl->conversion Yes solution_acyl Use a more effective acylating agent acyl->solution_acyl No solvent Is the solvent non-polar? (e.g., Hexane) conversion->solvent Yes solution_conversion Optimize reaction time and monitor conversion conversion->solution_conversion No solution_solvent Switch to a non-polar solvent solvent->solution_solvent No end Improved Enantiomeric Excess solvent->end Yes solution_enzyme->end solution_acyl->end solution_conversion->end solution_solvent->end

Caption: Troubleshooting logic for low enantiomeric excess.

References

Long-term storage and stability of (S)-(+)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of (S)-(+)-2-Heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to prevent the absorption of moisture and exposure to air.[1] Recommended storage temperatures are generally below 30°C, with some sources suggesting a range of 15°C to 30°C. It is also crucial to store it away from heat, sparks, and open flames due to its flammable nature.[1][2]

Q2: How stable is this compound over time?

A2: this compound is a stable compound under the recommended storage conditions.[1] However, like other secondary alcohols, it can be susceptible to degradation through oxidation, especially if exposed to air and incompatible materials over extended periods.

Q3: What are the potential degradation products of this compound?

A3: The primary degradation pathways for this compound are oxidation and dehydration.

  • Oxidation: As a secondary alcohol, it can be oxidized to form 2-heptanone.[3] This process can be accelerated by the presence of oxidizing agents.

  • Hygroscopic Water Absorption: Alcohols are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[3] This can lead to a dilution of the product, which may affect its performance in moisture-sensitive reactions.

  • Dehydration: Under certain conditions, such as in the presence of strong acids or high temperatures, secondary alcohols can undergo dehydration to yield alkenes.[3]

Q4: What materials are incompatible with this compound?

A4: To ensure the stability and safety of this compound, avoid contact with strong oxidizing agents, strong acids, acid chlorides, and reducing agents.

Q5: How can I verify the purity and enantiomeric excess of my this compound sample?

A5: The purity of this compound can be assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID). The enantiomeric excess should be determined using Chiral High-Performance Liquid Chromatography (HPLC). Detailed protocols for these analyses are provided in the "Experimental Protocols" section.

Troubleshooting Guides

GC Analysis Issues
Problem Possible Cause Suggested Solution
Broad or Tailing Peaks Sample concentration is too high.Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane).[4]
Column contamination.Bake out the GC column at a high temperature as recommended by the manufacturer.
Improper injection technique.Ensure a fast and consistent injection.
Unexpected Peaks Presence of impurities.Identify impurities by comparing retention times with known standards (e.g., 2-heptanone, water).[5] Use GC-MS for definitive identification.[6]
Contaminated solvent or syringe.Use high-purity solvents and thoroughly clean the injection syringe.
Inconsistent Retention Times Fluctuation in oven temperature or carrier gas flow rate.Ensure the GC oven is properly calibrated and the gas flow is stable.
Leaks in the system.Check for leaks at all fittings and connections.[7]
Chiral HPLC Analysis Issues
Problem Possible Cause Suggested Solution
Poor Resolution of Enantiomers (Rs < 1.5) Suboptimal mobile phase composition.Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the mobile phase.[8] Reducing the modifier percentage can increase retention and improve resolution.[8]
Incorrect chiral stationary phase (CSP).Screen different types of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[8]
Flow rate is too high.Lower the flow rate, as chiral separations are often sensitive to this parameter.[8]
Inappropriate column temperature.Optimize the column temperature; both increasing and decreasing the temperature can affect resolution.[8]
Peak Tailing Secondary interactions with the stationary phase.For neutral molecules like 2-heptanol, ensure the mobile phase and column are clean. Additives are generally not necessary.[9]
Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase whenever possible.[9]
Ghost Peaks Contaminated mobile phase or system.Use high-purity HPLC-grade solvents and implement a thorough washing procedure for the injector and system between runs.[8]
Incomplete mobile phase degassing.Ensure the mobile phase is properly degassed using an ultrasonic bath or an online degasser.[8]

Data Presentation

Table 1: Representative Long-Term Stability Study Protocol for this compound

This table outlines the parameters and testing schedule for a typical long-term stability study according to ICH guidelines.

Storage Condition Time Point (Months) Appearance Assay (% Purity by GC) Enantiomeric Excess (% ee by Chiral HPLC) Water Content (% by Karl Fischer) Degradation Products (% by GC/HPLC)
25°C ± 2°C / 60% RH ± 5% RH 0ReportReportReportReportReport
3ReportReportReportReportReport
6ReportReportReportReportReport
9ReportReportReportReportReport
12ReportReportReportReportReport
18ReportReportReportReportReport
24ReportReportReportReportReport
Accelerated Condition
40°C ± 2°C / 75% RH ± 5% RH 0ReportReportReportReportReport
3ReportReportReportReportReport
6ReportReportReportReportReport

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

This protocol provides a general method for determining the chemical purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dilute to the mark with a suitable solvent, such as methanol or dichloromethane.[6]

  • GC Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.[6]

    • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[10]

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C[5]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[5]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.[10]

    • Injection Volume: 1 µL

  • Data Analysis:

    • The purity is calculated as the area percentage of the main this compound peak relative to the total area of all observed peaks.

Protocol 2: Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the chiral separation of this compound enantiomers.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of n-hexane and 2-propanol (e.g., 95:5 v/v).[9]

    • Use HPLC-grade solvents.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes.[8]

  • System Preparation:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-heptanol in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.[8]

    • Filter the sample through a 0.45 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H or Chiralpak® IA (250 x 4.6 mm, 5 µm).[8][11]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25°C.[8]

    • Injection Volume: 10 µL.[8]

    • Detection: UV at 210 nm.[8]

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A and B) using the formula: % ee = [(Area A - Area B) / (Area A + Area B)] x 100.

Visualizations

experimental_workflow_gc cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh ~100 mg of This compound dissolve Dissolve in 10 mL of Methanol weigh->dissolve inject Inject 1 µL into GC dissolve->inject separate Separation on HP-5ms Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Percent) integrate->calculate

Caption: Workflow for Purity Determination of this compound by GC-FID.

degradation_pathways cluster_oxidation Oxidation cluster_hygroscopic Hygroscopic Absorption cluster_dehydration Dehydration heptanol This compound heptanone 2-Heptanone heptanol->heptanone [O] (e.g., Air, Oxidizing Agents) diluted_heptanol Diluted this compound (with water) heptanol->diluted_heptanol H₂O (from atmosphere) heptene Heptene Isomers heptanol->heptene -H₂O (e.g., Strong Acid, Heat)

Caption: Potential Degradation Pathways for this compound.

References

Technical Support Center: Chiral Chromatography of 2-Heptanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chiral chromatography resolution of 2-heptanol enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of chiral stationary phase (CSP) for separating 2-heptanol enantiomers?

For the enantiomeric separation of secondary alcohols like 2-heptanol, polysaccharide-based chiral stationary phases are highly recommended due to their broad enantioselectivity.[1] Columns derived from amylose and cellulose, such as the CHIRALPAK® and CHIRALCEL® series, have demonstrated significant success in resolving a wide array of chiral compounds, including alcohols.[1] Immobilized polysaccharide-based CSPs are particularly advantageous as they offer enhanced solvent compatibility and robustness.[1]

Q2: What are the typical mobile phase compositions for the chiral separation of 2-heptanol?

Normal-phase chromatography is often the primary choice for the chiral separation of alcohols.[1] A typical mobile phase consists of a non-polar solvent like n-hexane or n-heptane mixed with a polar alcohol modifier, such as 2-propanol (IPA) or ethanol.[1] The ratio of the alkane to the alcohol is a critical parameter to optimize for achieving good resolution.[1] A common starting point is a high percentage of the alkane (e.g., 90-98%) with a small percentage of the alcohol modifier (e.g., 2-10%).[1]

Q3: Can reversed-phase chromatography be utilized for the chiral separation of 2-heptanol?

Yes, reversed-phase chromatography can also be employed. In this mode, the mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol.[1] Polysaccharide-based CSPs can be effective in reversed-phase mode for the separation of some chiral compounds.[1]

Q4: How does the choice of alcohol modifier in the mobile phase impact the separation?

The selection and concentration of the alcohol modifier (e.g., 2-propanol, ethanol, n-butanol) can significantly influence the retention times and the enantioselectivity (α) of the separation.[1] Different alcohols can lead to varied interactions between the analyte enantiomers and the chiral stationary phase, which can either improve or diminish the resolution.[1] It is advisable to screen different alcohol modifiers to determine the optimal conditions for your specific separation.[1]

Q5: Is Gas Chromatography (GC) a viable alternative for the chiral separation of 2-heptanol?

Yes, chiral Gas Chromatography (GC) is a powerful technique for separating volatile chiral compounds like alcohols.[1] Capillary columns with chiral stationary phases, often based on derivatized cyclodextrins, are commonly used for this purpose.[1] For GC analysis, derivatization of the alcohol is often recommended to increase volatility and improve peak shape and resolution.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of 2-heptanol enantiomers.

Problem 1: Poor or No Resolution of Enantiomers

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable. Screen different types of CSPs, with a focus on polysaccharide-based columns (e.g., amylose or cellulose derivatives).[1]
Suboptimal Mobile Phase Composition The ratio of the non-polar solvent to the alcohol modifier is critical. Systematically vary the percentage of the alcohol modifier (e.g., 2-propanol, ethanol) in the mobile phase. Start with a low percentage (e.g., 2%) and gradually increase it.[1]
Incorrect Flow Rate The flow rate can affect peak efficiency and resolution. Try reducing the flow rate to see if the resolution improves.[1]
Inappropriate Temperature Temperature can influence the enantioselectivity of a separation.[3][4] Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition.
Problem 2: Peak Broadening or Tailing

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Sample Overload Injecting too much sample can lead to peak broadening. Reduce the injection volume or the sample concentration.[1]
Secondary Interactions with Stationary Phase Unwanted interactions between the analyte and the silica support of the CSP can cause peak tailing. While 2-heptanol is neutral, if impurities are present, adding a small amount of a basic or acidic additive to the mobile phase might improve peak shape.[1]
Column Contamination or Degradation The column may be contaminated. Flush the column with a strong solvent as recommended by the manufacturer. If the issue persists, the column may be degraded and require replacement.[1]
Sample Solvent Effects If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[1]
Problem 3: Long Retention Times

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Mobile Phase is too "Weak" The mobile phase has insufficient eluotropic strength. Increase the percentage of the more polar solvent (the alcohol modifier in normal phase, or the organic solvent in reversed-phase).[1]
Low Flow Rate While a lower flow rate can enhance resolution, it also increases analysis time. Find a balance between resolution and run time by optimizing the flow rate.[1]
Low Temperature Lower temperatures can increase retention times. If the analysis time is excessive, consider increasing the column temperature.[1]

Experimental Protocols

General Protocol for Chiral HPLC Method Development for 2-Heptanol

This protocol provides a starting point for developing a chiral separation method for 2-heptanol enantiomers using a polysaccharide-based chiral stationary phase.

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase, for instance, a column with an amylose or cellulose derivative as the chiral selector.[1]

    • A common column dimension for analytical work is 250 mm x 4.6 mm with 5 µm particles.[1]

  • Mobile Phase Screening:

    • Normal Phase: Prepare mobile phases with varying ratios of n-hexane and 2-propanol (IPA), for example: 98:2, 95:5, and 90:10 (v/v).[1] If resolution is not achieved, screen other alcohol modifiers such as ethanol or n-butanol in similar ratios with n-hexane.[1]

    • Reversed-Phase: Prepare mobile phases with varying ratios of water and acetonitrile or methanol, for example: 50:50, 40:60, and 30:70 (v/v).[1]

  • Chromatographic Conditions:

    • Flow Rate: Start with a flow rate of 1.0 mL/min. This can be optimized later to improve resolution or reduce analysis time.[1]

    • Temperature: Maintain the column at a constant temperature, for example, 25 °C.[1]

    • Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm) as 2-heptanol lacks a strong chromophore. A refractive index (RI) detector is another option.[5]

    • Injection Volume: Start with a small injection volume (e.g., 5-10 µL) of a dilute sample (e.g., 1 mg/mL).[1]

  • Optimization:

    • Once an initial separation is observed, fine-tune the mobile phase composition to maximize the resolution (Rs).

    • Optimize the flow rate and temperature to achieve the desired balance between resolution and analysis time.

Visualizations

G cluster_start Start cluster_screening Method Development cluster_analysis Analysis & Optimization start Prepare 2-Heptanol Sample (e.g., 1 mg/mL in mobile phase) col_select Select Chiral Column (Polysaccharide-based) start->col_select mp_screen Screen Mobile Phases (Normal & Reversed Phase) col_select->mp_screen conditions Set Initial Conditions (Flow Rate: 1.0 mL/min, Temp: 25°C) mp_screen->conditions inject Inject Sample conditions->inject evaluate Evaluate Resolution (Rs) inject->evaluate resolved Baseline Resolution Achieved evaluate->resolved Rs >= 1.5 not_resolved Poor/No Resolution evaluate->not_resolved Rs < 1.5 optimize Optimize Parameters (Mobile Phase, Flow Rate, Temp) optimize->inject Re-inject not_resolved->optimize Troubleshoot

Caption: Experimental workflow for developing a chiral separation method for 2-heptanol.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Problem: Poor or No Resolution cause1 Inappropriate CSP problem->cause1 cause2 Suboptimal Mobile Phase problem->cause2 cause3 Incorrect Flow Rate problem->cause3 cause4 Suboptimal Temperature problem->cause4 sol1 Screen Different CSPs (e.g., Amylose, Cellulose) cause1->sol1 sol2 Vary Alcohol Modifier % in Mobile Phase cause2->sol2 sol3 Decrease Flow Rate cause3->sol3 sol4 Vary Column Temperature cause4->sol4

Caption: Troubleshooting logic for poor or no resolution of 2-heptanol enantiomers.

References

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Excess for (S)-(+)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is a critical step in synthesis, quality control, and pharmacological studies. This guide provides an objective comparison of the primary analytical methods for determining the enantiomeric excess of (S)-(+)-2-Heptanol, a common chiral secondary alcohol. The techniques covered include Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each method is presented with its underlying principle, a detailed experimental protocol, and a summary of its performance characteristics to aid in method selection.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample purity, available instrumentation, and whether the absolute configuration needs to be confirmed. The following table summarizes the key aspects of each technique.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy (with Chiral Derivatizing Agent)Polarimetry
Principle Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals.Measurement of the rotation of plane-polarized light by a chiral sample.
Sample Preparation Often requires derivatization (e.g., acetylation) to improve volatility and resolution.[1]Can often be analyzed directly after dissolution in a suitable solvent.Requires reaction with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomeric esters.Requires a pure sample dissolved in a suitable solvent.
Instrumentation Gas Chromatograph with a chiral column and Flame Ionization Detector (FID).High-Performance Liquid Chromatograph with a chiral column and UV or Refractive Index (RI) detector.Nuclear Magnetic Resonance Spectrometer.Polarimeter.
Data Output Chromatogram with two separated peaks for the enantiomers.Chromatogram with two separated peaks for the enantiomers.NMR spectrum showing distinct signals for each diastereomer.A single value of optical rotation.
Quantitative Data Enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.Enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.Enantiomeric excess is calculated from the integration of the distinct signals of the two diastereomers.Enantiomeric excess is calculated by comparing the observed specific rotation to the known specific rotation of the pure enantiomer.
Determination of Absolute Configuration No, requires a standard of known configuration.[2]No, requires a standard of known configuration.Yes, by using the "Advanced Mosher's Method".No, only indicates which enantiomer is in excess if the sign of rotation for a known enantiomer is established.
Advantages High resolution, small sample size required.[2]Broad applicability, direct analysis often possible.Provides structural information and can determine absolute configuration.Fast and simple measurement for pure samples.
Disadvantages Sample must be volatile and thermally stable; derivatization can introduce errors.[2]Method development can be time-consuming; chiral columns can be expensive.Lower sensitivity than chromatographic methods; potential for kinetic resolution during derivatization.Requires a pure sample and knowledge of the specific rotation of the pure enantiomer; can be inaccurate for complex mixtures.[3]

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Chiral Gas Chromatography (GC)

Principle: The enantiomers of 2-heptanol are converted to their acetate derivatives, which are then separated on a chiral GC column. The differential interaction of the enantiomeric acetates with the chiral stationary phase leads to different retention times, allowing for their quantification.

Experimental Protocol:

  • Derivatization (Acetylation):

    • In a vial, mix 2-heptanol (approximately 10 mg) with acetic anhydride (0.5 mL) and a catalytic amount of pyridine (0.1 mL).

    • Heat the mixture at 60°C for 1 hour.

    • After cooling, add water (1 mL) to quench the reaction.

    • Extract the 2-heptyl acetate with diethyl ether (2 x 2 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and dilute to a suitable concentration with hexane for GC analysis.[1]

  • Chiral GC Analysis:

    • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or similar chiral column.[1]

    • Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[1]

    • Injector Temperature: 230°C.[1]

    • Detector Temperature (FID): 250°C.[1]

    • Oven Temperature Program: Isothermal at a temperature that provides optimal separation (e.g., 80°C, to be optimized).

    • Injection Volume: 1 µL.

  • Data Analysis:

    • The enantiomeric excess is calculated from the integrated peak areas of the (R)- and (S)-2-heptyl acetate peaks using the following formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

Expected Data: Based on published chromatograms, the retention times for the acetylated enantiomers of 2-heptanol on a CP-Chirasil-DEX CB column are approximately 10-15 minutes, with the (R)-enantiomer typically eluting before the (S)-enantiomer under the described conditions.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: The enantiomers of 2-heptanol are separated directly on a chiral stationary phase (CSP) using a suitable mobile phase. The different affinities of the enantiomers for the CSP result in different retention times.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the 2-heptanol sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chiral HPLC Analysis:

    • Column: A polysaccharide-based chiral column such as Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio should be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: Refractive Index (RI) detector, as 2-heptanol lacks a strong UV chromophore.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the enantiomeric excess from the integrated peak areas of the (R)- and (S)-2-heptanol peaks using the formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

NMR Spectroscopy using Mosher's Acid

Principle: this compound is reacted with a chiral derivatizing agent, such as the acid chloride of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to form a pair of diastereomeric esters. These diastereomers have different spatial arrangements, leading to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be integrated to determine the enantiomeric excess.

Experimental Protocol:

  • Formation of Mosher's Esters (in two separate NMR tubes):

    • For (R)-MTPA ester: To a solution of the 2-heptanol sample (containing the (S)-enantiomer, ~5 mg) in deuterated chloroform (CDCl₃, 0.5 mL) in an NMR tube, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride and a small amount of pyridine.

    • For (S)-MTPA ester: In a separate NMR tube, repeat the procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

    • Allow the reactions to proceed to completion at room temperature.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric ester samples.

    • Identify a well-resolved proton signal that is different for the two diastereomers. The methoxy signal of the Mosher's ester or the proton on the carbon bearing the hydroxyl group in 2-heptanol are often good candidates.

  • Data Analysis:

    • For a single sample derivatized with one enantiomer of Mosher's acid chloride, integrate the distinct signals corresponding to the two diastereomers. The enantiomeric excess is calculated as: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Mandatory Visualizations

G Workflow for Enantiomeric Excess Determination of this compound cluster_GC Chiral Gas Chromatography cluster_HPLC Chiral High-Performance Liquid Chromatography cluster_NMR NMR Spectroscopy GC_Start Sample of This compound Derivatization Acetylation GC_Start->Derivatization GC_Analysis Chiral GC Separation Derivatization->GC_Analysis GC_Data Chromatogram with Separated Peaks GC_Analysis->GC_Data GC_Calc Calculate ee from Peak Areas GC_Data->GC_Calc HPLC_Start Sample of This compound Dissolution Dissolve in Mobile Phase HPLC_Start->Dissolution HPLC_Analysis Chiral HPLC Separation Dissolution->HPLC_Analysis HPLC_Data Chromatogram with Separated Peaks HPLC_Analysis->HPLC_Data HPLC_Calc Calculate ee from Peak Areas HPLC_Data->HPLC_Calc NMR_Start Sample of This compound Mosher React with Mosher's Acid Chloride NMR_Start->Mosher NMR_Analysis Acquire 1H NMR Spectrum Mosher->NMR_Analysis NMR_Data Spectrum with Distinct Diastereomer Signals NMR_Analysis->NMR_Data NMR_Calc Calculate ee from Signal Integration NMR_Data->NMR_Calc

Caption: Workflow for ee determination of this compound.

G Logical Relationships in Chiral Analysis Analyte Enantiomeric Mixture ((R)- & (S)-2-Heptanol) DiastereomericInteraction Formation of Transient Diastereomeric Complexes Analyte->DiastereomericInteraction interacts with ChiralSelector Chiral Environment ChiralSelector->DiastereomericInteraction Separation Physical Separation (Chromatography) DiastereomericInteraction->Separation SpectroscopicDifferentiation Spectroscopic Differentiation (NMR) DiastereomericInteraction->SpectroscopicDifferentiation Quantification Determination of Enantiomeric Excess Separation->Quantification SpectroscopicDifferentiation->Quantification

Caption: Logical relationships in chiral analysis methods.

References

Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Resolving (S)-(+)- and (R)-(-)-2-Heptanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are critical. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the resolution of (S)-(+)- and (R)-(-)-2-Heptanol. The methodologies and data presented are based on the separation of the closely related homolog, 2-octanol, providing a robust starting point for method development for 2-heptanol.

The successful separation of enantiomers, which share identical physical and chemical properties in an achiral environment, hinges on the use of a chiral stationary phase (CSP) that creates a diastereomeric interaction with the analytes, leading to differential retention times. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity for the resolution of chiral alcohols.

Comparative Analysis of Chiral HPLC Methods

This section details two effective methods for the chiral separation of 2-alkanol enantiomers, utilizing different polysaccharide-based columns. The data, originally reported for 2-octanol, is presented here to guide the separation of 2-heptanol.

ParameterMethod 1Method 2
Chiral Stationary Phase Chiralpak® AD-HChiral Cellulose-based
Column Dimensions 250 x 4.6 mm I.D., 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (95:5 v/v)n-Hexane / Isopropanol (98:2 v/v)
Flow Rate 1.0 mL/minNot Specified
Temperature 25 °CAmbient
Detection UV at 210 nmRefractive Index (RID) or UV at 210 nm
Retention Time (R-enantiomer) Not SpecifiedNot Specified
Retention Time (S-enantiomer) Not SpecifiedNot Specified
Separation Factor (α) > 1.0Not Specified
Resolution (Rs) Baseline SeparationBaseline Separation

Note: The quantitative data for retention times, separation factor, and resolution for 2-heptanol would require experimental determination but are expected to be similar to those of 2-octanol under these conditions. Method 2, with a lower isopropanol concentration, is expected to provide longer retention times and potentially higher resolution.

Detailed Experimental Protocols

Reproducibility in chiral separations is highly dependent on meticulous adherence to experimental protocols. The following are detailed procedures for the two methods highlighted above.

Method 1: Separation on Chiralpak® AD-H

1. Materials:

  • Racemic 2-heptanol

  • (S)-(+)-2-Heptanol and (R)-(-)-2-Heptanol standards (if available)

  • HPLC grade n-Hexane

  • HPLC grade 2-Propanol (IPA)

  • Chiralpak® AD-H column (250 x 4.6 mm I.D., 5 µm particle size)

  • HPLC system with a UV detector

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-hexane and 2-propanol in a 95:5 volume-to-volume ratio.

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Sample Preparation:

  • Prepare a stock solution of racemic 2-heptanol at a concentration of 1 mg/mL in the mobile phase.

  • If standards are available, prepare individual solutions of the (S) and (R) enantiomers at the same concentration.

4. HPLC Analysis:

  • Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the UV detector to a wavelength of 210 nm.

  • Inject 5-10 µL of the sample or standard solutions.

  • Record the chromatogram and determine the retention times for each enantiomer.

5. Data Analysis:

  • Identify the peaks corresponding to the (S) and (R) enantiomers by injecting individual standards or by comparing the peak areas in the racemic mixture.

  • Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance.

Method 2: Separation on a Chiral Cellulose-Based Column

1. Materials:

  • Racemic 2-heptanol

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • Chiral cellulose-based stationary phase column (e.g., Chiralcel® OD-H) (250 x 4.6 mm, 5 µm)

  • HPLC system with a Refractive Index Detector (RID) or a UV detector.

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-hexane and isopropanol in a 98:2 volume-to-volume ratio.

  • Thoroughly degas the mobile phase.

3. Sample Preparation:

  • Dissolve the 2-heptanol sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Analysis:

  • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until the baseline is stable.

  • Maintain the column at a constant ambient temperature.

  • If using a UV detector, set the wavelength to 210 nm.

  • Inject an appropriate volume (e.g., 10 µL) of the prepared sample.

  • Acquire the chromatogram.

5. Data Analysis:

  • Determine the retention times of the two enantiomer peaks.

  • Calculate the enantiomeric excess and other chromatographic parameters as required.

Visualizing the Workflow and Logic

To further clarify the process of chiral method development and the relationships between key parameters, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Preparation (Racemic 2-Heptanol in Mobile Phase) Injection Inject Sample into HPLC Sample->Injection MobilePhase Mobile Phase Preparation (e.g., n-Hexane/IPA) MobilePhase->Injection Separation Chiral Separation on CSP Injection->Separation Detection Detection (UV/RID) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Generate Report Quantification->Report

Figure 1. Experimental workflow for chiral HPLC analysis of 2-Heptanol.

G Resolution Resolution (Rs) Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention Factor (k') Retention->Resolution CSP Chiral Stationary Phase CSP->Selectivity MobilePhase Mobile Phase Composition MobilePhase->Selectivity MobilePhase->Retention FlowRate Flow Rate FlowRate->Efficiency FlowRate->Retention Temperature Temperature Temperature->Selectivity Temperature->Retention

Figure 2. Interplay of parameters affecting chiral separation resolution.

A Comparative Guide to Chiral GC Stationary Phases for the Enantioseparation of 2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical analytical challenge. 2-Heptanol, a chiral secondary alcohol, serves as a key building block in the synthesis of various pharmaceuticals and fine chemicals. The ability to accurately determine its enantiomeric purity is paramount for quality control and regulatory compliance. This guide provides a comprehensive comparison of chiral gas chromatography (GC) stationary phases for the effective separation of 2-heptanol isomers, supported by experimental data to facilitate informed decisions in method development.

The enantioseparation of 2-heptanol and similar secondary alcohols on chiral GC columns is often challenging. Direct separation of the underivatized enantiomers can be difficult, and derivatization is frequently employed to enhance volatility and interaction with the chiral stationary phase, thereby improving resolution. Cyclodextrin-based chiral stationary phases are the most common choice for this application, offering a variety of selectivities based on the cyclodextrin type (α, β, or γ) and the nature of its chemical modification.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is the most critical factor in achieving baseline separation of 2-heptanol enantiomers. The following table summarizes the performance of different cyclodextrin-based stationary phases for the separation of 2-heptanol and its close structural analogs, 2-hexanol and 2-octanol. Data for both underivatized and derivatized alcohols are presented to highlight the impact of sample preparation on separation efficiency.

Chiral Stationary PhaseAnalyteDerivatizationSeparation Factor (α)Resolution (Rs)Column Dimensions
CP Chirasil-DEX CB 2-HeptanolAcetylationSeparation Achieved*> 1.525 m x 0.25 mm, 0.25 µm
CP Chirasil-DEX CB 2-HexanolAcetylation1.95> 1.525 m x 0.25 mm, 0.25 µm
CP Chirasil-DEX CB 2-OctanolAcetylation1.50> 1.525 m x 0.25 mm, 0.25 µm
CP Chirasil-DEX CB 2-OctanolUnderivatized1.02< 1.5Not Specified
β-DEX™ 110 2-OctanolUnderivatized1.017Not ReportedNot Specified
β-DEX™ 120 2-OctanolUnderivatized1.011Not ReportedNot Specified
γ-DEX™ 120 2-OctanolUnderivatized1.017Not ReportedNot Specified
CYCLOSIL-B 2-PentanolUnderivatizedNot Reported1.9230 m x 0.25 mm, 0.25 µm

*Note: For acetylated 2-heptanol on CP Chirasil-DEX CB, the original study confirmed separation was achieved, which was not possible for the underivatized form.[1] While a specific α value was not provided for 2-heptanol, the high α values for the homologous 2-hexyl and 2-octyl acetates suggest excellent selectivity.[1] The low separation factors for underivatized 2-octanol on various β- and γ-DEX phases indicate that direct analysis is challenging.[2][3] The successful high-resolution separation of underivatized 2-pentanol on a CYCLOSIL-B column suggests this phase may be a strong candidate for the direct separation of 2-heptanol.[4]

Experimental Protocols

A detailed experimental protocol for the separation of 2-heptanol enantiomers via acetylation followed by GC analysis on a CP Chirasil-DEX CB column is provided below. This method has been demonstrated to be effective where the analysis of the underivatized alcohol was unsuccessful.[1]

1. Derivatization: Acetylation of 2-Heptanol

  • Objective: To convert 2-heptanol to its more volatile acetate ester to improve chromatographic separation.

  • Procedure:

    • In a clean vial, add approximately 10 mg of the 2-heptanol sample.

    • Add 1.5 equivalents of acetic anhydride and a catalytic amount of pyridine or 4-(dimethylamino)pyridine (DMAP).

    • The reaction can also be effectively catalyzed by iodine.[1]

    • Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or a preliminary GC analysis.

    • Quench the reaction by adding water.

    • Extract the 2-heptyl acetate with a suitable organic solvent (e.g., diethyl ether or hexane).

    • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and carefully concentrate the solution before GC injection.

2. Chiral GC Analysis

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[1]

  • Injector Temperature: 230°C.[1]

  • Detector Temperature: 250°C.[1]

  • Oven Temperature Program: A temperature gradient is typically employed. A starting point could be 70°C, ramped at 5°C/min to 160°C.[1] Isothermal conditions may also be effective and should be optimized for the best resolution.

  • Injection: 1 µL of the derivatized sample solution, with an appropriate split ratio (e.g., 100:1).

Workflow for Chiral GC Method Development

The following diagram illustrates a logical workflow for selecting a chiral GC stationary phase and optimizing the method for the separation of 2-heptanol isomers.

Chiral_GC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Racemic 2-Heptanol Derivatization Consider Derivatization (e.g., Acetylation) Analyte->Derivatization Option 1 Underivatized Direct Injection (Underivatized) Analyte->Underivatized Option 2 Column_Screening Screen Columns: - CP Chirasil-DEX CB - CYCLOSIL-B - Other β-DEX phases Derivatization->Column_Screening Underivatized->Column_Screening Temp_Optimization Optimize Temperature Program (Isothermal vs. Gradient) Column_Screening->Temp_Optimization If separation is observed Flow_Optimization Optimize Carrier Gas Flow Rate / Linear Velocity Temp_Optimization->Flow_Optimization Injection_Optimization Optimize Injection Parameters (Split Ratio, Volume) Flow_Optimization->Injection_Optimization Peak_Identification Peak Identification (Standard Injection) Injection_Optimization->Peak_Identification Performance_Check Calculate Rs and α Peak_Identification->Performance_Check Final_Method Final Validated Method Performance_Check->Final_Method

Caption: Workflow for Chiral GC Method Development for 2-Heptanol.

References

A Comparative Guide to the ¹H NMR Spectrum of (S)-(+)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of chiral molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. This guide provides a detailed interpretation of the ¹H NMR spectrum of (S)-(+)-2-Heptanol, comparing it with other secondary alcohols and outlining the experimental methodology.

Interpreting the ¹H NMR Spectrum of this compound

In a standard achiral solvent, such as chloroform-d (CDCl₃), the ¹H NMR spectra of the two enantiomers of 2-heptanol, this compound and (R)-(-)-2-heptanol, are identical. The chirality of the molecule does not manifest in the chemical shifts or coupling constants under these conditions. The spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule.

The typical proton assignments for 2-heptanol are as follows:

  • -CH₃ (C1) : A doublet, due to coupling with the single proton on C2.

  • -CH(OH) (C2) : A multiplet, as it is coupled to the three protons on C1 and the two protons on C3.

  • -CH₂- (C3-C6) : A series of overlapping multiplets in the aliphatic region.

  • -CH₃ (C7) : A triplet, resulting from coupling to the adjacent -CH₂- group.

  • -OH : A broad singlet, the chemical shift of which can vary depending on concentration, solvent, and temperature. This peak can be confirmed by a D₂O shake, which will cause the signal to disappear.[1][2]

The electron-withdrawing effect of the hydroxyl group causes the proton on the adjacent carbon (the α-proton at C2) to be deshielded and appear further downfield (at a higher ppm value) compared to the other methylene and methyl protons.[3]

Comparative ¹H NMR Data of Secondary Alcohols

To provide context for the spectrum of 2-heptanol, the following table summarizes the typical ¹H NMR chemical shifts for 2-heptanol and other similar secondary alcohols.

Compound-CH(OH) (ppm)Terminal -CH₃ (doublet, ppm)Terminal -CH₃ (triplet, ppm)Other -CH₂- (ppm)-OH (ppm)
2-Heptanol ~3.77~1.18~0.90~1.2-1.5~1.74
2-Pentanol ~3.79~1.17~0.92~1.3-1.5~1.92
3-Heptanol ~3.55N/A~0.91 (two triplets)~1.3-1.5~1.6
2-Octanol ~3.80~1.18~0.89~1.2-1.5~1.68

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from multiple sources.[3][4][5][6][7]

The data illustrates a consistent pattern for straight-chain secondary alcohols, with the carbinol proton (-CH(OH)) appearing around 3.5-3.8 ppm. The terminal methyl groups give rise to characteristic splitting patterns (a doublet for the methyl group adjacent to the chiral center and a triplet for the methyl group at the end of the alkyl chain) that are key to identifying these structures.

Distinguishing Enantiomers: The Role of Chiral Shift Reagents

While the enantiomers of 2-heptanol are indistinguishable in a standard ¹H NMR spectrum, their differentiation can be achieved through the use of chiral shift reagents (also known as chiral resolving agents). These are typically lanthanide complexes that are themselves chiral. When added to the NMR sample, they form diastereomeric complexes with the enantiomers of the alcohol. Since diastereomers have different physical properties, their corresponding protons will exhibit different chemical shifts in the ¹H NMR spectrum, allowing for the distinction and quantification of each enantiomer.

Experimental Protocol: ¹H NMR Spectroscopy of 2-Heptanol

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

    • Mix the solution thoroughly using a vortex mixer to ensure homogeneity.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans).

    • The spectral width should be set to cover the expected range of chemical shifts (typically 0-12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, splitting patterns, and integration values to assign the peaks to the corresponding protons in the molecule.

Visualization of Spin-Spin Coupling in 2-Heptanol

The following diagram illustrates the key spin-spin coupling interactions that lead to the observed splitting patterns for the protons on carbons 1, 2, and 3 of 2-heptanol.

G C1 C1-H₃ ~1.18 ppm Doublet C2 C2-H ~3.77 ppm Multiplet C1:p->C2:p J ≈ 7 Hz C2:p->C1:p n+1 = 1+1 = 2 C3 C3-H₂ ~1.4-1.5 ppm Multiplet C2:p->C3:p J ≈ 7 Hz C3:p->C2:p n+1 = 1+1 = 2

Caption: Spin-spin coupling relationships for key protons in 2-heptanol.

References

Unveiling the Carbon Skeleton: A Comparative Guide to the 13C NMR Analysis of (S)-(+)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular structure of chiral compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful tool for elucidating the carbon framework of organic molecules. This guide provides a comprehensive comparison of the 13C NMR spectral data of (S)-(+)-2-Heptanol with its structural isomers, supported by detailed experimental protocols and data visualizations to facilitate straightforward analysis.

Comparative Analysis of 13C NMR Data for Heptanol Isomers

The chemical shift in 13C NMR spectroscopy is highly sensitive to the local electronic environment of each carbon atom. Even subtle changes in molecular structure, such as the position of a hydroxyl group or the branching of the carbon chain, lead to distinct differences in the NMR spectrum. Below is a comparative table summarizing the 13C NMR chemical shifts for this compound and several of its isomers. The data is presented for spectra recorded in deuterated chloroform (CDCl3), a common solvent for NMR analysis.

Carbon AtomThis compound1-Heptanol3-Heptanol4-HeptanolCycloheptanol
C1 23.462.910.014.137.8
C2 68.032.830.123.028.5
C3 39.425.974.332.923.2
C4 25.629.239.272.823.2
C5 32.022.722.832.928.5
C6 22.731.914.123.037.8
C7 14.114.1-14.1-

Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Data for isomers is sourced from various publicly available spectral databases.

The distinct chemical shifts observed for each isomer highlight the diagnostic power of 13C NMR. For instance, the carbon atom bearing the hydroxyl group (C2 in 2-Heptanol, C1 in 1-Heptanol, etc.) consistently exhibits the most downfield shift (highest ppm value) in the aliphatic region due to the deshielding effect of the electronegative oxygen atom.

Experimental Protocol for 13C NMR Spectroscopy of Alcohols

The following protocol outlines a standard procedure for acquiring high-quality 13C NMR spectra of alcohols like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of the alcohol sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Nucleus: 13C

  • Solvent: CDCl3

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30). For multiplicity information, Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments are recommended.[1][2]

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm

    • Number of Scans: 128 to 1024 (or more, depending on sample concentration)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: Approximately 1-2 seconds

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Reference the spectrum by setting the TMS peak to 0.0 ppm.

  • Integrate the peaks if quantitative analysis is required (note: standard 13C NMR is not inherently quantitative without specific parameter adjustments).

Visualizing Structural Relationships and Experimental Workflow

To further clarify the data and processes, the following diagrams have been generated using the Graphviz DOT language.

Carbon Atom Correlation in this compound cluster_molecule Structure of this compound cluster_shifts 13C Chemical Shifts (ppm) C1 C1 (CH3) C2 C2 (CHOH) S1 23.4 C1->S1 C3 C3 (CH2) S2 68.0 C2->S2 C4 C4 (CH2) S3 39.4 C3->S3 C5 C5 (CH2) S4 25.6 C4->S4 C6 C6 (CH2) S5 32.0 C5->S5 C7 C7 (CH3) S6 22.7 C6->S6 S7 14.1 C7->S7

Caption: Correlation of carbon atoms in this compound to their 13C NMR chemical shifts.

Experimental Workflow for 13C NMR Analysis A Sample Preparation (Dissolve in CDCl3 with TMS) B NMR Tube Loading A->B C Instrument Setup (Spectrometer Parameters) B->C D Data Acquisition (13C, DEPT-135, DEPT-90) C->D E Data Processing (Fourier Transform, Phasing) D->E F Spectral Analysis (Peak Picking, Assignment) E->F

Caption: A streamlined workflow for obtaining and analyzing 13C NMR spectra of alcohols.

References

A Comparative Analysis of the Biological Activities of (S)-(+)-2-Heptanol and (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptanol is a seven-carbon secondary alcohol that possesses a chiral center at the second carbon, giving rise to two distinct enantiomers: (S)-(+)-2-Heptanol and (R)-(-)-2-Heptanol. While sharing the same chemical formula and connectivity, the spatial arrangement of their atoms differs, leading to potentially distinct biological activities. This is a critical consideration in pharmacology and drug development, as enantiomers of a chiral drug can exhibit significantly different efficacy, metabolism, and toxicity.[1][2] This guide provides an objective comparison of the known biological activities of this compound and (R)-(-)-2-Heptanol, supported by available experimental data.

Data Presentation: A Tale of Two Enantiomers

The biological activities of the enantiomers of 2-heptanol have been investigated in a few specific contexts. The most pronounced differences are observed in their interaction with sensory receptors, while in other assays, their activities are remarkably similar.

Biological ActivityThis compound(R)-(-)-2-HeptanolReference
Olfactory Perception Mushroom, oily, fatty, blue cheese, mouldy odorFruity, sweet, oily, fatty odor[3]
Anesthetic Potency (Tadpoles) ED50: 0.32 ± 0.011 mMED50: 0.33 ± 0.020 mM[4]
Use in Chiral Synthesis Not specifiedPrecursor for a potent vasopressin V₂ receptor agonist[5]

ED50: Effective dose for 50% of the population.

Key Comparative Insights

1. Olfactory Perception: A Clear Distinction

The most striking difference between the two enantiomers lies in their odor profiles. This compound is characterized by an earthy, fungal aroma, whereas (R)-(-)-2-Heptanol possesses a more pleasant fruity and sweet scent.[3] This divergence strongly indicates a stereospecific interaction with olfactory receptors in the nasal epithelium. The precise fit of each enantiomer into the binding pocket of different olfactory receptors triggers distinct signaling cascades, leading to the perception of different smells. This phenomenon underscores the high degree of chirality present in biological receptors.

2. Anesthetic Potency: A Surprising Similarity

In contrast to their distinct odors, the anesthetic potencies of this compound and (R)-(-)-2-Heptanol were found to be virtually identical in a study using tadpoles.[4] The effective dose (ED50) required to induce a loss of righting reflex was not significantly different between the two enantiomers. This suggests that the mechanism of anesthesia for secondary alcohols in this model system may not be stereoselective, potentially involving less specific interactions with lipid bilayers or non-chiral regions of ion channels.[4]

3. Antimicrobial and Antifungal Activity

4. Utility in Pharmaceutical Synthesis

The stereochemical purity of drug molecules is paramount. The use of (R)-(-)-2-Heptanol as a chiral building block in the synthesis of a potent vasopressin V₂ receptor agonist highlights the importance of a specific enantiomer in achieving the desired therapeutic effect.[5] This is a common theme in drug development, where one enantiomer may be therapeutically active while the other is inactive or even responsible for adverse effects.

Experimental Protocols

Anesthetic Potency in Tadpoles (Loss of Righting Reflex)

This protocol is based on the methodology described in the study comparing the anesthetic potencies of secondary alcohol enantiomers.[4]

  • Animal Model: Tadpoles (Rana pipiens) are used as the model organism.

  • Endpoint: The endpoint for anesthesia is the loss of the righting reflex. This is defined as the inability of a tadpole to right itself within 15 seconds of being turned onto its back with a gentle probe.

  • Procedure: a. Tadpoles are placed in a series of solutions with varying concentrations of either this compound or (R)-(-)-2-Heptanol. b. After a predetermined equilibration period, each tadpole is tested for the loss of its righting reflex. c. The number of tadpoles exhibiting the loss of righting reflex at each concentration is recorded.

  • Data Analysis: The data are used to construct a dose-response curve, and the ED50 (the concentration at which 50% of the tadpoles lose their righting reflex) is calculated for each enantiomer.

Mandatory Visualization

Stereospecific_Interaction cluster_enantiomers Chiral Molecules (Enantiomers) cluster_receptor Chiral Biological Receptor cluster_response Biological Response S_Heptanol This compound Receptor Receptor Binding Site S_Heptanol->Receptor Precise Fit R_Heptanol (R)-(-)-2-Heptanol R_Heptanol->Receptor Poor Fit High_Affinity High Affinity Binding (Strong Response) Receptor->High_Affinity Low_Affinity Low Affinity Binding (Weak/No Response) Receptor->Low_Affinity

Caption: A diagram illustrating the principle of stereospecific interaction between enantiomers and a chiral biological receptor.

Conclusion

The comparison of this compound and (R)-(-)-2-Heptanol provides a clear example of the nuanced role of stereochemistry in biological systems. While their anesthetic effects in tadpoles are surprisingly similar, their distinct odors point to highly specific interactions with olfactory receptors. The specific use of (R)-(-)-2-Heptanol in pharmaceutical synthesis further emphasizes the importance of evaluating enantiomers individually. For researchers and drug development professionals, this underscores the necessity of considering the three-dimensional structure of molecules, as even subtle differences can lead to significant variations in biological activity. Future research should focus on directly comparing the enantiomers in a wider range of biological assays, particularly in areas like antimicrobial activity and specific receptor interactions, to fully elucidate their respective profiles.

References

(S)-(+)-2-Heptanol versus other chiral alcohols as synthetic precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral precursors is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. Among the diverse array of chiral building blocks, (S)-(+)-2-Heptanol has emerged as a versatile and valuable precursor. This guide provides an objective comparison of this compound with other relevant chiral secondary alcohols, supported by experimental data, to aid in the rational selection of starting materials for complex syntheses.

Chiral alcohols, such as this compound, are fundamental intermediates in the synthesis of a wide range of enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and natural products. Their utility stems from their ability to serve as stereochemical templates, enabling the construction of complex molecules with precise three-dimensional arrangements. The performance of a chiral alcohol as a synthetic precursor is primarily evaluated by the yields and enantiomeric excesses (ee) it affords in various stereoselective transformations.

Performance in Lipase-Catalyzed Kinetic Resolution

One of the most common methods for obtaining enantiomerically pure secondary alcohols is through lipase-catalyzed kinetic resolution of their racemic mixtures. This biocatalytic approach offers high enantioselectivity under mild reaction conditions. The efficiency of this resolution is highly dependent on the structure of the alcohol.

A comparative study on the kinetic resolution of a series of secondary alcohols (2-pentanol, 2-hexanol, 2-heptanol, and 2-octanol) using Candida antarctica lipase B (CALB), often immobilized as Novozym 435, provides valuable insights into the performance of this compound. In these reactions, the lipase preferentially acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted and thus enantiomerically enriched.

SubstrateAcyl DonorSolventTime (h)Conversion (%)ee of (S)-Alcohol (%)
(±)-2-PentanolVinyl AcetateHexane2445>99
(±)-2-HexanolVinyl AcetateHexane2448>99
(±)-2-Heptanol Vinyl Acetate Hexane 24 43-45 >99 [1]
(±)-2-OctanolVinyl AcetateHexane2449>99

Table 1: Comparison of Lipase-Catalyzed Kinetic Resolution of Various Secondary Alcohols.[1]

As the data indicates, this compound can be obtained with excellent enantiomeric purity (>99% ee) through kinetic resolution, with conversion rates comparable to other short-chain secondary alcohols.[1] This makes it a readily accessible building block for further synthetic transformations.

Applications in the Synthesis of Bioactive Molecules

The true measure of a chiral precursor's value lies in its successful application in the synthesis of complex and biologically important molecules. Both enantiomers of 2-Heptanol have found utility in the synthesis of pharmaceuticals and insect pheromones, where stereochemistry is crucial for biological activity.

For instance, enantiopure secondary alcohols are key intermediates in the synthesis of various insect pheromones, which are used in environmentally friendly pest management strategies.[2][3][4] While specific examples detailing the direct comparison of a homologous series of chiral alcohols in pheromone synthesis are sparse, the methodologies employed often rely on the high enantiomeric purity of the starting alcohol to ensure the stereospecificity of the final product.

In the pharmaceutical industry, the chirality of a drug molecule is a critical determinant of its efficacy and safety.[5] Enantiopure alcohols like this compound serve as valuable chiral synthons for the construction of complex active pharmaceutical ingredients (APIs).[5][6]

Experimental Protocols

To facilitate the practical application of this information, detailed experimental protocols for the kinetic resolution of racemic 2-heptanol are provided below.

General Protocol for Lipase-Catalyzed Kinetic Resolution of (±)-2-Heptanol

Materials:

  • Racemic 2-heptanol

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (solvent)

  • Standard laboratory glassware and stirring apparatus

  • Chiral Gas Chromatography (GC) equipment for monitoring enantiomeric excess

Procedure:

  • To a round-bottom flask, add racemic 2-heptanol (1.0 equivalent).

  • Add anhydrous hexane to dissolve the alcohol (concentration typically 0.1-0.5 M).

  • Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Add vinyl acetate (1.1-1.5 equivalents).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by periodically taking aliquots and analyzing the enantiomeric excess of the remaining alcohol and the formed ester by chiral GC.

  • Once the desired conversion (ideally around 50%) and high enantiomeric excess of the (S)-alcohol are achieved, stop the reaction by filtering off the immobilized enzyme.

  • The unreacted this compound can be separated from the (R)-2-heptyl acetate by column chromatography.

This protocol can be adapted for other secondary alcohols, allowing for a direct comparison of their performance under identical conditions.[7]

Visualization of Synthetic Pathways

To illustrate the role of this compound as a chiral precursor, the following diagrams outline key synthetic transformations.

experimental_workflow rac_heptanol Racemic 2-Heptanol s_heptanol This compound rac_heptanol->s_heptanol Lipase-Catalyzed Kinetic Resolution r_acetate (R)-2-Heptyl Acetate rac_heptanol->r_acetate (Acylation) bioactive_molecule Enantiopure Bioactive Molecule s_heptanol->bioactive_molecule Further Synthetic Steps

Caption: General workflow for obtaining this compound via kinetic resolution and its use as a chiral precursor.

logical_relationship sub_choice Choice of Chiral Alcohol (e.g., 2-Pentanol, 2-Hexanol, 2-Heptanol) performance Synthetic Performance sub_choice->performance reaction_params Reaction Parameters (Enzyme, Solvent, Acyl Donor, Temp.) reaction_params->performance yield Yield performance->yield ee Enantiomeric Excess (ee) performance->ee time Reaction Time performance->time application Suitability for Target (e.g., Pheromone, Pharmaceutical) performance->application

Caption: Factors influencing the selection and performance of a chiral alcohol as a synthetic precursor.

Conclusion

This compound stands as a highly valuable and readily accessible chiral precursor for asymmetric synthesis. Its performance in lipase-catalyzed kinetic resolutions is comparable to other short-chain secondary alcohols, consistently delivering high enantiomeric excess. While direct comparative data across a wide range of applications remains an area for further investigation, the successful use of 2-heptanol in the synthesis of pharmaceuticals and pheromones underscores its utility. The choice of a specific chiral alcohol will ultimately depend on the target molecule and the specific synthetic strategy employed. However, the robust methods for its enantioselective preparation and its proven track record in complex synthesis make this compound a compelling option for researchers in the field.

References

Comparative Analysis of (S)-(+)-2-Heptanol and its Isomers via Mass Spectrometry and Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mass spectrometric and infrared spectroscopic data for (S)-(+)-2-Heptanol and its structural isomers, 1-Heptanol and 3-Heptanol. The objective is to offer a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in the identification and characterization of these compounds.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization.

Experimental Protocols

A standard protocol for analyzing heptanol isomers using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

Sample Preparation: A dilute solution of the heptanol isomer (typically 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250°C

  • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: The oven temperature is initially held at 50°C for 2 minutes, then increased to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) is the standard method.

  • Ionization Energy: A standard energy of 70 eV is used.

  • Source Temperature: The ion source is typically maintained at 230°C.

  • Mass Range: The mass-to-charge ratio (m/z) is scanned over a range of 35 to 200 amu.

Data Presentation: Comparative Fragmentation Patterns

The mass spectra of alcohols are characterized by two primary fragmentation pathways: α-cleavage and dehydration.

  • α-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group. This is often the most favorable fragmentation pathway as it leads to the formation of a resonance-stabilized oxonium ion.

  • Dehydration: This pathway involves the loss of a water molecule, resulting in a peak at M-18 (where M is the molecular weight).

The following table summarizes the major fragment ions and their relative intensities for this compound, 1-Heptanol, and 3-Heptanol.

m/z This compound (Relative Intensity %) 1-Heptanol (Relative Intensity %) 3-Heptanol (Relative Intensity %) Putative Fragment Identity
116<1<1<1[C₇H₁₆O]⁺• (Molecular Ion)
101523[M-CH₃]⁺
98262[M-H₂O]⁺•
8710-15[M-C₂H₅]⁺
8319710[C₆H₁₁]⁺
73--100[M-C₃H₇]⁺ (butyl fragment)
70-100-[C₅H₁₀]⁺•
69155269[C₅H₉]⁺
59--59[M-C₄H₉]⁺ (propyl fragment)
56-96-[C₄H₈]⁺•
55246641[C₄H₇]⁺
45100--[CH(OH)CH₃]⁺
43136725[C₃H₇]⁺
41-6330[C₃H₅]⁺
31-26-[CH₂OH]⁺
29-2720[C₂H₅]⁺

Data sourced from publicly available spectral databases.

Mandatory Visualization: Fragmentation Pathway of this compound

fragmentation_pathway M C₇H₁₆O⁺• m/z = 116 This compound frag45 [CH₃CH(OH)]⁺ m/z = 45 (Base Peak) M->frag45 α-cleavage - •C₅H₁₁ frag87 [M-C₂H₅]⁺ m/z = 87 M->frag87 α-cleavage - •C₂H₅ frag101 [M-CH₃]⁺ m/z = 101 M->frag101 cleavage - •CH₃ frag98 [M-H₂O]⁺• m/z = 98 M->frag98 dehydration - H₂O

Caption: Fragmentation pathway of this compound in Mass Spectrometry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocols

A typical protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid alcohol is as follows:

Sample Preparation: For a neat liquid sample, a single drop of the alcohol is placed between two salt plates, typically made of sodium chloride (NaCl) or potassium bromide (KBr).

Data Acquisition:

  • A background spectrum of the empty salt plates is recorded to subtract any atmospheric or instrumental interferences.

  • The sample is placed in the FTIR spectrometer.

  • The spectrum is recorded, typically over the range of 4000 cm⁻¹ to 600 cm⁻¹. The final spectrum is usually plotted as percent transmittance versus wavenumber (cm⁻¹).

Data Presentation: Comparative IR Spectra

The IR spectra of alcohols are dominated by a strong and broad O-H stretching absorption and a C-O stretching absorption. The position of the C-O stretch is diagnostic for the class of alcohol:

  • Primary alcohols: ~1050 cm⁻¹

  • Secondary alcohols: ~1100 cm⁻¹

  • Tertiary alcohols: ~1150 cm⁻¹

The table below details the key absorption bands for the three heptanol isomers.

Wavenumber (cm⁻¹) This compound 1-Heptanol 3-Heptanol Vibrational Mode (Functional Group)
~3330 (broad)O-H stretch (Alcohol)
~2960-2850C-H stretch (Alkane)
~1465C-H bend (Alkane)
~1115C-O stretch (Secondary Alcohol)
~1058C-O stretch (Primary Alcohol)
~1100C-O stretch (Secondary Alcohol)

Data sourced from publicly available spectral databases.

Mandatory Visualization: Analytical Workflow

analytical_workflow start Unknown Chiral Alcohol Sample ms Mass Spectrometry (GC-MS) start->ms ir IR Spectroscopy (FTIR) start->ir ms_data Obtain Mass Spectrum - Molecular Weight - Fragmentation Pattern ms->ms_data ir_data Obtain IR Spectrum - Functional Groups (O-H, C-O) ir->ir_data analysis Spectral Interpretation and Comparison ms_data->analysis ir_data->analysis identification Structural Isomer Identification analysis->identification chiral_analysis Chiral Analysis (e.g., Chiral GC) identification->chiral_analysis final_id This compound Identification chiral_analysis->final_id

Caption: Workflow for the identification of a chiral alcohol using MS and IR.

A Comparative Guide to Validating Analytical Methods for Quantifying 2-Heptanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of 2-heptanol enantiomers is paramount for ensuring the stereochemical purity, efficacy, and safety of pharmaceutical products and other chiral materials. Due to the distinct pharmacological and toxicological profiles that enantiomers can exhibit, robust and validated analytical methods are essential for their accurate measurement. This guide provides an objective comparison of the primary analytical techniques for quantifying 2-heptanol enantiomers, supported by representative experimental data and detailed methodologies.

The two principal chromatographic techniques for the enantioselective analysis of 2-heptanol are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both utilizing chiral stationary phases (CSPs). The choice between these methods depends on factors such as sample volatility, required sensitivity, and laboratory instrumentation.

Comparative Overview of Analytical Techniques

The selection of an analytical technique for the quantification of 2-heptanol enantiomers is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. Both Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are powerful methods for separating and quantifying these enantiomers.

Chiral Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like 2-heptanol. Enantiomeric separation is typically achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. To enhance volatility and improve chromatographic peak shape, derivatization of the alcohol group, such as through acylation, is a common practice.[1][2]

Chiral High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly when dealing with less volatile compounds or when derivatization is not desirable. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs are frequently employed for the resolution of chiral alcohols.[3]

The following table summarizes the typical performance characteristics for the analysis of 2-heptanol enantiomers using these two techniques. The values presented are representative and can vary based on the specific instrumentation, chiral stationary phase, and experimental conditions.

Table 1: Comparison of Quantitative Performance for 2-Heptanol Enantiomer Analysis

ParameterChiral Gas Chromatography (with Derivatization)Chiral High-Performance Liquid Chromatography
Principle Separation based on volatility and enantioselective interactions with a chiral stationary phase in the gas phase.Separation based on enantioselective partitioning between a liquid mobile phase and a solid chiral stationary phase.
Typical Chiral Stationary Phase Cyclodextrin-based (e.g., CP Chirasil-DEX CB)[1]Polysaccharide-based (e.g., Amylose or Cellulose derivatives)[3]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL
Linearity Range (R²) > 0.999> 0.998
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (%RSD) < 2%< 3%

Experimental Protocols

Reproducible and reliable results are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the quantification of 2-heptanol enantiomers using Chiral GC and Chiral HPLC.

Chiral Gas Chromatography (GC) with Acetylation Derivatization

This method involves the derivatization of 2-heptanol to its acetate ester to improve volatility and chromatographic separation.[1][2]

1. Derivatization (Acetylation):

  • In a reaction vial, mix 1 mmol of 2-heptanol with 1.5 mmol of acetic acid.

  • Add a catalytic amount of iodine (e.g., 0.03 mmol).

  • Heat the mixture at 100°C for 4 hours in a sealed vial.[1]

  • After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., hexane).

  • Wash the organic solution with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the 2-heptyl acetate enantiomers is ready for GC analysis.

2. GC-FID/MS Conditions:

  • Column: CP Chirasil-DEX CB (25 m x 0.25 mm I.D., 0.25 µm film thickness).[1]

  • Carrier Gas: Hydrogen or Helium at a constant flow rate.

  • Injector Temperature: 230°C.[1]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 150°C at 2°C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 250°C.[1]

3. Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-2-heptyl acetate enantiomers based on their retention times, confirmed with standards.

  • Quantify each enantiomer by constructing a calibration curve using a series of standard solutions of known concentrations.

Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of 2-heptanol enantiomers without derivatization.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the 2-heptanol sample in the mobile phase to a final concentration within the linear range of the method (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as an amylose or cellulose derivative column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 95:5 v/v). The optimal ratio should be determined during method development.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection: UV detector at a low wavelength (e.g., 210 nm) as 2-heptanol lacks a strong chromophore, or a Refractive Index (RI) detector.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks for the (R)- and (S)-2-heptanol enantiomers by comparing their retention times with those of individual enantiomeric standards.

  • Calculate the concentration of each enantiomer using a calibration curve prepared from standard solutions.

Mandatory Visualizations

To further elucidate the processes involved, the following diagrams outline the experimental workflows and logical relationships in method development and validation.

experimental_workflow cluster_gc Chiral GC Method cluster_hplc Chiral HPLC Method gc_start Sample containing 2-Heptanol Enantiomers gc_deriv Derivatization (Acetylation) gc_start->gc_deriv gc_analysis GC-FID/MS Analysis on Chiral Column gc_deriv->gc_analysis gc_data Data Acquisition (Chromatogram) gc_analysis->gc_data gc_quant Quantification of (R) and (S) Enantiomers gc_data->gc_quant hplc_start Sample containing 2-Heptanol Enantiomers hplc_prep Sample Preparation (Dissolution & Filtration) hplc_start->hplc_prep hplc_analysis HPLC Analysis on Chiral Stationary Phase hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_quant Quantification of (R) and (S) Enantiomers hplc_data->hplc_quant

Figure 1. Experimental workflows for Chiral GC and Chiral HPLC analysis of 2-heptanol enantiomers.

validation_pathway method_dev Analytical Method Development (GC or HPLC) specificity Specificity/ Enantioselectivity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy (% Recovery) method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness validated_method Validated Analytical Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Figure 2. Logical relationship of key validation parameters for an analytical method.

References

A Comparative Guide to the Synthetic Pathways of (S)-(+)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Heptanol is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereospecific synthesis is of paramount importance, and several distinct methodologies have been developed to achieve high enantiopurity. This guide provides a comparative analysis of the most effective synthetic pathways to this compound, offering a detailed examination of biocatalytic reduction, kinetic resolution, and asymmetric hydrogenation. The performance of each pathway is evaluated based on key metrics such as enantiomeric excess (e.e.), chemical yield, and reaction conditions, supported by detailed experimental protocols and visual representations of the synthetic workflows.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route to this compound depends on several factors, including the desired scale of production, cost of reagents and catalysts, and the required level of enantiopurity. The following table summarizes the quantitative data for the three primary pathways discussed in this guide.

Synthetic PathwayCatalyst/ReagentStarting MaterialSolventReaction TimeTemperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)
Biocatalytic Reduction (S)-selective Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) with cofactor regeneration system (e.g., glucose/GDH)2-HeptanoneBuffer/Organic Co-solvent12-48 h25-37>90>99
Kinetic Resolution Immobilized Candida antarctica Lipase B (Novozym 435)Racemic 2-HeptanolHexane4-24 h25-45<50 (for S-enantiomer)>99
Asymmetric Hydrogenation (S)-BINAP-Ru(II) complex2-HeptanoneMethanol or Ethanol12-24 h25-50>95>98

Experimental Protocols

Biocatalytic Reduction of 2-Heptanone

This method utilizes an (S)-selective alcohol dehydrogenase (ADH) to asymmetrically reduce the prochiral ketone, 2-heptanone, to the desired this compound. A cofactor regeneration system is essential for driving the reaction to completion.

Materials:

  • 2-Heptanone

  • (S)-selective Alcohol Dehydrogenase (e.g., from Lactobacillus kefir, LkADH)

  • NADP⁺ or NAD⁺

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (pH 7.0)

  • Organic co-solvent (e.g., isopropanol or MTBE)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

  • To the buffer, add NADP⁺ (1 mM), glucose (100 mM), and glucose dehydrogenase (5 U/mL).

  • Add the (S)-selective alcohol dehydrogenase to the mixture.

  • In a separate vial, dissolve 2-heptanone (10-50 mM) in a minimal amount of a water-miscible organic co-solvent (e.g., isopropanol).

  • Add the 2-heptanone solution to the buffered enzyme mixture with gentle stirring.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) and monitor the progress by GC or HPLC analysis of aliquots.

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography.

Kinetic Resolution of Racemic 2-Heptanol

This pathway involves the enantioselective acylation of racemic 2-heptanol catalyzed by a lipase. The (R)-enantiomer is preferentially acylated, leaving the desired this compound unreacted.

Materials:

  • Racemic 2-Heptanol

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic 2-heptanol (1 mmol) in hexane (10 mL), add immobilized Candida antarctica lipase B (50 mg).

  • Add vinyl acetate (1.2 mmol) to the mixture.

  • Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral GC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted this compound from the acylated (R)-enantiomer by column chromatography on silica gel.

Asymmetric Hydrogenation of 2-Heptanone

This method employs a chiral ruthenium catalyst, typically a BINAP-Ru(II) complex, to achieve the enantioselective hydrogenation of 2-heptanone.

Materials:

  • 2-Heptanone

  • --INVALID-LINK--n or a similar (S)-BINAP-Ru(II) precatalyst

  • Methanol or Ethanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox, charge a high-pressure reactor with the (S)-BINAP-Ru(II) precatalyst (0.01-0.1 mol%).

  • Add degassed methanol or ethanol to the reactor.

  • Add 2-heptanone to the catalyst solution.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for the specified time.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.

Biocatalytic_Reduction ketone 2-Heptanone product This compound ketone->product Reduction enzyme (S)-selective ADH NADP+ enzyme->product cofactor_reg Glucose/GDH (Cofactor Regeneration) nadph NADPH cofactor_reg->nadph nadph->enzyme

Caption: Biocatalytic reduction of 2-heptanone.

Kinetic_Resolution racemate Racemic 2-Heptanol ((R/S)-2-Heptanol) lipase Lipase (CALB) Vinyl Acetate racemate->lipase Enantioselective Acylation s_product This compound (Unreacted) r_product (R)-2-Heptyl Acetate separation Separation lipase->separation separation->s_product separation->r_product Asymmetric_Hydrogenation ketone 2-Heptanone product This compound ketone->product Hydrogenation catalyst (S)-BINAP-Ru(II) H₂ Gas catalyst->product

A Comparative Guide to Determining the Optical Purity of 2-Heptanol: Polarimetry vs. Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the optical purity of chiral molecules like 2-heptanol is critical for ensuring product quality, efficacy, and safety. This guide provides an objective comparison between the traditional method of polarimetry and the more modern technique of chiral gas chromatography (GC) for this purpose. While polarimetry offers a straightforward approach, chiral GC provides higher accuracy and sensitivity. This guide presents detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your analytical needs.

Introduction to Optical Purity and Enantiomeric Excess

Enantiomers are non-superimposable mirror images of a chiral molecule. They possess identical physical properties except for their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. A 50:50 mixture of two enantiomers is called a racemic mixture and is optically inactive.

Optical purity is a measure of the excess of one enantiomer in a mixture, expressed as a percentage. It is determined experimentally using polarimetry. Enantiomeric excess (ee) is a similar concept, also expressed as a percentage, and is typically determined by chromatographic methods. For the purpose of this guide, these terms are often used interchangeably.

Method 1: Polarimetry

Polarimetry directly measures the rotation of plane-polarized light caused by a solution of a chiral compound. The observed rotation is then used to calculate the specific rotation, which is an intrinsic property of a pure enantiomer under specific conditions (temperature, solvent, concentration, and wavelength).

Experimental Protocol: Polarimetry of 2-Butanol
  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the 2-butanol sample.

    • Dissolve the sample in a suitable achiral solvent (e.g., ethanol) in a 10 mL volumetric flask and fill to the mark. Ensure the solution is homogeneous.

  • Instrumentation:

    • Use a calibrated polarimeter equipped with a sodium lamp (D-line, 589 nm).

    • The sample cell should have a known path length, typically 1.0 dm.

    • Maintain a constant temperature, usually 20°C or 25°C.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent (blank reading).

    • Fill the sample cell with the prepared 2-butanol solution, ensuring no air bubbles are present in the light path.

    • Record the observed optical rotation (α_obs).

  • Calculation of Specific Rotation: The specific rotation ([\α]) is calculated using the following formula: [\α] = α_obs / (c × l) where:

    • α_obs is the observed rotation in degrees.

    • c is the concentration of the sample in g/mL.

    • l is the path length of the sample cell in decimeters (dm).

  • Calculation of Optical Purity: Optical Purity (%) = ([\α]_sample / [\α]_pure_enantiomer) × 100

    For example, if a sample of 2-butanol has a measured specific rotation of +6.76°, the optical purity is: Optical Purity (%) = (+6.76° / +13.52°) × 100 = 50%

    This indicates a 50% excess of the (S)-(+)-enantiomer. The composition of the mixture would be 75% (S)-2-butanol and 25% (R)-2-butanol.

Workflow for Polarimetry

cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation cluster_result Result A Weigh Sample B Dissolve in Solvent A->B C Calibrate Polarimeter B->C D Measure Observed Rotation (α_obs) C->D E Calculate Specific Rotation [α] D->E F Calculate Optical Purity (%) E->F G Optical Purity of 2-Butanol F->G

Workflow for determining optical purity using polarimetry.

Method 2: Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful separation technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral GC of 2-Heptanol
  • Sample Preparation:

    • Prepare a stock solution of the 2-heptanol sample in a volatile, achiral solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

    • Further dilutions may be necessary depending on the sensitivity of the detector.

  • Instrumentation:

    • A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

    • The key component is a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., CP-Chirasil-DEX CB).

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 5°C/minute to 120°C. (This program may need to be optimized for the specific column and instrument).

    • Injection Volume: 1 µL

  • Data Analysis:

    • The two enantiomers of 2-heptanol will elute at different retention times, appearing as two separate peaks in the chromatogram.

    • The area under each peak is proportional to the concentration of that enantiomer.

    • The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

Workflow for Chiral GC

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_result Result A Prepare Sample Solution B Inject Sample into Chiral GC A->B C Separate Enantiomers on Chiral Column B->C D Detect Eluting Enantiomers C->D E Integrate Peak Areas D->E F Calculate Enantiomeric Excess (%) E->F G Enantiomeric Excess of 2-Heptanol F->G

Workflow for determining enantiomeric excess using chiral GC.

Comparison of Polarimetry and Chiral GC

The choice between polarimetry and chiral GC depends on the specific requirements of the analysis, including the desired accuracy, sensitivity, and the availability of instrumentation and reference standards.

FeaturePolarimetryChiral Gas Chromatography (GC)
Principle Measures the rotation of plane-polarized light.Physically separates enantiomers based on their differential interaction with a chiral stationary phase.
Accuracy Lower. Can be affected by impurities, temperature, and solvent.High. Provides a direct measure of the ratio of enantiomers.
Sensitivity Lower. Requires higher sample concentrations.High. Can detect and quantify trace amounts of one enantiomer in the presence of the other.
Sample Volume Relatively large (milliliters).Small (microliters).
Analysis Time Fast (minutes per sample).Slower (can be 15-30 minutes per sample).
Requirement for Pure Enantiomer Standard Yes, the specific rotation of a pure enantiomer must be known.Not strictly required for determining enantiomeric excess, but a racemic mixture is needed to confirm peak identity.
Information Provided Optical purity.Enantiomeric excess, and can also provide information on other impurities in the sample.
Instrumentation Cost Generally lower.Generally higher.

Conclusion

For the determination of the optical purity of 2-heptanol, chiral gas chromatography is the superior method in terms of accuracy, sensitivity, and the level of detail it provides. It allows for the direct quantification of each enantiomer, leading to a more reliable determination of the enantiomeric excess. While polarimetry is a simpler and faster technique, its accuracy is lower and it is highly dependent on having a pure enantiomeric standard with a known specific rotation.[5][6] For research, development, and quality control purposes where high accuracy is paramount, chiral GC is the recommended technique. Polarimetry may be suitable for rapid, qualitative assessments or for educational purposes where the principles of chirality are being demonstrated.

References

A Comparative Guide to Chiral Derivatizing Agents for Alcohol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric composition of chiral alcohols is a critical aspect of stereoselective synthesis, pharmaceutical development, and quality control. Chiral derivatizing agents (CDAs) play a pivotal role in this analysis by converting enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic and spectroscopic techniques. This guide provides an objective comparison of common CDAs for alcohol analysis, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable agent for their specific needs.

Introduction to Chiral Derivatization

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their direct separation challenging. The indirect method of chiral separation involves the reaction of the enantiomeric alcohol with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers.[1][2] These diastereomers have distinct physical properties and can be separated by achiral chromatography (HPLC or GC) or distinguished by NMR spectroscopy.[1][2]

The selection of an appropriate CDA is crucial for successful enantiomeric resolution and depends on several factors, including the nature of the alcohol, the analytical technique employed, and the desired level of sensitivity and resolution.

Comparison of Common Chiral Derivatizing Agents

This section provides a comparative overview of some of the most widely used chiral derivatizing agents for alcohol analysis, focusing on their performance in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

For HPLC Analysis

The separation of diastereomeric esters or urethanes on a standard achiral stationary phase is a common approach for determining the enantiomeric excess of chiral alcohols. The key performance metric in HPLC is the resolution factor (α), which indicates the degree of separation between the two diastereomeric peaks. A higher α value signifies better separation.

Chiral Derivatizing AgentChiral AlcoholStationary PhaseMobile PhaseResolution Factor (α)Reference
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) 2-ButanolSilica GelHexane:EtOAc = 20:11.15[3]
Camphorsultam dichlorophthalic acid (CSDP acid) Racemic diolSilica GelNot specified1.27[4]
(S)-(-)-1-(1-Naphthyl)ethyl isocyanate Amino alcoholsCellulose tris(3,5-dimethylphenylcarbamate) coated silica gelIsocraticGood separation[5]

Key Insights:

  • MαNP acid has been reported to have a great ability to recognize small differences between alkyl groups, making it a promising tool for the enantioresolution of various alcohols.[3] It is often considered superior to Mosher's acid in terms of enantioresolution in HPLC.[6]

  • CSDP acid has also shown excellent performance in separating diastereomeric esters of alcohols, including diols.[4]

  • Chiral isocyanates , such as 1-(1-naphthyl)ethyl isocyanate, react with alcohols to form stable diastereomeric urethanes that can be readily separated by HPLC.[5]

For GC Analysis

For volatile chiral alcohols, gas chromatography on a chiral stationary phase is a powerful analytical technique. Derivatization can enhance volatility and improve separation.

Derivatizing ReagentChiral AlcoholChiral Stationary PhaseResolution Factor (α)Reference
Acetic Anhydride 2-PentanolCP Chirasil-DEX CB3.00[7]
Acetic Anhydride 2-HexanolCP Chirasil-DEX CB1.95[7]
Trifluoroacetic Anhydride Various aliphatic and aromatic aminesDiproline chiral selector on a polysiloxane copolymerGood separation[7]

Key Insights:

  • Simple acylation with reagents like acetic anhydride can significantly improve the gas chromatographic separation of chiral alcohols on a chiral stationary phase.[7]

  • Trifluoroacetylation is another effective derivatization strategy for enhancing the volatility and resolution of chiral alcohols and amines in GC analysis.[7]

For NMR Analysis

NMR spectroscopy, particularly ¹H NMR, is a powerful tool for determining the enantiomeric excess and absolute configuration of chiral alcohols after derivatization. The difference in chemical shifts (Δδ) between corresponding protons in the two diastereomers is a key parameter. A larger Δδ value facilitates more accurate integration and quantification.

Chiral Derivatizing AgentChiral AlcoholNucleusObserved ProtonsΔδ (ppm)Reference
(R)- & (S)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) (+)-2-Butanol¹HMethyl-0.24[3]
Methine+0.03[3]
Methylene+0.18[3]
Mosher's Acid (MTPA) General¹HProtons near the chiral centerVaries[1][8]

Key Insights:

  • MαNP acid is known to induce a strong anisotropy effect from its naphthalene moiety, leading to larger Δδ values in the ¹H NMR spectra of its diastereomeric esters compared to conventional reagents like Mosher's acid.[3][6] This facilitates a more straightforward determination of enantiomeric excess and absolute configuration.

  • Mosher's acid (MTPA) is a classic and widely used CDA for NMR analysis.[1][8] The chemical shift differences of the protons in the alcohol moiety of the diastereomeric Mosher's esters are used to determine the enantiomeric excess and, by applying Mosher's model, the absolute configuration.[1][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the derivatization of chiral alcohols with common CDAs.

Protocol 1: Derivatization of a Chiral Alcohol with (S)-(+)-MαNP Acid for HPLC Analysis

Materials:

  • Racemic alcohol

  • (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • HPLC grade solvents (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the racemic alcohol (1.0 eq) and (S)-(+)-MαNP acid (1.1 eq) in CH₂Cl₂, add DCC (1.2 eq) and a catalytic amount of DMAP at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric esters by flash column chromatography on silica gel.

  • Dissolve the purified diastereomers in the HPLC mobile phase and analyze by HPLC on a normal-phase silica gel column.

Protocol 2: Derivatization of a Chiral Alcohol with Acetic Anhydride for GC Analysis

Materials:

  • Chiral alcohol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • GC vials

Procedure:

  • In a clean and dry vial, dissolve the chiral alcohol (approx. 1 mg) in a small volume of dichloromethane (e.g., 100 µL).

  • Add an excess of acetic anhydride (e.g., 50 µL) and a catalytic amount of pyridine (e.g., 10 µL).

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the sample with an appropriate solvent (e.g., dichloromethane) to a suitable concentration for GC analysis.

  • Inject an aliquot of the diluted sample into the GC equipped with a chiral stationary phase column.

Protocol 3: Preparation of Mosher's Esters for NMR Analysis

Materials:

  • Chiral alcohol (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]

  • Anhydrous pyridine or triethylamine

  • Anhydrous deuterated chloroform (CDCl₃) for NMR

  • NMR tube

Procedure:

  • In a dry NMR tube, dissolve the chiral alcohol in anhydrous CDCl₃ (approx. 0.5 mL).

  • Add a slight excess of anhydrous pyridine or triethylamine (approx. 1.2 equivalents).

  • Add (R)-Mosher's acid chloride (approx. 1.1 equivalents) to the solution.

  • Cap the NMR tube and shake gently to mix the reactants.

  • Allow the reaction to proceed at room temperature for at least 30 minutes, or until the reaction is complete (can be monitored by TLC if necessary).

  • Acquire the ¹H NMR spectrum of the resulting diastereomeric esters directly from the reaction mixture.

  • For the determination of absolute configuration, a separate reaction should be performed using (S)-(+)-Mosher's acid chloride.

Visualizing the Workflow

The following diagrams illustrate the general workflow for chiral alcohol analysis using CDAs and the logical steps involved in selecting an appropriate agent.

G General Workflow for Chiral Alcohol Analysis via Derivatization cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis cluster_3 Data Interpretation racemic_alcohol Racemic Alcohol reaction Formation of Diastereomers racemic_alcohol->reaction cda Chiral Derivatizing Agent (CDA) cda->reaction hplc HPLC Separation reaction->hplc Liquid Phase gc GC Separation reaction->gc Gas Phase nmr NMR Analysis reaction->nmr Spectroscopic quantification Quantification of Enantiomeric Excess (ee) hplc->quantification gc->quantification nmr->quantification configuration Determination of Absolute Configuration nmr->configuration

Caption: General workflow for chiral alcohol analysis using derivatization.

G Decision Tree for Selecting a Chiral Derivatizing Agent start Start: Chiral Alcohol Analysis Required analytical_technique What is the primary analytical technique? start->analytical_technique hplc HPLC analytical_technique->hplc HPLC gc GC analytical_technique->gc GC nmr NMR analytical_technique->nmr NMR hplc_cda Select CDA forming stable, well-resolved diastereomers (e.g., MαNP acid, CSDP acid, chiral isocyanates) hplc->hplc_cda gc_cda Select CDA that increases volatility and resolution (e.g., Acetic Anhydride, Trifluoroacetic Anhydride) gc->gc_cda nmr_cda Select CDA that induces large chemical shift differences (Δδ) (e.g., MαNP acid, Mosher's acid) nmr->nmr_cda abs_config Is determination of absolute configuration required? hplc_cda->abs_config gc_cda->abs_config nmr_cda->abs_config nmr_abs_config NMR with specific CDAs (e.g., Mosher's acid, MαNP acid) is the preferred method. abs_config->nmr_abs_config Yes end Proceed with Derivatization and Analysis abs_config->end No nmr_abs_config->end

Caption: Decision tree for CDA selection.

Conclusion

The choice of a chiral derivatizing agent is a critical decision in the analysis of chiral alcohols. This guide has provided a comparative overview of several common CDAs, highlighting their performance in different analytical techniques and providing detailed experimental protocols. For HPLC analysis, MαNP acid and CSDP acid offer excellent resolution. For GC analysis, simple acylation with acetic or trifluoroacetic anhydride is effective. For NMR analysis, MαNP acid and Mosher's acid are powerful tools for determining both enantiomeric excess and absolute configuration, with MαNP acid often providing superior chemical shift dispersion. By carefully considering the specific requirements of the analysis, researchers can select the optimal CDA to achieve accurate and reliable results.

References

Safety Operating Guide

Safe Disposal of (S)-(+)-2-Heptanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical guidance for the proper disposal of (S)-(+)-2-Heptanol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It is also harmful if it comes into contact with the skin and may cause respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to handle this chemical with appropriate safety measures and dispose of it in a responsible manner.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye and Face Protection: Safety glasses with side shields or goggles are essential.[3]

  • Skin Protection: Wear protective gloves and a lab coat.[3]

  • Respiratory Protection: In case of inadequate ventilation, use a suitable respirator.[3]

Physicochemical and Hazard Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₁₆O
Molecular Weight 116.2 g/mol [4]
Appearance Colorless liquid[5]
Boiling Point 158-160 °C[6]
Flash Point 71 °C (159.8 °F) - closed cup[3]
Density 0.82 g/cm³ (relative to water)[6]
Solubility in Water 0.35 g/100ml [6]
Vapor Density 4.0 (air = 1)[6]
NFPA 704 Diamond Health: 0, Flammability: 2, Reactivity: 0[3]

Experimental Protocols: Handling, Spill Cleanup, and Disposal

The following sections provide detailed, step-by-step procedures for the safe handling and disposal of this compound.

Safe Handling and Storage
  • Ventilation and Ignition Sources: Always handle this compound in a well-ventilated area.[5] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3][7] Smoking is strictly prohibited in the handling area.[1][2]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Personal Hygiene: Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.[7]

  • Storage: Store the chemical in a cool, dry, and well-ventilated place.[3][5][7] Keep the container tightly closed.[3][5][7] The storage area should be locked.[1][8]

Accidental Spill Response
  • Immediate Actions: Remove all sources of ignition from the area of the spill.[1][6]

  • Containment: Prevent the spill from entering drains or waterways.[1][2][7] Contain the spillage using non-combustible absorbent materials such as sand, earth, or vermiculite.[1][2][6]

  • Cleanup: Collect the absorbed material and place it into a suitable, labeled container for disposal.[1][2]

  • Decontamination: After the spill has been cleaned up, decontaminate and launder all protective clothing and equipment before reuse.[1]

Waste Disposal Procedure
  • Waste Characterization: this compound waste is considered hazardous due to its flammability and aquatic toxicity.

  • Containerization: Collect waste this compound and any contaminated materials (e.g., absorbents, gloves) in a clearly labeled, sealed container.[1] Do not mix with other waste streams.[9]

  • Disposal Route: The container must be disposed of at an authorized hazardous or special waste collection point.[1][8] Do not pour down the drain or dispose of in regular trash.[1]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_assessment Initial Assessment cluster_procedure Disposal Procedure start Start: this compound Waste Generated is_spill Is this a spill cleanup? start->is_spill is_contaminated Is the waste contaminated with other chemicals? collect_pure Collect in a dedicated, labeled hazardous waste container for halogen-free organic solvents. is_contaminated->collect_pure No collect_mixed Consult Safety Officer. Segregate as mixed hazardous waste. Label container with all components. is_contaminated->collect_mixed Yes is_spill->is_contaminated No collect_spill Collect absorbed material in a sealed, labeled hazardous waste container. is_spill->collect_spill Yes store_waste Store waste container in a designated, cool, and well-ventilated secondary containment area. collect_pure->store_waste collect_mixed->store_waste collect_spill->store_waste schedule_pickup Arrange for disposal with an approved hazardous waste contractor. store_waste->schedule_pickup end End: Waste Disposed Compliantly schedule_pickup->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Guidance for Handling (S)-(+)-2-Heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of (S)-(+)-2-Heptanol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2][3] Adherence to proper safety protocols is critical to mitigate these risks.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueSource
Molecular FormulaC7H16O[1][2]
Molecular Weight116.20 g/mol [2]
Flash Point76 °C (169 °F) - closed cup[4]
Boiling Point176 °C (349 °F)[4]
Melting Point-36 °C (-33 °F)[4]

Hazard Statements:

  • H226: Flammable liquid and vapour.[1]

  • H227: Combustible liquid.[2][4]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

  • H412: Harmful to aquatic life with long lasting effects.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

Personal Protective Equipment (PPE) Protocol:

Area of ProtectionRecommended PPE
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2][3]
Skin Protection Wear protective gloves (e.g., PVC, nitrile rubber) and chemical-resistant clothing to prevent skin contact.[1][5] Immediately remove contaminated clothing.[2][5]
Respiratory Protection Use only in a well-ventilated area.[2][3] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK).[2]

Step-by-Step Handling and Storage Procedures:

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the container is properly labeled.

  • Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[2][5][6] Keep the container tightly closed.[2][3][7] Ground and bond the container and receiving equipment to prevent static discharge.[5]

  • Handling: Avoid contact with skin and eyes.[1][7] Do not breathe vapors or mist.[1] Use non-sparking tools.[5][6] Take measures to prevent the buildup of electrostatic charge.[1]

  • After Handling: Wash hands and face thoroughly after handling.[2]

Emergency Response and First Aid:

  • In Case of Inhalation: Move the person into fresh air.[1][2] If not breathing, give artificial respiration.[1] Consult a physician.[1][2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[2][5] Wash off with soap and plenty of water.[1] If skin irritation occurs, get medical advice/attention.[2][5]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2][5] Remove contact lenses, if present and easy to do.[1][2][5] Continue rinsing.[1][2][5] If eye irritation persists, get medical advice/attention.[2][5]

  • In Case of Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Consult a physician.[1][2]

  • In Case of a Spill: Remove all sources of ignition.[1][5] Use personal protective equipment.[1] Contain the spillage and collect with non-combustible absorbent material (e.g., sand, earth, vermiculite).[1][5] Place in a suitable, closed container for disposal.[1]

Disposal Plan:

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][5] Do not let the product enter drains.[1][2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow Prep Preparation - Review SDS - Don PPE Handling Handling - Use in well-ventilated area - Ground equipment Prep->Handling Storage Storage - Cool, dry, ventilated area - Tightly closed container Handling->Storage If not all used Spill Spill Response - Evacuate & Ventilate - Absorb with inert material Handling->Spill If spill occurs Exposure Exposure Response - Follow First Aid - Seek medical attention Handling->Exposure If exposure occurs Disposal Disposal - Approved waste facility - Follow regulations Handling->Disposal After use Storage->Handling For subsequent use Spill->Disposal Contain & Dispose End End of Process Exposure->End After treatment Disposal->End

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.